molecular formula C8H17NO B136937 3-(Pyrrolidin-1-yl)butan-1-ol CAS No. 158261-95-1

3-(Pyrrolidin-1-yl)butan-1-ol

Cat. No.: B136937
CAS No.: 158261-95-1
M. Wt: 143.23 g/mol
InChI Key: FKCMGWYAPOCAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrrolidin-1-yl)butan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . Its CAS registry number is 158261-95-1 . This compound is offered with a high purity level of 95% and is intended for research and scientific purposes only . It is strictly prohibited for use in diagnostic procedures for humans or animals, or for any form of personal use. As a molecule featuring both a pyrrolidine ring and a hydroxybutyl chain, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential for use in the development of pharmacologically active compounds. Researchers can acquire this product in various package sizes to suit different laboratory needs, including 250 mg, 1 g, and 5 g quantities . Safety Information: This reagent should be handled with care. It carries the signal word "Warning" and has associated hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to consult the safety data sheet (SDS) and adhere to all recommended precautionary statements before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(4-7-10)9-5-2-3-6-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCMGWYAPOCAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434046
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158261-95-1
Record name 3-(Pyrrolidin-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on 3-(Pyrrolidin-1-yl)butan-1-ol (CAS: 158261-95-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

The fundamental properties of 3-(Pyrrolidin-1-yl)butan-1-ol are summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueSource
CAS Number 158261-95-1[6][7][8]
Molecular Formula C₈H₁₇NO[6]
Molecular Weight 143.23 g/mol [6]
Boiling Point 227.924 °C at 760 mmHgN/A
Flash Point 96.509 °CN/A
Density 0.982 g/cm³N/A

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively documented in readily accessible literature. However, a synthetic route has been referenced in the following publication:

  • Journal of Organic Chemistry, 1994, vol. 59, # 18 p. 5328 - 5335

Additionally, European Patent EP1593679 A1 (2005), assigned to Warner-Lambert Company LLC, mentions this compound, suggesting its potential use as an intermediate in the synthesis of proprietary molecules. The specific synthetic steps and reaction conditions from these sources could not be fully retrieved for this guide.

A general logical workflow for the synthesis of such a compound might involve the reaction of a suitable precursor with pyrrolidine.

Synthesis_Workflow Precursor Butane derivative with a leaving group at C1 and a carbonyl or protected hydroxyl at C3 Reaction Nucleophilic Substitution Precursor->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Intermediate Intermediate Product Reaction->Intermediate Reduction Reduction/Deprotection Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: A potential synthetic workflow for this compound.

Biological Activity and Drug Development Potential

There is a notable absence of published data regarding the biological activity, pharmacology, or toxicology of this compound. While the pyrrolidine ring is a key component in many drugs targeting the central nervous system, as well as in anticancer and antibacterial agents, the specific contributions of the 3-hydroxybutyl substituent at the 1-position of the pyrrolidine ring are unknown.[1][4][5]

The general importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.[2][3] Further research, including in vitro and in vivo screening, is necessary to elucidate any potential biological effects.

Due to the lack of data on biological activity, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

As a consequence of the limited availability of primary research articles focused on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation cannot be provided in this guide. Researchers interested in this compound would need to refer to the previously cited patent and journal article or develop their own methodologies based on established synthetic routes for analogous compounds.

Conclusion and Future Directions

This compound (CAS 158261-95-1) is a chemical entity for which basic physicochemical data is available, but in-depth scientific characterization is lacking in the public domain. Its structural similarity to components of known bioactive molecules suggests that it may hold potential for applications in drug discovery.

To unlock the potential of this compound, future research should focus on:

  • Detailed Synthesis and Characterization: Publication of a robust and scalable synthetic method with complete analytical characterization (NMR, IR, Mass Spectrometry).

  • Biological Screening: Comprehensive screening against a panel of biological targets to identify any potential pharmacological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the 3-hydroxybutyl moiety to any observed biological effects.

This technical guide serves as a summary of the currently available information and a call to the scientific community to further investigate this potentially valuable chemical scaffold.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-(Pyrrolidin-1-yl)butan-1-ol. The information presented is intended to support research and development activities by providing key data points and methodologies relevant to the characterization and handling of this molecule.

Core Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are essential for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

PropertyValueSource
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
CAS Number 158261-95-1[2]
Boiling Point 114 °C (at 21 Torr)[2]
Density (Predicted) 0.981 ± 0.06 g/cm³[2]
pKa (Predicted) 15.00 ± 0.10[2]
Melting Point Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods and may require optimization for the specific compound this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant. A common laboratory method for its determination is the micro boiling point method using a Thiele tube.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube containing high-boiling mineral oil

  • Bunsen burner or heating mantle

  • Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • A small amount of this compound is introduced into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine-containing compound like this compound, the pKa of its conjugate acid is typically determined. Potentiometric titration is a standard method.

Materials:

  • This compound sample

  • Standardized solution of a strong acid (e.g., HCl)

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • A known concentration of this compound is dissolved in deionized water.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The standardized strong acid solution is added in small, precise increments from a burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Synthesis Workflow

A plausible synthetic route to this compound involves the reduction of a suitable carboxylic acid precursor, such as 3-(pyrrolidin-1-yl)butanoic acid. This method is a standard transformation in organic synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 3_Pyrrolidinylbutanoic_Acid 3-(Pyrrolidin-1-yl)butanoic acid Reduction Reduction 3_Pyrrolidinylbutanoic_Acid->Reduction Substrate Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Reduction Reagent Target_Molecule This compound Reduction->Target_Molecule Yields

Caption: Synthesis of this compound via reduction.

Characterization Data

Spectroscopic data is crucial for the structural confirmation of this compound. Available data includes:

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • FTIR (Vapor Phase): Identifies the functional groups present, such as the O-H stretch of the alcohol and C-N stretching of the pyrrolidine ring.

  • Mass Spectrometry (GC-MS): Determines the molecular weight and provides information on the fragmentation pattern, aiding in structural elucidation.[1]

A detailed analysis of these spectra is recommended for unambiguous identification and purity assessment. An experimental workflow for the characterization of a synthesized batch of this compound is outlined below.

Characterization_Workflow Synthesized_Product Synthesized This compound Purification Purification (e.g., Distillation/Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Confirmation Structural Confirmation Purity_Assessment->Structural_Confirmation If pure NMR_Spectroscopy ¹H and ¹³C NMR Structural_Confirmation->NMR_Spectroscopy Mass_Spectrometry GC-MS or LC-MS Structural_Confirmation->Mass_Spectrometry FTIR_Spectroscopy FTIR Structural_Confirmation->FTIR_Spectroscopy Final_Product Characterized Product NMR_Spectroscopy->Final_Product Mass_Spectrometry->Final_Product FTIR_Spectroscopy->Final_Product

Caption: Workflow for the characterization of this compound.

References

3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of 3-(Pyrrolidin-1-yl)butan-1-ol. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of novel pyrrolidine derivatives.

Molecular Structure and Identifiers

This compound is a secondary amino alcohol characterized by a pyrrolidine ring attached to a butanol backbone at the third carbon position. The presence of both a hydroxyl group and a tertiary amine makes it a molecule of interest for further chemical derivatization and biological screening.

Molecular Formula: C₈H₁₇NO[1][2]

Molecular Weight: 143.23 g/mol [1][2]

IUPAC Name: this compound

CAS Number: 158261-95-1[1][2]

Synonyms:

  • 3-(1-PYRROLIDINYL)-1-BUTANOL[2]

  • This compound[1]

A 2D representation of the molecular structure is provided below.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

PropertyValueReference
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Boiling Point 114 °C (at 21 Torr)[2]
Density (Predicted) 0.981 ± 0.06 g/cm³[2]
pKa (Predicted) 15.00 ± 0.10[2]

Experimental Protocols

Chemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Analysis cluster_activity Biological Screening Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, GC) Purification->Purity MeltingPoint Melting/Boiling Point Determination Purity->MeltingPoint Solubility Solubility Studies Purity->Solubility Bioassays In vitro Biological Assays Solubility->Bioassays Toxicity Preliminary Toxicity Assessment Bioassays->Toxicity

Caption: A general experimental workflow for the characterization of a novel chemical compound.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound has not been reported, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[3] Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[4][5] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the pyrrolidine ring) in this compound suggests that it may interact with various biological targets.

The pyrrolidine ring's non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can be advantageous for achieving high-affinity and selective binding to protein targets.[3] Further research, beginning with the general workflow outlined above, would be necessary to determine the specific biological activities and therapeutic potential of this compound. The synthesis of chiral variants of this molecule could also be of significant interest, as stereochemistry often plays a critical role in biological activity.[3]

References

Spectroscopic Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 3-(Pyrrolidin-1-yl)butan-1-ol. It includes detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for the purpose of NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[1] For a small molecule like this compound, ¹H and ¹³C NMR are fundamental for structural elucidation.[2]

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-1~3.6Triplet~6.52H
H-2~1.6Multiplet-2H
H-3~2.8Multiplet-1H
H-4 (CH₃)~1.1Doublet~6.83H
Pyrrolidine (α-CH₂)~2.5Multiplet-4H
Pyrrolidine (β-CH₂)~1.8Multiplet-4H
OHVariableSinglet (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-1~60
C-2~35
C-3~65
C-4 (CH₃)~20
Pyrrolidine (α-C)~50
Pyrrolidine (β-C)~23
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[3] The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern, aiding in its identification. The molecular weight of this compound (C₈H₁₇NO) is 143.23 g/mol .

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Notes
143[C₈H₁₇NO]⁺Molecular ion (M⁺)
126[M - OH]⁺Loss of a hydroxyl radical
112[M - CH₂OH]⁺Alpha-cleavage with loss of the hydroxymethyl group
98[C₆H₁₂N]⁺Cleavage of the butanol side chain
84[C₅H₁₀N]⁺Fragmentation of the butanol side chain
70[C₄H₈N]⁺Pyrrolidine ring fragment

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS spectra for a small organic molecule like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[4]

    • The choice of solvent depends on the solubility of the analyte and should not have signals that overlap with the analyte's signals.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5][6]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup :

    • The sample is placed in the NMR spectrometer.[7]

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. This typically involves a short pulse sequence and a few scans.[1]

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this requires a greater number of scans and a longer acquisition time.[2]

    • Additional experiments like COSY, HSQC, and HMBC can be performed to further elucidate the structure by showing correlations between protons and carbons.

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction :

    • For a volatile compound, a direct insertion probe or gas chromatography (GC) inlet can be used.

    • The sample is introduced into the high-vacuum source of the mass spectrometer.

  • Ionization :

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

  • Fragmentation :

    • The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3]

  • Mass Analysis :

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection :

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (e.g., EI, ESI) Purification->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data MS_Data Analyze MS Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Propose Chemical Structure NMR_Data->Structure MS_Data->Structure Confirmation Confirmation Structure->Confirmation Confirm Structure (Comparison with known data, further experiments)

Caption: Workflow for chemical compound analysis.

References

synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol from starting materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in pharmaceutical and organic synthesis. This document details plausible synthetic pathways, provides detailed experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the synthesis of the key intermediate, 4-hydroxybutan-2-one. This intermediate is subsequently converted to the target molecule via reductive amination with pyrrolidine. Alternative, though potentially less direct, routes are also discussed.

The primary proposed synthetic pathway is outlined below:

Synthesis_Overview Starting_Materials Acetone + Formaldehyde or 1,3-Butanediol Intermediate 4-Hydroxybutan-2-one Starting_Materials->Intermediate Synthesis Final_Product This compound Intermediate->Final_Product Reductive Amination Pyrrolidine Pyrrolidine Pyrrolidine->Final_Product

Caption: Overview of the primary synthetic route to this compound.

Synthesis of Key Intermediate: 4-Hydroxybutan-2-one

Two primary methods for the synthesis of 4-hydroxybutan-2-one are presented here, offering flexibility based on available starting materials and desired scale.

Method A: Aldol Condensation of Acetone and Formaldehyde

This classic approach involves the base-catalyzed reaction of acetone and formaldehyde.

Aldol_Condensation Acetone Acetone Product 4-Hydroxybutan-2-one Acetone->Product Formaldehyde Formaldehyde Formaldehyde->Product Base Catalyst (e.g., NaOH)

Caption: Synthesis of 4-hydroxybutan-2-one via aldol condensation.

Experimental Protocol:

  • Materials: Acetone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (NaOH), Dichloromethane, Anhydrous Magnesium Sulfate, Diethyl Ether.

  • Procedure:

    • A solution of acetone (10 equivalents) and 37% aqueous formaldehyde (1 equivalent) is cooled to 0-5 °C in an ice bath.

    • A dilute aqueous solution of sodium hydroxide (e.g., 5%) is added dropwise with vigorous stirring, maintaining the temperature below 10 °C.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is neutralized with dilute hydrochloric acid.

    • The product is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Method B: Oxidation of 1,3-Butanediol

This method provides a cleaner route with potentially higher purity, using a commercially available diol.

Oxidation_of_Diol 1_3_Butanediol 1,3-Butanediol Product 4-Hydroxybutan-2-one 1_3_Butanediol->Product Oxidizing Agent (e.g., PCC, TEMPO) Reductive_Amination Hydroxyketone 4-Hydroxybutan-2-one Iminium_Ion Iminium Ion Intermediate Hydroxyketone->Iminium_Ion Pyrrolidine Pyrrolidine Pyrrolidine->Iminium_Ion Final_Product This compound Iminium_Ion->Final_Product Sodium Triacetoxyborohydride

Chiral Synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol, a valuable chiral building block in the development of novel therapeutics. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity of drug candidates. This document details two primary synthetic strategies for obtaining the enantiomerically pure (R)-isomer of 3-(Pyrrolidin-1-yl)butan-1-ol: the use of a chiral precursor, (R)-3-aminobutan-1-ol, and a racemic synthesis followed by chiral resolution. Detailed experimental protocols, quantitative data, and process visualizations are provided to aid researchers and scientists in the field of drug development.

Introduction

The five-membered pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and natural products.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is highly advantageous in drug design for achieving specific interactions with biological targets. The stereochemical configuration of substituents on the pyrrolidine ring is often critical for pharmacological efficacy. (R)-3-(Pyrrolidin-1-yl)butan-1-ol is a key intermediate that incorporates both a chiral center and the valuable pyrrolidine moiety, making it a significant building block for the synthesis of complex pharmaceutical agents.

This guide outlines two robust synthetic pathways to access the enantiomerically pure (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The first strategy leverages a chiral pool approach, starting from the readily available chiral precursor, (R)-3-aminobutan-1-ol. The second strategy involves an initial racemic synthesis via reductive amination, followed by enantiomeric resolution using chiral chromatography.

Strategy 1: Synthesis via Chiral Precursor (R)-3-aminobutan-1-ol

This strategy is predicated on establishing the desired stereocenter early in the synthetic sequence, utilizing a chiral starting material. Two effective methods for the synthesis of the key intermediate, (R)-3-aminobutan-1-ol, are presented, followed by the formation of the pyrrolidine ring.

Synthesis of Chiral Intermediate: (R)-3-aminobutan-1-ol

A green and highly efficient method for the synthesis of (R)-3-amino-1-butanol is through the asymmetric amination of 4-hydroxy-2-butanone using an (R)-selective transaminase.[2][3]

  • Experimental Protocol:

    • Prepare a reaction buffer (e.g., triethanolamine buffer, pH 7.5) containing pyridoxal 5'-phosphate (PLP) as a cofactor.

    • Add the (R)-selective transaminase enzyme and an amino donor (e.g., isopropylamine).[3]

    • To this mixture, add 4-hydroxy-2-butanone as the substrate. A fed-batch strategy for substrate addition is recommended to mitigate potential enzyme inhibition at high concentrations.[2]

    • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC or GC.

    • Upon completion, the enzyme can be removed by centrifugation or filtration. The product, (R)-3-amino-1-butanol, is then isolated from the aqueous solution by extraction with an organic solvent and subsequent distillation.

A direct chemical synthesis involves the reduction of commercially available (R)-3-aminobutanoic acid.[4]

  • Experimental Protocol:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend (R)-3-aminobutanoic acid in an anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of a suitable reducing agent, such as sodium aluminum hydride in THF.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

    • Filter the resulting precipitate and wash with THF.

    • The filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield (R)-3-aminobutan-1-ol.

MethodStarting MaterialKey Reagent/CatalystYield (%)Enantiomeric Excess (ee %)Reference
Method A4-Hydroxy-2-butanone(R)-selective transaminase~71-100>99[2]
Method B(R)-3-Aminobutanoic acidSodium aluminum hydride61-67>99[5]

Table 1. Comparison of synthetic methods for (R)-3-aminobutan-1-ol.

Formation of the Pyrrolidine Ring: N-Alkylation

The final step in this strategy is the construction of the pyrrolidine ring by dialkylation of the primary amine of (R)-3-aminobutan-1-ol with a suitable 1,4-dielectrophile, such as 1,4-dibromobutane.[6]

  • Experimental Protocol:

    • To a solution of (R)-3-aminobutan-1-ol in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate or triethylamine.[6]

    • Add 1,4-dibromobutane to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford (R)-3-(Pyrrolidin-1-yl)butan-1-ol.

Starting MaterialReagentBaseSolventYield (%)Reference
(R)-3-aminobutan-1-ol1,4-dibromobutaneK₂CO₃Acetonitrile75-85 (Est.)[6]

Table 2. N-Alkylation for the synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. (Yield is estimated based on similar transformations).

G cluster_0 Strategy 1: Chiral Precursor Approach cluster_0_1 Synthesis of (R)-3-aminobutan-1-ol cluster_0_2 Pyrrolidine Ring Formation A 4-Hydroxy-2-butanone C (R)-selective Transaminase A->C Biocatalysis >99% ee B (R)-3-Aminobutanoic acid D Sodium Aluminum Hydride B->D Reduction >99% ee E (R)-3-aminobutan-1-ol C->E D->E F (R)-3-aminobutan-1-ol G 1,4-Dibromobutane K2CO3 F->G N-Alkylation H (R)-3-(Pyrrolidin-1-yl)butan-1-ol G->H

Caption: Synthetic workflow for Strategy 1.

Strategy 2: Racemic Synthesis and Chiral Resolution

Racemic Synthesis via Reductive Amination

The racemic this compound can be synthesized in a one-pot reaction from 4-hydroxy-2-butanone and pyrrolidine via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.[1][7][8]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 4-hydroxy-2-butanone and pyrrolidine in a suitable solvent, such as 1,2-dichloroethane (DCE).[8]

    • Stir the mixture at room temperature.

    • Add sodium triacetoxyborohydride [NaBH(OAc)₃] portion-wise to the solution. Acetic acid can be used as a catalyst.[8][9]

    • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • The combined organic layers are dried over an anhydrous salt, filtered, and concentrated under reduced pressure.

    • The crude racemic product is purified by column chromatography.

KetoneAmineReducing AgentSolventYield (%)Reference
4-Hydroxy-2-butanonePyrrolidineNaBH(OAc)₃DCE80-90 (Est.)[1][8]

Table 3. Racemic synthesis of this compound. (Yield is estimated based on similar transformations).

Chiral Resolution

The separation of the enantiomers of the racemic product can be achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][11][12]

  • Experimental Protocol (General):

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto a suitable chiral column (e.g., a Pirkle-concept column or a macrocyclic glycopeptide-based CSP).[12][13]

    • The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • The separation is monitored using a UV detector.

    • Collect the fractions corresponding to each enantiomer.

    • The enantiomeric excess of the collected fractions should be determined by re-injection onto the chiral column.

Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.[14]

G cluster_1 Strategy 2: Racemic Synthesis and Resolution I 4-Hydroxy-2-butanone + Pyrrolidine J NaBH(OAc)3 I->J Reductive Amination K Racemic this compound J->K L Chiral HPLC Resolution K->L M (R)-3-(Pyrrolidin-1-yl)butan-1-ol L->M N (S)-3-(Pyrrolidin-1-yl)butan-1-ol L->N

Caption: Synthetic workflow for Strategy 2.

Conclusion

This guide has detailed two distinct and effective strategies for the chiral synthesis of (R)-3-(Pyrrolidin-1-yl)butan-1-ol. The choice between these methods will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired level of enantiopurity. The biocatalytic approach in Strategy 1 offers a highly enantioselective and environmentally friendly route. The chemical reduction in Strategy 1 provides a more traditional and direct method. Strategy 2, while requiring a final resolution step, is a viable alternative when chiral precursors are not accessible. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in drug development and organic synthesis, facilitating the production of this important chiral building block.

References

Chiral Synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-(Pyrrolidin-1-yl)butan-1-ol is a chiral amino alcohol that holds significant interest for researchers and professionals in the fields of organic synthesis and drug development. Its structural motif, featuring a stereogenic center and a pyrrolidine ring, makes it a valuable building block in the asymmetric synthesis of complex molecules and a potential pharmacophore in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous natural products and pharmaceuticals, imparting favorable physicochemical and biological properties. This guide provides a comprehensive overview of a key synthetic route to enantiomerically pure (S)-3-(Pyrrolidin-1-yl)butan-1-ol, detailing the experimental protocol, presenting relevant data, and discussing its potential applications.

Synthetic Strategy: A Two-Step Approach

The most direct and reliable chiral synthesis of (S)-3-(Pyrrolidin-1-yl)butan-1-ol commences with the commercially available chiral precursor, (S)-3-aminobutan-1-ol. This starting material provides the foundational stereochemistry of the target molecule. The synthesis proceeds via a two-step sequence involving the formation of the pyrrolidine ring through a double alkylation reaction.

A logical and efficient method for the construction of the pyrrolidine ring is the reaction of the primary amine of (S)-3-aminobutan-1-ol with a suitable four-carbon dielectrophile, such as 1,4-dibromobutane. This classical approach, known as a cyclization reaction, is a robust and well-established method for the formation of five-membered nitrogen heterocycles.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow start (S)-3-Aminobutan-1-ol process Cyclization start->process reagent 1,4-Dibromobutane (Base, Solvent) reagent->process product (S)-3-(Pyrrolidin-1-yl)butan-1-ol process->product Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine (S)-3-aminobutan-1-ol, K₂CO₃, and acetonitrile addition Add 1,4-dibromobutane reagents->addition reflux Reflux for 24 hours addition->reflux cool Cool to room temperature reflux->cool filter Filter inorganic salts cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in CH₂Cl₂ and wash concentrate->extract dry Dry organic layer extract->dry purify Vacuum distillation or column chromatography dry->purify characterize Characterize by NMR, Polarimetry, etc. purify->characterize

In-Depth Technical Guide: Safety and Handling of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for 3-(Pyrrolidin-1-yl)butan-1-ol. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets of structurally similar chemicals, computational toxicology predictions, and established protocols. All data derived from analogous compounds is clearly indicated.

Hazard Identification and Classification

Based on data for the closely related isomer 4-(Pyrrolidin-1-yl)butan-1-ol, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1]

GHS Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A
alt text
Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory3
alt text
Warning H335: May cause respiratory irritation

Classification is based on data for the isomer 4-(Pyrrolidin-1-yl)butan-1-ol.[1]

General Toxicological Profile of Pyrrolidine Derivatives: The pyrrolidine ring structure can increase lipophilicity, potentially enhancing permeability across the blood-brain barrier.[2][3] This characteristic is associated with potential central nervous system (CNS) activity and, in some derivatives, cardiovascular toxicities.[2][3] While this compound is not a synthetic cathinone, this general property of the pyrrolidine scaffold warrants careful handling to avoid systemic exposure.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables provide computed data for the target compound and experimental data for related substances to offer a frame of reference.

Table 1: Physicochemical Properties

PropertyValueSource
Compound This compound
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol PubChem (Computed)[1]
Isomer 4-(Pyrrolidin-1-yl)butan-1-ol
CAS Number93264-47-2PubChem[1]
Related Compound 1-Butanol
CAS Number71-36-3Fisher Scientific[4]
Boiling Point117.7°C (243.9°F)ScienceLab[5]
Flash Point28.9°C (84°F) (Closed Cup)ScienceLab[5]
Density0.852 g/cm³ (at 25°C)Sigma-Aldrich[6]
Water Solubility77 g/L (at 20°C)West Liberty University[7]

Table 2: Toxicological Data (Analogous Compounds)

CompoundRouteSpeciesLD50 ValueSource
1-ButanolOralRat790 mg/kgScienceLab[5]
1-ButanolDermalRabbit3400 mg/kgScienceLab[5]
PyrrolidineOral-Category 4: Harmful if swallowedSigma-Aldrich[6]

Note: The toxicological data presented is for related compounds and should be used for contextual understanding only. A formal toxicological assessment has not been published for this compound.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A standard workflow for PPE selection and use should be followed.

cluster_ppe Personal Protective Equipment (PPE) Workflow A Assess Task Hazards (e.g., Splash, Aerosol) B Select Eye/Face Protection (Safety Glasses with side shields, Goggles, Face Shield) A->B C Select Hand Protection (Chemically resistant gloves, e.g., Nitrile) A->C D Select Body Protection (Lab coat, Chemical apron) A->D E Select Respiratory Protection (If ventilation is inadequate or aerosols are generated) A->E F Don PPE in Correct Order (Coat -> Gloves -> Eye Protection) G Perform Work in Ventilated Area (Fume Hood) F->G H Doff PPE Carefully to Avoid Contamination G->H

Caption: Workflow for selecting and using appropriate PPE.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[8]

  • Skin Protection : Wear a lab coat and handle with chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[9]

  • Respiratory Protection : Use only in a well-ventilated area, preferably a chemical fume hood.[8][10] If aerosols may be generated, a respirator is required.[6]

  • Hygiene Measures : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[10]

Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mist.[9] Take precautionary measures against static discharge.[11] Use non-sparking tools.[11]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8][11] Keep the container tightly closed and sealed until ready for use.[5]

First Aid Measures
ExposureFirst Aid Protocol
Skin Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[6][8]
Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][8]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Spill and Disposal
  • Spill Response : Evacuate the area. Ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[8]

  • Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Do not let the product enter drains or waterways.[6]

cluster_spill Emergency Spill Response Logic node_act node_act Start Spill Occurs IsMajor Major Spill? Start->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No DonPPE Don Appropriate PPE IsMinor->DonPPE Yes Ventilate Ensure Ventilation Remove Ignition Sources DonPPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Residue Place in Labeled Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for spill response.

Experimental Protocols for Hazard Assessment

Should formal testing of this compound be required, the following methodologies, based on OECD guidelines, are recommended.

Protocol: In Vitro Skin Irritation (OECD 439)

This protocol uses a reconstructed human epidermis (RhE) model to assess skin irritation potential.

cluster_protocol Experimental Workflow: In Vitro Skin Irritation (OECD 439) A Prepare RhE Tissue (e.g., EpiDerm™, SkinEthic™) B Topically Apply Test Chemical (this compound) and Positive/Negative Controls A->B C Incubate Tissues (60 min exposure) B->C D Rinse and Blot Tissues C->D E Transfer to Fresh Medium and Incubate (42 hours) D->E F Assess Cell Viability (MTT Assay) E->F G Calculate Mean Viability vs. Negative Control F->G H Classify Irritancy Potential (Viability < 50% = Irritant Cat 2) G->H

Caption: Workflow for in vitro skin irritation testing.

  • Tissue Preparation : Reconstructed human epidermis (RhE) tissues are pre-incubated.

  • Application : A sufficient amount of the test chemical is applied topically to the tissue surface. A known irritant (e.g., 5% SDS) serves as the positive control, and PBS serves as the negative control.

  • Exposure & Incubation : Tissues are exposed to the chemical for 60 minutes.

  • Post-Exposure : Tissues are thoroughly rinsed and transferred to fresh culture medium for a post-exposure incubation period of approximately 42 hours.

  • Viability Assessment : Cell viability is measured using the MTT assay, where viable cells convert the yellow MTT dye to a purple formazan product, measured by optical density.

  • Data Analysis : The mean tissue viability is calculated relative to the negative control. If the mean viability is less than or equal to 50%, the substance is classified as a skin irritant (Category 2).

Protocol: Acute Eye Irritation (OECD 405)

This protocol describes the in vivo rabbit eye test. Note: In vitro alternatives (e.g., OECD 492) are preferred for ethical reasons and should be considered first.

  • Animal Selection : Healthy, adult albino rabbits are used.

  • Initial Examination : Both eyes of each animal are examined for pre-existing corneal defects or irritation.

  • Application : A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated as a control.

  • Observation : The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.

  • Scoring : Ocular lesions are scored according to a standardized scale.

  • Classification : The substance is classified as a "Serious Eye Damage/Irritant" (Category 1 or 2A) based on the severity and persistence of the observed effects. For example, effects that are not fully reversible within 21 days warrant a Category 1 classification.

References

An In-depth Technical Guide to the Solubility of 3-(Pyrrolidin-1-yl)butan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(Pyrrolidin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine its solubility in various organic solvents. This guide outlines detailed experimental protocols, a qualitative assessment of expected solubility based on molecular structure, and a structured approach for data presentation. The provided methodologies are grounded in established principles of organic chemistry and are intended to empower researchers in their drug development and formulation efforts.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrrolidine ring, a secondary alcohol, and a butyl chain. Its molecular structure, with both polar (hydroxyl group, tertiary amine) and non-polar (butyl chain, pyrrolidine ring) moieties, suggests a varied solubility profile in organic solvents of differing polarities. Understanding this solubility is critical for its synthesis, purification, formulation, and overall handling in a laboratory and manufacturing setting.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound[1]:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Therefore, high solubility is expected in lower-chain alcohols.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the molecule, contributed by the nitrogen and oxygen atoms, suggests good solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar hydrocarbon backbone (butyl group and the pyrrolidine ring) will contribute to some solubility in non-polar solvents. However, the polar functional groups will likely limit its miscibility in highly non-polar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good solvents for a wide range of organic compounds. Good solubility is anticipated.

Quantitative Solubility Data

SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Observations
Polar Protic Solvents
MethanolCH₃OH5.1
EthanolC₂H₅OH4.3
IsopropanolC₃H₈O3.9
Polar Aprotic Solvents
AcetoneC₃H₆O5.1
AcetonitrileC₂H₃N5.8
Dimethylformamide (DMF)C₃H₇NO6.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2
Non-Polar Solvents
HexaneC₆H₁₄0.1
TolueneC₇H₈2.4
Chlorinated Solvents
DichloromethaneCH₂Cl₂3.1
ChloroformCHCl₃4.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is a composite of standard laboratory procedures for solubility testing.[2][3][4][5]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker bath or magnetic stirrer with temperature control

  • Centrifuge

  • Calibrated micropipettes

  • HPLC or GC with a suitable detector (e.g., UV, MS)

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure: Isothermal Equilibrium Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is necessary.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

    • Analyze the diluted sample to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

  • Data Calculation:

    • Calculate the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

4.3. Visual Workflow for Solubility Determination

G Workflow for Isothermal Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatic shaker (e.g., 25°C for 24-48h) A->B Establish Equilibrium C Allow excess solid to settle (at constant temperature) B->C Phase Separation D Withdraw and filter supernatant C->D Sample Collection E Dilute the filtered sample D->E Preparation for Analysis F Analyze by HPLC or GC E->F Quantification G Calculate solubility from calibration curve F->G Data Processing

Caption: Workflow for determining the solubility of a compound using the isothermal equilibrium method.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical decision-making process for solvent selection based on the solute's properties.

G Logical Framework for Solvent Selection cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Molecular Structure Polar Polar Groups (-OH, -N-) Solute->Polar NonPolar Non-Polar Groups (Alkyl Chain, Ring) Solute->NonPolar SolventPolar Polar Solvents (e.g., Methanol, Acetone) Polar->SolventPolar 'Like Dissolves Like' (High Predicted Solubility) SolventNonPolar Non-Polar Solvents (e.g., Hexane, Toluene) NonPolar->SolventNonPolar 'Like Dissolves Like' (Moderate/Low Predicted Solubility)

Caption: Logical relationship between solute properties and solvent selection for solubility.

Conclusion

While specific quantitative data for the solubility of this compound is not currently widespread, this guide provides the necessary tools for its determination. The provided experimental protocol offers a robust method for generating reliable solubility data. The predicted solubility profile, based on the molecule's structural features, serves as a valuable starting point for solvent selection in various applications, from synthesis to formulation. It is recommended that researchers generate their own data for their specific conditions and applications to ensure accuracy and reproducibility.

References

Commercial Suppliers and Technical Guide for 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyrrolidin-1-yl)butan-1-ol is a substituted amino alcohol containing a pyrrolidine moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. The pyrrolidine ring, a five-membered saturated heterocycle, can confer desirable physicochemical properties to a molecule, such as increased solubility and the ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. This guide provides a comprehensive overview of the commercial availability of this compound for research purposes, detailed experimental protocols for its characterization, a plausible synthetic route, and insights into its potential biological significance.

Commercial Availability

For researchers seeking to procure this compound (CAS Number: 158261-95-1), several chemical suppliers offer this compound for research and development purposes. The following table summarizes the key information for some of the known suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityAvailable Quantities
Alfa ChemistryACM15826195196%Inquire
BLD Pharm158261-95-1InquireInquire
Fisher Scientific (distributor for BLD Pharm)NC1866403Inquire5g

Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
AppearanceExpected to be a liquid or low-melting solid
Boiling PointNot readily available
SolubilityExpected to be soluble in water and polar organic solvents

Experimental Protocols

The following protocols are provided as a guide for the quality control and characterization of this compound. These are general methods that can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a proton NMR spectrum.

    • Expected Signals: The spectrum should show distinct signals corresponding to the protons of the pyrrolidine ring, the butanol chain, and the hydroxyl group. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns will be characteristic of the molecule's structure. For example, one would expect multiplets for the pyrrolidine ring protons, and signals for the CH, CH₂, and CH₃ groups of the butanol chain, as well as a broad singlet for the OH proton (which may exchange with D₂O).

  • ¹³C NMR Analysis:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: The spectrum should display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom (e.g., carbons adjacent to the nitrogen or oxygen will be downfield).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound sample.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) or the use of an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.

  • Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer, which can be coupled to an HPLC or a direct infusion source.

  • Analysis:

    • Acquire a mass spectrum in positive ion mode.

    • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 144.24. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Hypothetical Synthesis Protocol

Reaction Scheme:

Materials:

  • 4-Hydroxy-2-butanone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in dichloromethane, add pyrrolidine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Potential Research Applications and Signaling Pathways

The structural features of this compound suggest potential interactions with various biological targets. The pyrrolidine moiety is a common scaffold in ligands for G-protein coupled receptors (GPCRs) and ion channels. Specifically, N-substituted pyrrolidine alcohols have been investigated as ligands for muscarinic acetylcholine receptors and sigma receptors.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are a family of GPCRs that are involved in a wide range of physiological functions in the central and peripheral nervous systems. The N-substituted pyrrolidine scaffold is a key feature of many muscarinic receptor agonists and antagonists. It is plausible that this compound could interact with these receptors, potentially acting as a modulator of cholinergic signaling.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_receptor M1 Muscarinic Receptor (GPCR) Gq_protein Gq Protein M1_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_response Phosphorylates Targets Ca_release->Cellular_response ligand This compound (Hypothetical Ligand) ligand->M1_receptor Binds to

Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Sigma Receptor Signaling

Sigma receptors are a unique class of intracellular proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, that are involved in cellular signaling and the regulation of ion channels. Various N-alkyl substituted pyrrolidines have shown affinity for sigma receptors. Interaction with the sigma-1 receptor, for instance, can modulate calcium signaling and influence a variety of cellular processes, including cell survival and neuronal function.

sigma_receptor_signaling cluster_er_membrane ER Membrane cluster_cytosol Cytosol Sigma1_receptor Sigma-1 Receptor BiP BiP (Chaperone) Sigma1_receptor->BiP Dissociates from IP3R IP3 Receptor Sigma1_receptor->IP3R Translocates and Interacts with Ca_signaling Modulation of Ca²⁺ Signaling IP3R->Ca_signaling Cellular_effects Cellular Effects (e.g., Neuroprotection, Modulation of Ion Channels) Ca_signaling->Cellular_effects ligand This compound (Hypothetical Ligand) ligand->Sigma1_receptor Binds to

Caption: Hypothetical sigma-1 receptor signaling pathway.

Conclusion

This compound is a readily accessible research chemical with potential applications in drug discovery and chemical biology. This guide provides researchers with the necessary information to source the compound, verify its quality through standard analytical techniques, and understand its potential biological context. The provided hypothetical synthesis and signaling pathways offer a framework for further investigation into the chemical and pharmacological properties of this and related molecules. As with any research chemical, appropriate safety precautions should be taken during handling and use.

The Pyrrolidine Ring: A Cornerstone in a Century of Chemical Discovery and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deceptively simple five-membered nitrogen-containing heterocycle, pyrrolidine, has been a central figure in the narrative of organic chemistry and medicinal chemistry for over a century. From its early identification in natural products to its calculated incorporation into blockbuster pharmaceuticals, the pyrrolidine scaffold has proven to be a versatile and privileged structure. This technical guide delves into the discovery and history of key pyrrolidine-containing compounds, presenting a detailed look at their synthesis, biological activity, and the signaling pathways they modulate.

The Dawn of Pyrrolidine Chemistry: Proline and Nicotine

The story of pyrrolidine-containing compounds begins with the exploration of natural products. The early 20th century marked a period of intense investigation into the chemical constituents of living organisms, leading to the isolation and characterization of fundamental biomolecules.

Proline: The Unique Proteinogenic Amino Acid

The amino acid proline, a fundamental component of proteins, was a key early discovery in the world of pyrrolidine chemistry.

Discovery and Early Synthesis:

Proline was first isolated in 1900 by the German chemist Richard Willstätter.[1][2] He synthesized it through the reaction of the sodium salt of diethyl malonate with 1,3-dibromopropane.[1][2] A year later, Emil Fischer, a pioneer in protein chemistry, independently isolated proline from casein and also published a synthesis from γ-phthalimido-propylmalonic ester.[1][2] The name "proline" itself is derived from pyrrolidine, acknowledging the core structure of this unique secondary amine amino acid.[1][2]

Experimental Protocols:

Richard Willstätter's Synthesis of Proline (1900):

  • Step 1: Alkylation of Diethyl Malonate. Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. To this solution, diethyl malonate is added to form the sodium salt. 1,3-dibromopropane is then added, and the mixture is refluxed. The resulting product is diethyl 1,3-bis(ethoxycarbonyl)propane-1-carboxylate.

  • Step 2: Saponification and Decarboxylation. The ester is saponified with a strong base, such as sodium hydroxide, followed by acidification to yield the corresponding dicarboxylic acid. Upon heating, this undergoes decarboxylation to yield pimelic acid.

  • Step 3: Halogenation. Pimelic acid is treated with a halogenating agent, such as phosphorus pentachloride followed by bromine, to yield α,ε-dibromopimelic acid.

  • Step 4: Cyclization with Ammonia. The dibrominated acid is then reacted with ammonia in a sealed tube at elevated temperatures. This results in a double nucleophilic substitution, forming the pyrrolidine ring and yielding proline. The product is then isolated and purified through crystallization.

Emil Fischer's Synthesis of Proline (1901):

  • Step 1: Synthesis of γ-Phthalimido-propylmalonic Ester. Potassium phthalimide is reacted with γ-bromopropylmalonic ester.

  • Step 2: Hydrolysis. The resulting ester is subjected to acidic hydrolysis (e.g., with hydrochloric acid) under reflux. This cleaves both the ester groups and the phthalimide protecting group, leading to the formation of proline, phthalic acid, and ethanol.

  • Step 3: Isolation. Proline is then separated from the reaction mixture and purified.

Nicotine: The Infamous Alkaloid

Nicotine, the principal alkaloid in tobacco, is a classic example of a naturally occurring pyrrolidine-containing compound with profound physiological effects.

Discovery and Structural Elucidation:

Crude nicotine was known as early as 1571.[3] However, it was not until 1828 that it was isolated in a purified form.[3] The correct molecular formula was established in 1843, and the first laboratory synthesis was achieved in 1904.[3] The structure of nicotine features a pyridine ring linked to an N-methylpyrrolidine ring.[4]

Experimental Protocol: Pictet-Spengler Synthesis of a Nicotine Analog:

The Pictet-Spengler reaction, discovered in 1911, is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems, and it can be adapted for the synthesis of nicotine analogs.[5][6]

  • Step 1: Formation of the Tryptamine Analog. Niacin (nicotinic acid) can be converted to 3-(aminomethyl)pyridine through a series of reduction and amination reactions.

  • Step 2: Condensation with an Aldehyde. The 3-(aminomethyl)pyridine is then reacted with an appropriate aldehyde, for example, acetaldehyde, in the presence of an acid catalyst (e.g., HCl). This forms a Schiff base intermediate.

  • Step 3: Cyclization. The intermediate undergoes an intramolecular electrophilic substitution, where the electron-rich pyridine ring attacks the iminium ion, leading to the formation of the tetrahydropyridine ring fused to the pyridine ring.

  • Step 4: N-Methylation. The secondary amine in the newly formed ring is then methylated using a suitable methylating agent (e.g., methyl iodide) to yield the nicotine analog.

The Pharmaceutical Revolution: Pyrrolidine in Modern Medicine

The 20th century witnessed the rise of rational drug design, and the pyrrolidine ring became a favored scaffold for medicinal chemists seeking to create potent and selective therapeutic agents.

Atorvastatin: A Blockbuster Cholesterol-Lowering Drug

Atorvastatin (Lipitor), a member of the statin class of drugs, is one of the most successful pharmaceuticals in history and features a central pyrrole ring, a close relative of pyrrolidine.

Discovery and Development:

The search for potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, was a major focus of research in the 1980s.[7][8] Building on the discovery of fungal-derived statins, synthetic inhibitors were developed.[7][8] Atorvastatin was designed based on molecular modeling comparisons of existing inhibitors.[7]

Experimental Protocol: Paal-Knorr Synthesis of an Atorvastatin Precursor:

The industrial synthesis of atorvastatin heavily relies on the Paal-Knorr pyrrole synthesis.[4][9]

  • Step 1: Synthesis of the 1,4-Diketone. A key intermediate is a highly substituted 1,4-diketone. This can be prepared through various methods, including the Stetter reaction.[4]

  • Step 2: Synthesis of the Chiral Amine Side Chain. A chiral amine containing the dihydroxyheptanoic acid side chain (or a protected version thereof) is synthesized separately.

  • Step 3: Paal-Knorr Condensation. The 1,4-diketone and the chiral amine are condensed in the presence of a catalyst, such as pivalic acid, in a suitable solvent system like toluene-heptane.[4] This reaction forms the pyrrole ring of atorvastatin. The reaction is typically heated to reflux with removal of water to drive the reaction to completion.

  • Step 4: Deprotection and Salt Formation. Any protecting groups on the side chain are removed, and the final active pharmaceutical ingredient is typically isolated as a calcium salt.

Quantitative Data: Statin Potency

Statin/MetaboliteIC50 (nM) for HMG-CoA Reductase[1]
Atorvastatin10.5
2-hydroxyatorvastatin12.1
4-hydroxyatorvastatin63.5
3R,5S-fluvastatin4.9
3S,5R-fluvastatin>1000
Pitavastatin3.2
Pravastatin20.1
Rosuvastatin3.9
Simvastatin acid5.8
ACE Inhibitors: Taming High Blood Pressure

The development of Angiotensin-Converting Enzyme (ACE) inhibitors revolutionized the treatment of hypertension and heart failure. Many of these drugs, including captopril and enalapril, incorporate a proline moiety.

Discovery and Design:

The discovery of ACE inhibitors was a landmark in cardiovascular medicine.[10] Captopril was one of the first ACE inhibitors to be marketed.[9] Its design was inspired by peptides found in snake venom that inhibit ACE.[9] Enalapril was developed later as a long-acting ACE inhibitor.[10]

Experimental Protocol: Synthesis of Captopril:

A common synthesis of captopril involves the acylation of L-proline.[11][12]

  • Step 1: Preparation of 3-acetylthio-2-methylpropionic acid. Methacrylic acid is reacted with thioacetic acid.[11]

  • Step 2: Formation of the Acid Chloride. The resulting acid is then treated with a chlorinating agent, such as thionyl chloride, to form 3-acetylthio-2-methylpropionyl chloride.[11]

  • Step 3: Acylation of L-proline. L-proline is reacted with the acid chloride in a basic aqueous solution (e.g., with sodium hydroxide) at a low temperature (0-5 °C) to form 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[11]

  • Step 4: Deprotection. The acetyl protecting group on the thiol is removed by ammonolysis (reaction with ammonia) to yield captopril.[11]

Experimental Protocol: Synthesis of Enalapril:

Enalapril synthesis often involves the reductive amination of a dipeptide with a keto acid.[13][14][15]

  • Step 1: Synthesis of the Dipeptide L-alanyl-L-proline. This dipeptide is a key intermediate.

  • Step 2: Reductive Amination. L-alanyl-L-proline is reacted with ethyl 2-oxo-4-phenylbutanoate in the presence of a reducing agent, such as hydrogen gas over a Raney nickel catalyst.[14][15] This reaction forms the N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanyl-L-proline, which is enalapril. The reaction is typically carried out in a solvent like ethanol under pressure.[15]

  • Step 3: Salt Formation. Enalapril is often isolated and administered as its maleate salt.

Quantitative Data: ACE Inhibitor Potency

InhibitorPlasma IC50 (nM)[1]Lung IC50 (nM)[1]Heart IC50 (nM)[1]Renal Cortex IC50 (nM)[1]Renal Medulla IC50 (nM)[1]
Captopril1.9 ± 0.22.3 ± 0.32.5 ± 0.33.1 ± 0.42.8 ± 0.3
Enalaprilat1.1 ± 0.11.3 ± 0.11.4 ± 0.11.6 ± 0.21.5 ± 0.2

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds operate and the logical flow of their synthesis is crucial for a deeper understanding.

Signaling Pathways

HMG_CoA_Reductase_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Statins Atorvastatin Statins->HMG_CoA Inhibits

Cholesterol Biosynthesis Pathway Inhibition by Atorvastatin.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na+ & H2O Retention Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP ACE_Inhibitors ACE Inhibitors (Captopril, Enalapril) ACE_Inhibitors->Angiotensin_II Inhibits Formation

Renin-Angiotensin-Aldosterone System and ACE Inhibition.
Experimental Workflows

Captopril_Synthesis_Workflow cluster_0 Synthesis of Captopril Start Start Materials: - Methacrylic Acid - Thioacetic Acid - L-proline Step1 Step 1: Preparation of 3-acetylthio-2-methylpropionic acid Start->Step1 Step2 Step 2: Formation of Acid Chloride Step1->Step2 Step3 Step 3: Acylation of L-proline Step2->Step3 Step4 Step 4: Deprotection (Ammonolysis) Step3->Step4 End Final Product: Captopril Step4->End

General Workflow for the Synthesis of Captopril.

Atorvastatin_Synthesis_Workflow cluster_0 Paal-Knorr Synthesis of Atorvastatin Start1 Starting Materials for 1,4-Diketone Synth_Diketone Synthesis of 1,4-Diketone Start1->Synth_Diketone Start2 Starting Materials for Chiral Amine Synth_Amine Synthesis of Chiral Amine Start2->Synth_Amine Condensation Paal-Knorr Condensation Synth_Diketone->Condensation Synth_Amine->Condensation Deprotection Deprotection & Salt Formation Condensation->Deprotection End Final Product: Atorvastatin Calcium Deprotection->End

Convergent Paal-Knorr Synthesis of Atorvastatin.

Conclusion

The journey of pyrrolidine-containing compounds from their discovery in natural sources to their central role in modern medicine is a testament to the power of chemical synthesis and rational drug design. The pyrrolidine ring, with its unique structural and electronic properties, continues to be a source of inspiration for the development of new therapeutic agents. The detailed understanding of their synthesis, biological activity, and mechanisms of action, as outlined in this guide, provides a solid foundation for future research and innovation in this ever-evolving field.

References

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Significance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its unique structural features, including its three-dimensional geometry and stereochemical complexity, have established it as a "privileged scaffold" in drug discovery.[1][2] This technical guide provides an in-depth analysis of the biological significance of the pyrrolidine moiety, offering a comprehensive overview of its prevalence in approved therapeutics, its role in molecular recognition, and its application in the design of novel drug candidates. This document details quantitative pharmacological data, experimental methodologies, and visual representations of key biological pathways and drug discovery workflows to serve as a valuable resource for professionals in the field.

Introduction: The Versatility of the Pyrrolidine Ring

The pyrrolidine scaffold is a recurring motif in a vast number of natural products, including the essential amino acid proline, and is a key structural component in numerous FDA-approved drugs.[3][4] Its significance in drug design can be attributed to several key properties:

  • Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is crucial for achieving high-affinity and selective binding to biological targets.[2][5] This "pseudorotation" of the ring provides a conformational flexibility that can be exploited to optimize ligand-receptor interactions.[2]

  • Stereochemical Richness: The potential for multiple stereogenic centers on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with potentially unique biological activities and pharmacological profiles.[2]

  • Physicochemical Properties: The presence of the nitrogen atom can serve as a hydrogen bond donor or acceptor, contributing to target binding and influencing important drug-like properties such as aqueous solubility.[6][7]

  • Synthetic Tractability: A wide range of synthetic methodologies are available for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[4][8]

These attributes have led to the incorporation of the pyrrolidine moiety into a wide range of therapeutic agents targeting diverse disease areas, including cancer, viral infections, diabetes, and central nervous system disorders.[9][10]

Quantitative Analysis of Pyrrolidine-Containing Drugs

The potency and efficacy of drug candidates are paramount. This section presents quantitative data for a selection of pyrrolidine-containing drugs, highlighting their inhibitory concentrations (IC50) and binding affinities (Ki) against their respective biological targets.

Table 1: Anticancer Activity of Pyrrolidine Derivatives
Compound ClassSpecific CompoundCancer Cell LineAssayIC50 (µM)TargetReference(s)
Spiro[pyrrolidine-3,3'-oxindole]Compound 7MCF7 (Breast)SRB4.8Not Specified[11]
HCT116 (Colon)SRB3.9[11]
Compound 58cHeLa (Cervical)Not Specified< 20 µg/mlNot Specified[9]
Compound 11bMCF-7 (Breast)Not Specified3.9 µgNot Specified[12]
HEPG2 (Liver)Not Specified5.7 µg[12]
Compound 5fA549 (Lung)Not Specified1.2Not Specified[13][14]
Mcl-1 InhibitorCompound 18-Binding AssayKi = 0.077Mcl-1[2]
Compound 40PC-3 (Prostate)ProliferationKi = 8.45Mcl-1[2]
PI3Kα InhibitorAlpelisib (BYL719)-Kinase Assay4.6 nM/LPI3Kα[15]
Palladium(II) Complex[Pd(AEP)Cl2] (C-1)HCT116 (Colon)Not SpecifiedSimilar to CisplatinDNA[16][17]
Table 2: Enzyme Inhibitory Activity of Pyrrolidine Derivatives
Compound ClassSpecific CompoundTarget EnzymeIC50KiReference(s)
DPP-4 Inhibitors
2-benzylpyrrolidine derivativeCompound (2)DPP-40.3 ± 0.03 µM-[1]
β-amino pyrrole-2-carbonitrile analogCompound 55DPP-40.01 µM-[11]
Pyrrolidine sulfonamide derivativeCompound 23dDPP-411.32 ± 1.59 μM-[7]
ACE Inhibitors
CaptoprilCaptoprilACE-1.7 nM[18]
LisinoprilLisinoprilACE-≈ 0.39 nM[18]
HCV Protease Inhibitors
Pyrrolidine-5,5-trans-lactamGW0014 (compound 4d)HCV NS3/4A Protease--[19][20]
Acyl PyrrolidineCompound 57aHCV NS5B PolymeraseEC50 = 0.1 mM-[21]
Compound 57iHCV NS5B PolymeraseEC50 = 0.6 mM-[21]
Other Enzymes
GlyT1 InhibitorCompound 23aGlyT1-0.198 µM[10]
AChE InhibitorCompound 94kAChE0.058 µM-[5]
Compound 94oAChE0.069 µM-[5]
Compound 19aAChE-22.34 ± 4.53 nM[7]
Compound 19bAChE-27.21 ± 3.96 nM[7]
PARP-1/-2 InhibitorsCompound 19i,j,pPARP-1/-2≤10 nM-[10]
CXCR4 AntagonistCompound 51aCXCR479 nM-[10]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-containing drugs are often achieved through the modulation of critical signaling pathways implicated in disease pathogenesis.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Alpelisib, a pyrrolidine-containing drug, is a selective inhibitor of the p110α catalytic subunit of PI3K.[1][22] By inhibiting PI3Kα, Alpelisib blocks the downstream signaling cascade, leading to reduced cancer cell proliferation and increased apoptosis.[1][15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Alpelisib Alpelisib (Pyrrolidine-containing) Alpelisib->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Akt->Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes HCV_Protease_Inhibition HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A cleavage by Viral_Proteins Functional Viral Proteins NS3_4A->Viral_Proteins generates Pyrrolidine_Inhibitor Pyrrolidine-based Protease Inhibitor Pyrrolidine_Inhibitor->NS3_4A inhibits Replication Viral Replication Viral_Proteins->Replication enables Drug_Discovery_Workflow Target_ID Target Identification & Validation Scaffold_Selection Scaffold Selection: Pyrrolidine Target_ID->Scaffold_Selection Library_Design Library Design & Synthesis Scaffold_Selection->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Active Hits SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterate ADMET ADMET Profiling Lead_Opt->ADMET In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo ADMET->SAR Feedback Candidate Candidate Selection In_Vivo->Candidate Preclinical Preclinical Development Candidate->Preclinical Promising Candidate Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols: 3-(Pyrrolidin-1-yl)butan-1-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases contain limited specific examples of the use of 3-(Pyrrolidin-1-yl)butan-1-ol as a synthetic intermediate. The following application notes and protocols are based on the known reactivity of analogous secondary alcohols and tertiary amines and are intended to serve as a representative guide for its potential applications in organic synthesis and drug discovery. The experimental data provided is hypothetical and should be considered illustrative.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic tertiary amine (the pyrrolidine nitrogen) and a secondary hydroxyl group. This combination of functional groups makes it a potentially versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutic agents. The pyrrolidine moiety is a common scaffold in many biologically active compounds. The chiral center at the 3-position of the butane chain also offers opportunities for stereoselective syntheses.

This document outlines a potential synthetic application of this compound in the preparation of a benzoate ester, a common structural motif in pharmacologically active molecules.

Potential Synthetic Applications

The dual functionality of this compound allows for a range of chemical transformations. The secondary alcohol can undergo:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

  • Etherification: Williamson ether synthesis with alkyl halides or Mitsunobu reaction with other alcohols.

  • Oxidation: Conversion to the corresponding ketone, 3-(pyrrolidin-1-yl)butan-2-one.

  • Conversion to Leaving Groups: Transformation into tosylates, mesylates, or halides to facilitate nucleophilic substitution.

The tertiary pyrrolidine nitrogen can act as a base or a nucleophile in various reactions, although its primary role in many synthetic strategies would be as a core structural component of the target molecule.

Application Example: Synthesis of 3-(Pyrrolidin-1-yl)butyl Benzoate

This section details a hypothetical protocol for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate, a potential building block for more complex pharmaceutical agents. The reaction involves the esterification of the secondary alcohol with benzoyl chloride.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3_pyrrolidin_butan_ol This compound product 3-(Pyrrolidin-1-yl)butyl Benzoate 3_pyrrolidin_butan_ol->product + benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product triethylamine Triethylamine (Base) triethylamine->product dcm Dichloromethane (Solvent) dcm->product

Caption: Synthetic pathway for the esterification of this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the stirred solution.

  • Slowly add benzoyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3-(pyrrolidin-1-yl)butyl benzoate.

Hypothetical Quantitative Data

The following table summarizes representative data for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate.

ParameterValue
Starting Material This compound
Product 3-(Pyrrolidin-1-yl)butyl Benzoate
Molecular Formula C₁₅H₂₁NO₂
Molecular Weight 247.34 g/mol
Yield 85%
Purity (by HPLC) >98%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 7.95-8.05 (m, 2H), 7.40-7.55 (m, 3H), 5.20 (m, 1H), 2.40-2.60 (m, 4H), 1.60-1.80 (m, 4H), 1.25 (d, J=6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 166.5, 132.9, 130.5, 129.6, 128.4, 72.1, 56.2, 54.1, 32.8, 23.5, 20.1
Mass Spec (ESI+) m/z 248.16 [M+H]⁺

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-(pyrrolidin-1-yl)butyl benzoate.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and Triethylamine in DCM add_reagent Add Benzoyl Chloride at 0°C start->add_reagent react Stir at Room Temperature (12-16h) add_reagent->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography analysis Characterization (NMR, MS, HPLC) chromatography->analysis

Caption: General experimental workflow for the synthesis of 3-(pyrrolidin-1-yl)butyl benzoate.

Conclusion

While specific documented applications of this compound are scarce, its structure suggests it is a valuable intermediate for constructing more complex molecules containing a pyrrolidine ring and a flexible side chain. The provided hypothetical protocol for its esterification serves as a foundational example of how this compound can be utilized in a synthetic workflow. Researchers and drug development professionals can adapt these general principles for the synthesis of novel compounds with potential therapeutic applications. Further investigation into the reactivity and potential applications of this intermediate is warranted.

Application Notes and Protocols: 3-(Pyrrolidin-1-yl)butan-1-ol and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique stereochemical and physicochemical properties make it an attractive building block for the design of novel therapeutics. This document focuses on the application of 3-(pyrrolidin-1-yl)butan-1-ol and its derivatives, particularly the corresponding butanoic acids, in the development of potent and selective inhibitors of αvβ6 integrin, a key therapeutic target for idiopathic pulmonary fibrosis (IPF).

IPF is a devastating chronic lung disease with a poor prognosis, characterized by progressive lung scarring.[4][5] The integrin αvβ6 plays a crucial role in the pathogenesis of IPF by activating transforming growth factor-β (TGF-β), a potent pro-fibrotic cytokine.[4][6][7] Therefore, inhibiting αvβ6 presents a promising therapeutic strategy to halt or slow the progression of this disease.

Application: A Key Scaffold for αvβ6 Integrin Inhibitors

Derivatives of 3-(pyrrolidin-1-yl)butanoic acid have emerged as highly potent and selective nonpeptidic inhibitors of the αvβ6 integrin.[1][2][8] One of the most promising compounds in this class is (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (GSK3008348). This molecule exhibits exceptional affinity for αvβ6 integrin and has been investigated as an inhaled therapeutic for IPF.[2][5][8]

The 3-(pyrrolidin-1-yl)butanoic acid core serves as a crucial pharmacophore, providing the necessary spatial orientation of substituents to interact with key residues in the binding site of the αvβ6 integrin. The carboxylic acid moiety mimics the aspartate residue of the natural RGD ligand, while the pyrrolidine ring and its substituents occupy other key pockets, contributing to both potency and selectivity.

αvβ6 Integrin Signaling Pathway in Idiopathic Pulmonary Fibrosis

The signaling pathway leading to fibrosis in IPF involves the activation of latent TGF-β by αvβ6 integrin expressed on epithelial cells. The following diagram illustrates this critical pathway.

avb6_signaling_pathway cluster_epithelial_cell Epithelial Cell cluster_ecm Extracellular Matrix cluster_fibroblast Fibroblast avb6 αvβ6 Integrin Active_TGFb Active TGF-β avb6->Active_TGFb Activation TGFbR TGF-β Receptor Myofibroblast Myofibroblast Differentiation TGFbR->Myofibroblast Signaling Cascade (e.g., SMAD) Latent_TGFb Latent TGF-β (bound to LAP) Latent_TGFb->avb6 Binding Active_TGFb->TGFbR Binding Collagen Collagen Deposition Myofibroblast->Collagen Inhibitor 3-(Pyrrolidin-1-yl)butanoic Acid Derivatives Inhibitor->avb6 Inhibition

αvβ6-mediated activation of TGF-β in pulmonary fibrosis.

Quantitative Data: Structure-Activity Relationship of αvβ6 Integrin Inhibitors

The following table summarizes the in vitro biological activity of a series of 3-aryl(pyrrolidin-1-yl)butanoic acid derivatives as αvβ6 integrin inhibitors. The data is presented as pIC50 (the negative logarithm of the half maximal inhibitory concentration) from a cell adhesion assay and pKi (the negative logarithm of the inhibition constant) from a radioligand binding assay.

Compound IDAryl Substituentαvβ6 pIC50αvβ6 pKiSelectivity vs αvβ1 (fold)Selectivity vs αvβ3 (fold)Selectivity vs αvβ5 (fold)
1 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl8.611.0>1000>1000>1000
2 3-Morpholinophenyl8.1-10032100
3 3-(1H-Pyrazol-1-yl)phenyl7.9-321032
4 3-(1H-1,2,4-Triazol-1-yl)phenyl7.8-201020
5 3-(1H-Imidazol-1-yl)phenyl7.5-10310
6 3-(Tetrahydro-2H-pyran-4-yl)phenyl7.4-525

Data sourced from: Journal of Medicinal Chemistry, 2018, 61 (18), pp 8417–8443.[2]

Experimental Protocols

Synthesis of 3-(Pyrrolidin-1-yl)butanoic Acid Derivatives

While a direct synthesis starting from this compound would involve an initial oxidation to the corresponding butanoic acid, a highly efficient and stereoselective synthesis of the target inhibitors has been reported via a rhodium-catalyzed asymmetric 1,4-addition. The following is a representative protocol for the synthesis of the key intermediate, a 4-(pyrrolidin-1-yl)crotonate ester, and its subsequent conversion to the final butanoic acid product.

Workflow for the Synthesis of αvβ6 Integrin Inhibitors:

synthesis_workflow Start Pyrrolidine Derivative Step1 Alkylation with (E)-methyl 4-bromocrotonate Start->Step1 Intermediate1 4-(Pyrrolidin-1-yl)crotonate Ester Step1->Intermediate1 Step2 Rh-catalyzed Asymmetric 1,4-Addition of Arylboronic Acid Intermediate1->Step2 Intermediate2 3-Aryl-4-(pyrrolidin-1-yl)butanoate Ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 End Final Product: 3-Aryl(pyrrolidin-1-yl)butanoic Acid Step3->End

Synthetic workflow for 3-aryl(pyrrolidin-1-yl)butanoic acids.

Protocol 1: Synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid [2]

  • Preparation of the Pyrrolidine Intermediate: The synthesis commences with the preparation of the requisite substituted pyrrolidine fragment, for instance, (R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidine. This is typically achieved through a multi-step sequence involving alkylation of a protected 3-(iodomethyl)pyrrolidine with a suitable nucleophile.

  • Formation of the Crotonate Ester: The secondary amine of the pyrrolidine intermediate is alkylated with (E)-methyl 4-bromocrotonate to yield the corresponding 4-(N-pyrrolidinyl)crotonate ester.

  • Asymmetric 1,4-Addition: The key stereocenter is introduced via a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)phenylboronic acid) to the crotonate ester in the presence of a chiral ligand such as (R)-BINAP.

  • Ester Hydrolysis: The resulting methyl ester is hydrolyzed under basic conditions (e.g., using lithium hydroxide) to afford the final carboxylic acid product.

  • Purification: The final compound is purified by chromatography (e.g., reverse-phase HPLC) to yield the desired product with high purity and stereoisomeric excess.

Biological Evaluation: αvβ6 Integrin Cell Adhesion Assay

The inhibitory activity of the synthesized compounds on αvβ6 integrin-mediated cell adhesion can be determined using a cell-based assay.

Protocol 2: General Procedure for αvβ6 Cell Adhesion Assay [9]

  • Cell Culture: Human epithelial cells endogenously expressing αvβ6 integrin (e.g., HT-29) are cultured under standard conditions.

  • Plate Coating: 96-well plates are coated with an αvβ6-specific ligand, such as the latency-associated peptide (LAP) of TGF-β1, and incubated overnight.

  • Cell Seeding: The cultured cells are harvested, washed, and resuspended in an appropriate buffer.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds for a defined period.

  • Adhesion: The cell-compound mixture is then added to the ligand-coated plates and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified using a suitable method, such as staining with crystal violet followed by measurement of absorbance, or by using a fluorescent dye.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound and its corresponding butanoic acid derivatives represent a valuable scaffold in medicinal chemistry, particularly for the development of potent and selective αvβ6 integrin inhibitors. The lead compounds from this series have demonstrated significant potential for the treatment of idiopathic pulmonary fibrosis. The provided protocols and data serve as a resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutics targeting the αvβ6 integrin.

References

Application Notes and Protocols for 3-(Pyrrolidin-1-yl)butan-1-ol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Pyrrolidin-1-yl)butan-1-ol as a valuable building block for the development of Central Nervous System (CNS) drug candidates. The unique structural features of this molecule, including its chiral center and the presence of a tertiary amine and a primary alcohol, make it an attractive scaffold for generating diverse libraries of compounds with potential therapeutic applications in neurology and psychiatry.

Introduction to this compound in CNS Drug Design

The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates targeting the CNS.[1][2] Its rigid, non-planar structure allows for a precise three-dimensional presentation of pharmacophoric elements, which can lead to high affinity and selectivity for specific biological targets. The pyrrolidine nitrogen, typically a tertiary amine in drug candidates, can serve as a key interaction point with receptors and enzymes, and its basicity is a critical factor in determining pharmacokinetic properties such as blood-brain barrier (BBB) penetration.[1]

This compound incorporates these advantageous features and offers additional handles for chemical modification. The primary alcohol can be functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The chiral center at the 3-position allows for the synthesis of stereoisomers, which can exhibit different pharmacological profiles and potencies.

Physicochemical Properties for CNS Penetration

Successful CNS drugs typically possess a specific set of physicochemical properties that facilitate their transport across the blood-brain barrier. While specific data for this compound is not extensively published, its structural components suggest it can be a valuable starting point for designing CNS-penetrant molecules. Key parameters to consider when modifying this building block are summarized in the table below.

PropertyGeneral Guideline for CNS DrugsRelevance of this compound
Molecular Weight (MW) < 450 DaThe low molecular weight of the building block (143.23 g/mol ) allows for the addition of various functional groups without exceeding this limit.
LogP (Lipophilicity) 1 - 4The pyrrolidine and butyl chain contribute to its lipophilicity, which can be fine-tuned by derivatization of the alcohol.
Topological Polar Surface Area (TPSA) < 90 ŲThe presence of the nitrogen and oxygen atoms contributes to its polarity, a key factor for solubility and receptor interactions.
Number of Hydrogen Bond Donors ≤ 3The single hydroxyl group acts as a hydrogen bond donor.
Number of Hydrogen Bond Acceptors ≤ 7The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
pKa of the Basic Center 7.5 - 10.5The pyrrolidine nitrogen's basicity is crucial for BBB passage and target engagement.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-hydroxy-2-butanone with pyrrolidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired amino alcohol.

G cluster_reactants Reactants cluster_reagents Reagents 4-hydroxy-2-butanone 4-Hydroxy-2-butanone Reaction Reductive Amination 4-hydroxy-2-butanone->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Reaction Solvent Solvent (e.g., Dichloromethane, Methanol) Solvent->Reaction Product This compound Reaction->Product

Fig. 1: Reductive amination workflow for synthesis.
Experimental Protocol: Reductive Amination

Materials:

  • 4-Hydroxy-2-butanone

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 4-hydroxy-2-butanone (1.0 equivalent) in dichloromethane or methanol, add pyrrolidine (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion or enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in CNS Drug Candidate Synthesis

The this compound scaffold can be elaborated into a variety of CNS drug candidates by modifying the primary alcohol.

G cluster_modifications Chemical Modifications cluster_candidates Potential CNS Drug Candidates BuildingBlock This compound Esterification Esterification BuildingBlock->Esterification Etherification Etherification BuildingBlock->Etherification Oxidation Oxidation to Aldehyde/Acid BuildingBlock->Oxidation Amination Conversion to Amine BuildingBlock->Amination Esters Ester Derivatives Esterification->Esters Ethers Ether Derivatives Etherification->Ethers Amides Amide Derivatives Oxidation->Amides Amines Amine Derivatives Amination->Amines G cluster_targets Potential CNS Targets cluster_pathways Downstream Signaling Pathways DrugCandidate Drug Candidate (derived from building block) DAT_SERT DAT/SERT DrugCandidate->DAT_SERT AChR Acetylcholine Receptors DrugCandidate->AChR SigmaR Sigma Receptors DrugCandidate->SigmaR GlutamateR Glutamate Receptors DrugCandidate->GlutamateR Dopaminergic_Signaling Dopaminergic/Serotonergic Signaling DAT_SERT->Dopaminergic_Signaling Cholinergic_Signaling Cholinergic Signaling AChR->Cholinergic_Signaling Calcium_Signaling Intracellular Calcium Signaling SigmaR->Calcium_Signaling GlutamateR->Calcium_Signaling Synaptic_Plasticity Synaptic Plasticity Dopaminergic_Signaling->Synaptic_Plasticity Cholinergic_Signaling->Synaptic_Plasticity Calcium_Signaling->Synaptic_Plasticity

References

Application Note: A Protocol for the N-alkylation of Pyrrolidine using 3-Bromobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of pyrrolidine is a fundamental transformation in organic synthesis, yielding substituted pyrrolidines that are prevalent scaffolds in numerous natural products and pharmacologically active compounds. This application note provides a detailed protocol for the N-alkylation of pyrrolidine with 3-bromobutan-1-ol to synthesize 1-(pyrrolidin-1-yl)butan-3-ol. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the secondary amine, pyrrolidine, acts as a nucleophile, displacing the bromide from 3-bromobutan-1-ol. The protocol outlines the reaction setup, purification, and characterization of the final product.

Experimental Protocol

Materials and Reagents:

  • Pyrrolidine

  • 3-Bromobutan-1-ol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents). Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile (50 mL) to the flask, followed by pyrrolidine (1.0 equivalent).

  • Stir the suspension and add 3-bromobutan-1-ol (1.0 equivalent) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C.

  • Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., using a 10:1 DCM:Methanol solvent system). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(pyrrolidin-1-yl)butan-3-ol.

Data Presentation

The following table summarizes the quantitative data for a typical reaction scale.

Compound Molar Mass ( g/mol ) Equivalents Amount (mmol) Mass (g) Volume (mL) Density (g/mL)
Pyrrolidine71.121.010.00.710.820.866
3-Bromobutan-1-ol153.021.010.01.531.101.391
Potassium Carbonate138.212.020.02.76N/AN/A
Product
1-(Pyrrolidin-1-yl)butan-3-ol143.24--Theoretical: 1.43--

Expected Yield: 75-85%

Mandatory Visualization

experimental_workflow Experimental Workflow for N-alkylation of Pyrrolidine A 1. Reaction Setup - Add K2CO3, Pyrrolidine, and CH3CN to flask. B 2. Add Reactant - Add 3-bromobutan-1-ol dropwise. A->B C 3. Reaction - Heat to 80 °C and stir for 12-24h. - Monitor by TLC. B->C D 4. Work-up: Filtration & Concentration - Cool to RT. - Filter solids. - Evaporate solvent. C->D E 5. Work-up: Extraction - Dissolve in DCM. - Wash with NaHCO3 and brine. D->E F 6. Drying and Concentration - Dry with Na2SO4. - Evaporate DCM. E->F G 7. Purification - Flash column chromatography. F->G H 8. Product Analysis - Obtain pure 1-(pyrrolidin-1-yl)butan-3-ol. - Characterize by NMR, IR, MS. G->H

Caption: Workflow for the synthesis of 1-(pyrrolidin-1-yl)butan-3-ol.

Asymmetric Synthesis of Pyrrolidine Derivatives for Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of pyrrolidine derivatives and their use as organocatalysts in key carbon-carbon bond-forming reactions. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Pyrrolidine-Based Organocatalysis

The pyrrolidine scaffold is a privileged structural motif in a vast number of natural products, pharmaceuticals, and chiral catalysts.[1] L-proline, a naturally occurring amino acid, is a foundational pyrrolidine-based organocatalyst that has revolutionized the field of asymmetric synthesis.[2][3][4] Its derivatives, particularly diarylprolinol silyl ethers, have emerged as highly efficient and selective catalysts for a broad range of asymmetric transformations.[2][3][4] These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the function of natural enzymes.[5] This mode of activation allows for the highly stereocontrolled synthesis of complex chiral molecules under mild reaction conditions.[2][3][4] The versatility and robustness of pyrrolidine-based organocatalysts have made them indispensable tools in modern organic synthesis and drug discovery.[1]

Synthesis of a Key Pyrrolidine-Based Organocatalyst

A prominent class of pyrrolidine-based organocatalysts is the diarylprolinol silyl ethers. The following protocol details the synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, a widely used catalyst for various asymmetric reactions.

Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

Protocol:

  • A solution of L-proline methyl ester hydrochloride (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of phenylmagnesium bromide in THF (3.5 equivalents) is added dropwise to the stirred solution of L-proline methyl ester hydrochloride, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.

Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether

Protocol:

  • To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, triethylamine (1.5 equivalents) is added.

  • Trimethylsilyl chloride (1.2 equivalents) is then added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether as a colorless oil.

Application in Asymmetric Organocatalysis

Pyrrolidine-based organocatalysts are highly effective in a variety of asymmetric transformations. Below are detailed protocols for three key reactions: the aldol reaction, the Michael addition, and the Diels-Alder reaction.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.

Experimental Protocol:

  • To a stirred solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., DMSO, chloroform, or a mixture of solvents), the ketone (5-10 equivalents) is added.

  • The pyrrolidine-based organocatalyst (e.g., L-proline or a diarylprolinol silyl ether, 5-20 mol%) is added to the mixture.

  • The reaction is stirred at the desired temperature (ranging from -20 °C to room temperature) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Quantitative Data for Asymmetric Aldol Reactions:

EntryAldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
14-NitrobenzaldehydeCyclohexanoneL-Proline (20)DMSO2495>95:598
2BenzaldehydeAcetone(S)-DPPOTMS (10)CHCl₃4885-96
32-NaphthaldehydeCyclohexanoneL-Proline (10)DMF129297:399
4IsovaleraldehydeAcetone(S)-DPPOTMS (20)Neat7278-94
54-ChlorobenzaldehydeCyclopentanoneL-Proline (30)CH₃CN368890:1097

(S)-DPPOTMS = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the enantioselective synthesis of 1,5-dicarbonyl compounds and their derivatives.

Experimental Protocol:

  • To a mixture of the Michael donor (e.g., a ketone or aldehyde, 1.5-3 equivalents) and the Michael acceptor (e.g., a nitroolefin, 1.0 equivalent) in a suitable solvent (e.g., toluene, CH₂Cl₂, or solvent-free), the pyrrolidine-based organocatalyst (5-20 mol%) is added.

  • An acidic co-catalyst (e.g., benzoic acid or trifluoroacetic acid, 10-20 mol%) may be added to enhance reactivity and selectivity.

  • The reaction mixture is stirred at the specified temperature (typically ranging from 0 °C to room temperature) until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the crude product by column chromatography on silica gel provides the desired Michael adduct.

Quantitative Data for Asymmetric Michael Additions:

EntryMichael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Cyclohexanonetrans-β-Nitrostyrene(S)-DPPOTMS (10)Toluene249895:599
2Propanaltrans-β-Nitrostyrene(S)-DPPOTMS (20)CH₂Cl₂129592:897
3Acetone2-(4-Chlorophenyl)nitroetheneL-Prolinamide (15)Neat4885-92
4Cyclopentanone2-(2-Nitrophenyl)nitroethene(S)-DPPOTMS (10)Toluene369390:1098
5Isobutyraldehydetrans-β-Nitrostyrene(S)-DPPOTMS (20)CH₂Cl₂1891-96
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the synthesis of six-membered rings with high stereocontrol. Pyrrolidine-based organocatalysts can effectively catalyze the asymmetric variant of this reaction.

Experimental Protocol:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in a suitable solvent (e.g., CH₂Cl₂, toluene, or water), the pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether salt, 5-20 mol%) is added.

  • The diene (2-5 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (from -20 °C to room temperature) and monitored for completion by TLC or GC-MS.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.

Quantitative Data for Asymmetric Diels-Alder Reactions:

EntryDienophileDieneCatalyst (mol%)SolventTime (h)Yield (%)dr (exo:endo)ee (%) (exo)
1CinnamaldehydeCyclopentadiene(S)-DPPOTMS·HClO₄ (10)H₂O29995:599
2AcroleinCyclopentadiene(S)-DPPOTMS·TFA (20)CH₂Cl₂248588:1296
3CrotonaldehydeIsoprene(S)-DPPOTMS·HClO₄ (10)H₂O49290:1098
4FurfuralCyclopentadiene(S)-DPPOTMS·TFA (15)Toluene367885:1594
5Methacrolein1,3-Cyclohexadiene(S)-DPPOTMS·HClO₄ (20)H₂O1289>99:197

(S)-DPPOTMS·HClO₄ and (S)-DPPOTMS·TFA are the perchloric acid and trifluoroacetic acid salts of the catalyst, respectively.

Mechanistic Pathways and Workflow Diagrams

The catalytic activity of pyrrolidine-based organocatalysts is primarily based on two key mechanistic cycles: the enamine cycle and the iminium ion cycle.

Enamine Catalysis

In enamine catalysis, the chiral secondary amine catalyst reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, leading to the formation of a new C-C bond. Subsequent hydrolysis regenerates the catalyst and releases the product.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Pyrrolidine Catalyst Carbonyl Carbonyl (Aldehyde/Ketone) Enamine Chiral Enamine Carbonyl->Enamine + Catalyst - H₂O Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Nitroolefin) Iminium->Catalyst - Product (Hydrolysis) Product Chiral Product Iminium->Product + H₂O

Caption: Enamine catalytic cycle for asymmetric functionalization.

Iminium Ion Catalysis

In iminium ion catalysis, the chiral secondary amine catalyst reacts with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO of the dienophile, facilitating its reaction with a nucleophile (e.g., a diene in a Diels-Alder reaction).

Iminium_Catalysis cluster_cycle Iminium Ion Catalytic Cycle Catalyst Pyrrolidine Catalyst Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium Chiral Iminium Ion Unsat_Aldehyde->Iminium + Catalyst - H₂O Cycloadduct_Iminium Cycloadduct Iminium Ion Iminium->Cycloadduct_Iminium + Nucleophile Nucleophile Nucleophile (e.g., Diene) Cycloadduct_Iminium->Catalyst - Product (Hydrolysis) Product Chiral Product Cycloadduct_Iminium->Product + H₂O Experimental_Workflow start Start reactants Combine Reactants (Substrate, Reagent, Solvent) start->reactants catalyst Add Pyrrolidine Organocatalyst reactants->catalyst reaction Stir at Controlled Temperature catalyst->reaction monitoring Monitor Reaction (TLC, GC, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis end End analysis->end

References

Application Notes and Protocols for the Incorporation of 3-(Pyrrolidin-1-yl)butan-1-ol into Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, featured in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for the exploration of three-dimensional chemical space, which is crucial for enhancing binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1][3] The chiral building block, 3-(Pyrrolidin-1-yl)butan-1-ol, offers a synthetically versatile starting material for the development of novel, complex heterocyclic systems. Its bifunctional nature—a secondary amine embedded within a pyrrolidine ring and a primary alcohol—provides two distinct points for chemical modification, enabling the construction of diverse molecular architectures.

These application notes provide detailed protocols for the synthesis of novel substituted pyridine and quinoline scaffolds, leveraging this compound as a key precursor. The resulting heterocyclic cores are of significant interest in drug discovery, particularly for developing kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[4][5]

Application Note 1: Synthesis of Novel 4-(Pyrrolidin-1-yl)-Substituted Pyridines

This protocol outlines a proposed multi-step synthesis of novel pyridines. The strategy involves the initial oxidation of this compound to its corresponding ketone, followed by a modified Kröhnke pyridine synthesis. This approach allows for the regiocontrolled assembly of highly substituted pyridines.[6]

Experimental Protocol

Step 1: Oxidation of this compound to 3-(Pyrrolidin-1-yl)butan-2-one

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 3-(Pyrrolidin-1-yl)butan-2-one.

Step 2: Synthesis of 2,4,6-Trisubstituted Pyridine Scaffold

  • To a solution of 3-(Pyrrolidin-1-yl)butan-2-one (1.0 eq) in ethanol (0.3 M), add a substituted benzaldehyde (1.0 eq) and ammonium acetate (10 eq).

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Adjust the pH to ~9-10 with a 2M NaOH solution.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (Silica gel, DCM/MeOH gradient) to afford the target pyridine derivative.

Logical Workflow for Pyridine Synthesis

G A Start: this compound B Oxidation (Dess-Martin Periodinane) A->B C Intermediate: 3-(Pyrrolidin-1-yl)butan-2-one B->C D Kröhnke-type Annulation (ArCHO, NH4OAc, EtOH, Reflux) C->D E Product: Novel Substituted Pyridine D->E F Purification (Column Chromatography) E->F

Caption: Workflow for the synthesis of substituted pyridines.

Expected Characterization Data for a Representative Product

The following table summarizes expected analytical data for a hypothetical product: 2-methyl-4-(1-(pyrrolidin-1-yl)ethyl)-6-phenylpyridine.

ParameterExpected Value
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, 2H), 7.45 (t, 2H), 7.35 (t, 1H), 7.10 (s, 1H), 6.95 (s, 1H), 3.60 (q, 1H), 2.60-2.80 (m, 4H), 2.55 (s, 3H), 1.80-1.95 (m, 4H), 1.45 (d, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 159.0, 158.5, 149.0, 139.0, 129.0, 128.5, 127.0, 118.0, 116.0, 60.0, 53.0, 25.0, 23.5, 21.0
MS (ESI+) m/z 267.18 [M+H]⁺

Application Note 2: Synthesis of Novel 3-Substituted Quinolines

This protocol describes a proposed pathway for synthesizing quinoline derivatives using a modified Friedländer annulation.[7] The key 2-aminobenzylketone intermediate is formed via a multi-step process starting from this compound. Quinolines are a privileged scaffold in drug discovery, known for a wide range of biological activities.[8]

Experimental Protocol

Step 1: Conversion of Alcohol to a Suitable Leaving Group

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Alkylation of 2-Nitroacetophenone

  • To a solution of 2-nitroacetophenone (1.0 eq) in anhydrous DMF (0.3 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the mesylate from Step 1 (1.1 eq) to the suspension.

  • Heat the reaction to 80 °C and stir for 12-16 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (Silica gel, EtOAc/Hexanes) to obtain the alkylated product.

Step 3: Reductive Cyclization to form the Quinoline Ring

  • Dissolve the alkylated product from Step 2 (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M).

  • Add iron powder (5.0 eq) and ammonium chloride (3.0 eq).

  • Reflux the mixture for 4-6 hours until the nitro group is reduced and cyclization is complete (monitor by TLC/LC-MS).

  • Cool the reaction and filter through a pad of Celite, washing with ethanol.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final 3-substituted quinoline.

Logical Workflow for Quinoline Synthesis

G A Start: this compound B Mesylation (MsCl, Et3N) A->B C Intermediate Mesylate B->C D Alkylation of 2-Nitroacetophenone C->D E Alkylated Intermediate D->E F Reductive Cyclization (Fe, NH4Cl) E->F G Product: Novel Substituted Quinoline F->G H Purification G->H

Caption: Workflow for the synthesis of substituted quinolines.

Expected Characterization Data for a Representative Product

The following table summarizes expected analytical data for a hypothetical product: 2-methyl-3-(1-(pyrrolidin-1-yl)ethyl)quinoline.

ParameterExpected Value
Molecular Formula C₁₆H₂₀N₂
Molecular Weight 240.34 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.10 (d, 1H), 7.95 (s, 1H), 7.70 (d, 1H), 7.55 (t, 1H), 7.30 (t, 1H), 4.10 (q, 1H), 2.85 (s, 3H), 2.60-2.75 (m, 4H), 1.80-1.90 (m, 4H), 1.50 (d, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 158.0, 147.0, 136.0, 130.0, 129.0, 128.0, 127.5, 126.0, 125.5, 58.0, 54.0, 24.0, 23.0, 20.0
MS (ESI+) m/z 241.17 [M+H]⁺

Application Note 3: Potential Biological Activity and Target Pathways

Heterocyclic compounds containing pyrrolidine and pyridine/quinoline motifs are frequently investigated as inhibitors of protein kinases.[4] Kinase signaling pathways, such as the MAPK/ERK pathway, are often dysregulated in diseases like cancer, making them attractive targets for therapeutic intervention. The novel scaffolds synthesized from this compound could be screened for inhibitory activity against key kinases in this pathway (e.g., MEK, ERK, RAF). The pyrrolidine moiety can form critical hydrogen bonds or occupy hydrophobic pockets in the kinase active site, while the aromatic heterocyclic core can engage in pi-stacking interactions.

Hypothetical Target Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling cascade, a common target in oncology drug discovery. Novel compounds incorporating the 3-(pyrrolidin-1-yl)butyl moiety could potentially inhibit kinases at various points in this pathway.

G MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Novel Compound (Potential Inhibitor) Inhibitor->MEK

Caption: Potential inhibition of the MAPK/ERK pathway by novel compounds.

References

Application Notes and Protocols for the Development of 3-(Pyrrolidin-1-yl)butan-1-ol Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of analogs of 3-(Pyrrolidin-1-yl)butan-1-ol to facilitate structure-activity relationship (SAR) studies. This scaffold is a versatile starting point for the development of modulators for various biological targets, including sodium channels, dipeptidyl peptidase IV (DPP-IV), and myeloid cell leukemia-1 (Mcl-1).

Synthetic Strategy: Reductive Amination

A robust and widely applicable method for the synthesis of this compound and its analogs is the reductive amination of a ketone with a primary or secondary amine. For the parent compound, this involves the reaction of 4-hydroxy-2-butanone with pyrrolidine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[1][2][3][4]

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of this compound Analogs Start 4-Hydroxy-2-butanone + Pyrrolidine Analog Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Mixing in suitable solvent Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Addition of reducing agent Product This compound Analog Reduction->Product Purification Purification (e.g., Column Chromatography) Product->Purification G cluster_assay Sodium Channel Blocker Assay Cell_Plating Plate cells expressing Na+ channels Compound_Addition Add test compounds Cell_Plating->Compound_Addition Stimulation Stimulate Na+ influx (e.g., Veratridine) Compound_Addition->Stimulation Measurement Measure intracellular Na+ concentration Stimulation->Measurement Data_Analysis Calculate % inhibition and IC50 Measurement->Data_Analysis G cluster_dppiv_assay DPP-IV Inhibition Assay Incubation Incubate DPP-IV enzyme with test compound Substrate_Addition Add fluorogenic substrate (e.g., Gly-Pro-AMC) Incubation->Substrate_Addition Reaction Enzymatic reaction leads to fluorescence increase Substrate_Addition->Reaction Measurement Measure fluorescence intensity Reaction->Measurement Data_Analysis Calculate % inhibition and IC50 Measurement->Data_Analysis G cluster_mcl1_assay Mcl-1 Inhibition Assay (TR-FRET) Mix_Reagents Mix Mcl-1 protein, fluorescently labeled peptide, and antibody Compound_Addition Add test compounds Mix_Reagents->Compound_Addition Incubation Incubate to allow binding Compound_Addition->Incubation Measurement Measure TR-FRET signal Incubation->Measurement Data_Analysis Calculate % inhibition and IC50/Ki Measurement->Data_Analysis G cluster_sar Structure-Activity Relationship (SAR) Logic Initial_Hit Initial Hit Compound: This compound Analog_Synthesis Synthesize Analogs with Systematic Modifications Initial_Hit->Analog_Synthesis Biological_Screening Screen Analogs Against Target(s) Analog_Synthesis->Biological_Screening Data_Analysis Analyze Activity Data (e.g., IC50, Ki) Biological_Screening->Data_Analysis SAR_Elucidation Elucidate SAR: Identify Key Structural Features Data_Analysis->SAR_Elucidation Next_Gen_Design Design Next Generation of Analogs with Improved Properties SAR_Elucidation->Next_Gen_Design Next_Gen_Design->Analog_Synthesis Iterative Optimization

References

Application Notes and Protocols: The Role of Pyrrolidinyl Alcohols in the Synthesis of Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including numerous kinase inhibitors.[1] Its three-dimensional structure provides access to diverse chemical space, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While the specific starting material 3-(Pyrrolidin-1-yl)butan-1-ol is not widely documented in the synthesis of kinase inhibitors, structurally similar pyrrolidinyl alcohols and their derivatives are valuable intermediates in the construction of complex kinase inhibitors targeting critical signaling pathways implicated in cancer and autoimmune diseases.

This document provides a representative application of a pyrrolidinyl alcohol in the synthesis of a hypothetical kinase inhibitor, drawing upon established synthetic methodologies for incorporating the pyrrolidine motif into kinase inhibitor scaffolds. The protocols and data presented are intended to serve as a guide for researchers in the design and synthesis of novel kinase inhibitors.

General Synthetic Strategy

The hydroxyl group of a pyrrolidinyl alcohol can be leveraged in several ways. It can be activated to serve as a leaving group for nucleophilic substitution, or it can be used as a nucleophile itself in reactions such as etherification. A common strategy involves the coupling of the pyrrolidine-containing fragment to a core heterocyclic scaffold, which often mimics the adenine ring of ATP and binds to the kinase hinge region.

A representative synthetic approach is outlined below, where a chiral pyrrolidinyl alcohol is first converted to a more reactive intermediate before being coupled to a heterocyclic core. This is a common strategy in the synthesis of kinase inhibitors like those targeting Bruton's tyrosine kinase (BTK) or Janus kinases (JAKs).

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group via Mesylation

This protocol describes the conversion of the hydroxyl group of a generic (R)-3-(pyrrolidin-1-yl)butan-1-ol into a better leaving group, a mesylate.

Materials:

  • (R)-3-(Pyrrolidin-1-yl)butan-1-ol

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of (R)-3-(pyrrolidin-1-yl)butan-1-ol (1.0 eq) in anhydrous DCM (10 mL/g of starting material) under an inert atmosphere of argon, add triethylamine (1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Nucleophilic Substitution with a Heterocyclic Core

This protocol outlines the coupling of the activated pyrrolidinyl intermediate with a generic 4-amino-pyrazolo[3,4-d]pyrimidine, a common core in kinase inhibitors.

Materials:

  • (R)-1-(1-methyl-3-(methylsulfonyloxy)propyl)pyrrolidine (from Protocol 1)

  • 4-Amino-1H-pyrazolo[3,4-d]pyrimidine

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 4-amino-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF (15 mL/g of pyrimidine) under an inert atmosphere, add cesium carbonate (2.0 eq).

  • Add the mesylated pyrrolidine derivative (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired kinase inhibitor.

Data Presentation

The following table summarizes the in vitro activity of several known kinase inhibitors that feature a pyrrolidine or a structurally related piperidine scaffold. This data illustrates the potency that can be achieved with this structural motif.

Compound NameTarget Kinase(s)IC₅₀ (nM)Reference
Ibrutinib BTK0.5[2]
Acalabrutinib BTK3[3]
Tofacitinib JAK1, JAK31, 20[4]
SB1518 JAK2, FLT323, 22[5]
Compound 23a JAK172[6]
PI3Kα/mTOR Inhibitor 1 PI3Kα, mTOR0.4, 1.6[7]

Signaling Pathways and Experimental Workflow

Visual representations of key signaling pathways targeted by pyrrolidine-containing kinase inhibitors and a generalized experimental workflow are provided below.

G cluster_synthesis Generalized Synthetic Workflow Start Start Pyrrolidinyl_Alcohol Pyrrolidinyl Alcohol Start->Pyrrolidinyl_Alcohol Activation Activation of Hydroxyl (e.g., Mesylation) Pyrrolidinyl_Alcohol->Activation Coupling Nucleophilic Substitution with Heterocyclic Core Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Product Kinase Inhibitor Purification->Final_Product

Caption: Generalized workflow for synthesizing a kinase inhibitor.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrrolidine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and inhibition point.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization GeneExpression Gene Expression (Inflammation, Immunity) STAT_dimer->GeneExpression Translocation Inhibitor Pyrrolidine-based JAK Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor

Caption: The JAK/STAT signaling pathway and inhibition point.

References

Application Notes and Protocols: Investigating 3-(Pyrrolidin-1-yl)butan-1-ol as a Novel Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The continuous demand for increased agricultural productivity necessitates the exploration of novel chemical entities that can modulate plant growth and development. Pyrrolidine derivatives have demonstrated a wide range of biological activities, although their potential in agricultural chemistry remains largely unexplored. This document outlines a proposed research framework for the systematic evaluation of 3-(Pyrrolidin-1-yl)butan-1-ol as a potential plant growth regulator (PGR). The following application notes and protocols are designed for researchers and scientists in the field of agricultural chemistry and drug development to investigate the bioactivity and potential applications of this compound. As there is currently a lack of published data on the agricultural use of this compound, the following sections provide a hypothetical yet structured approach to its initial screening and characterization.

Preliminary Screening and Dose-Response Analysis

The initial phase of investigation focuses on determining the biological activity of this compound on model plant species. A dose-response study is crucial to identify the concentration range at which the compound exhibits stimulatory or inhibitory effects on key growth parameters.

Experimental Protocol: Seed Germination and Seedling Growth Assay

  • Plant Material: Arabidopsis thaliana (ecotype Columbia-0) and Lactuca sativa (lettuce, cv. Grand Rapids) seeds will be used as model dicot and eudicot species, respectively.

  • Preparation of Test Solutions: A stock solution of this compound (10 mM) will be prepared in 0.1% (v/v) dimethyl sulfoxide (DMSO). Serial dilutions will be made with sterile distilled water to obtain final concentrations of 0.1 µM, 1 µM, 10 µM, 100 µM, and 1 mM. A 0.1% DMSO solution will serve as the vehicle control.

  • Seed Sterilization and Plating: Seeds will be surface-sterilized with 70% ethanol for 1 minute, followed by 50% bleach for 5 minutes, and then rinsed five times with sterile distilled water. Twenty seeds per plate will be sown on Murashige and Skoog (MS) agar medium supplemented with the respective concentrations of this compound or the vehicle control.

  • Growth Conditions: Plates will be stratified at 4°C for 48 hours in the dark to synchronize germination and then transferred to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection:

    • Germination rate will be recorded at 24, 48, and 72 hours.

    • After 10 days, primary root length, lateral root number, and fresh weight of seedlings will be measured.

  • Statistical Analysis: All experiments will be performed in triplicate. Data will be analyzed using a one-way ANOVA followed by Dunnett's test for comparison with the control group.

Data Presentation: Hypothetical Dose-Response Data

Table 1: Effect of this compound on Arabidopsis thaliana Seedling Growth

Concentration (µM)Germination Rate (%) (72h)Primary Root Length (cm)Lateral Root NumberFresh Weight (mg)
0 (Control)98 ± 25.2 ± 0.415 ± 310.5 ± 1.2
0.199 ± 15.5 ± 0.317 ± 211.2 ± 1.0
198 ± 26.8 ± 0.522 ± 413.8 ± 1.5
1097 ± 34.1 ± 0.612 ± 39.8 ± 1.1
10085 ± 52.3 ± 0.45 ± 26.2 ± 0.8
100040 ± 70.8 ± 0.21 ± 12.1 ± 0.5
Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).

Experimental Workflow for Preliminary Screening

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Synthesize/Acquire This compound B Prepare Stock & Dilutions (0.1, 1, 10, 100, 1000 µM) A->B D Sow Seeds on MS Agar + Compound B->D C Surface Sterilize Seeds (Arabidopsis, Lettuce) C->D E Stratification (4°C, 48h) D->E F Transfer to Growth Chamber (22°C, 16h light) E->F G Measure Germination Rate (24, 48, 72h) F->G H Measure Growth Parameters (Day 10) F->H I Statistical Analysis (ANOVA) G->I H->I J Identify Bioactive Concentration Range I->J

Caption: Workflow for screening this compound.

Investigating the Mechanism of Action

Assuming the preliminary screening identifies a bioactive concentration (e.g., 1 µM promoting root growth), the next step is to investigate the potential mechanism of action. Many PGRs function by modulating the signaling pathways of endogenous plant hormones such as auxins, cytokinins, gibberellins, and abscisic acid.

Experimental Protocol: Hormonal Response Assay

  • Reporter Lines: Utilize Arabidopsis thaliana lines containing hormone-responsive reporter genes, such as DR5:GUS (auxin), ARR5:GUS (cytokinin), and GAST1:GUS (gibberellin).

  • Treatment: Grow seedlings of the reporter lines on MS agar for 5 days, then transfer them to liquid MS medium containing 1 µM this compound, the respective hormone as a positive control (e.g., 1 µM IAA for DR5:GUS), or a vehicle control.

  • Histochemical Staining: After 24 hours of treatment, perform GUS staining using a standard protocol (e.g., Jefferson et al., 1987).

  • Quantitative Analysis: For a more quantitative measure, use reporter lines with fluorescent proteins (e.g., DR5:GFP) and quantify the fluorescence intensity in specific tissues using confocal microscopy.

  • Gene Expression Analysis (qRT-PCR): Treat wild-type seedlings with 1 µM this compound for 6, 12, and 24 hours. Extract total RNA, synthesize cDNA, and perform qRT-PCR to analyze the expression of key hormone-responsive genes (e.g., IAA1, ARR7, GA3ox1).

Data Presentation: Hypothetical Gene Expression Data

Table 2: Relative Expression of Hormone-Responsive Genes in Arabidopsis Seedlings Treated with 1 µM this compound

GeneTreatment Time (hours)Fold Change (vs. Control)
IAA1 (Auxin-responsive)64.2 ± 0.5
122.8 ± 0.3
241.5 ± 0.2
ARR7 (Cytokinin-responsive)61.1 ± 0.3
120.9 ± 0.2
241.2 ± 0.4
GA3ox1 (Gibberellin biosynthesis)61.3 ± 0.2
121.1 ± 0.3
240.8 ± 0.1
Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).

Hypothesized Signaling Pathway Interaction

G cluster_pathway Potential Mechanism of Action Compound This compound Receptor Putative Receptor Compound->Receptor Binds/Activates Signaling Intracellular Signaling Cascade Receptor->Signaling Initiates TF Auxin Response Factors (ARFs) Signaling->TF Activates Genes Expression of Auxin-Responsive Genes (e.g., IAA1) TF->Genes Induces Response Phenotypic Response (e.g., Enhanced Root Growth) Genes->Response Leads to G A Positive Results in Model Species B Select Crop Species (e.g., Tomato, Wheat) A->B C Optimize Application Method (Foliar, Soil Drench) B->C D Greenhouse Trials C->D E Assess Vegetative Growth (Height, Biomass) D->E F Assess Yield Parameters (Fruit/Grain Weight) D->F G Evaluate Stress Tolerance (Drought, Salinity) D->G H Field Trials E->H F->H G->H

Application Notes and Protocols for the Characterization of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and characterization of 3-(Pyrrolidin-1-yl)butan-1-ol. The protocols outlined below are based on established analytical techniques for similar small molecules and pyrrolidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃ are summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
H-1' (CH₃)1.0 - 1.2Doublet3H
H-2 (CH₂)1.5 - 1.7Multiplet2H
H-3 (CH)2.8 - 3.0Multiplet1H
H-4 (CH₂-OH)3.6 - 3.8Multiplet2H
Pyrrolidine H (α-CH₂)2.5 - 2.7Multiplet4H
Pyrrolidine H (β-CH₂)1.7 - 1.9Multiplet4H
OHVariableSinglet (broad)1H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (CH₃)15 - 20
C-2 (CH₂)30 - 35
C-3 (CH)55 - 60
C-4 (CH₂-OH)60 - 65
Pyrrolidine C (α-CH₂)50 - 55
Pyrrolidine C (β-CH₂)20 - 25
Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12-15 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak or TMS.

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acq_H1 ¹H NMR Acquisition setup->acq_H1 acq_C13 ¹³C NMR Acquisition setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phasing ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate peak_pick Peak Picking integrate->peak_pick

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectral Data

The predicted mass spectral data for this compound obtained by electron ionization (EI) are summarized below. The molecular weight of the compound is 143.23 g/mol .

m/z Predicted Fragment Ion Interpretation
143[C₈H₁₇NO]⁺Molecular Ion (M⁺)
128[M - CH₃]⁺Loss of a methyl group
112[M - CH₂OH]⁺Loss of a hydroxymethyl radical
98[C₆H₁₂N]⁺α-cleavage, loss of C₂H₅O
84[C₅H₁₀N]⁺α-cleavage, loss of C₃H₇O
70[C₄H₈N]⁺Pyrrolidine fragment
Experimental Protocol for GC-MS Analysis

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC-MS system with an EI source

  • GC column suitable for amine analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium

    • Flow Rate: 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of mass spectra for identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic extract_ms Extract Mass Spectrum tic->extract_ms interpret Interpret Fragmentation extract_ms->interpret identify Compound Identification interpret->identify

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purity assessment and quantification of this compound. Due to its polar nature and lack of a strong chromophore, derivatization may be necessary for sensitive UV detection, or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be employed.

Predicted Chromatographic Data

The following table provides expected retention times for this compound under typical reversed-phase HPLC conditions.

Column Mobile Phase Flow Rate (mL/min) Predicted Retention Time (min)
C18 (4.6 x 150 mm, 5 µm)Acetonitrile:Water (20:80) with 0.1% TFA1.02.5 - 4.0
HILIC (4.6 x 100 mm, 3.5 µm)Acetonitrile:Ammonium Formate Buffer (pH 3) (90:10)1.05.0 - 7.0
Experimental Protocol for HPLC Analysis

This protocol provides a general method for the analysis of this compound by HPLC.

Materials and Equipment:

  • This compound sample

  • HPLC-grade solvents (acetonitrile, water)

  • Mobile phase additives (e.g., trifluoroacetic acid - TFA, ammonium formate)

  • HPLC system with a suitable detector (e.g., UV, ELSD, MS)

  • Reversed-phase C18 or HILIC column

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Method (Reversed-Phase):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA can be used for method development. An isocratic method may be sufficient for purity assessment.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (if response is sufficient), or ELSD/MS.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity of the sample based on the peak area percentage.

    • For quantification, a calibration curve should be prepared using standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Mobile Phase filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/ELSD/MS) separate->detect chromatogram Analyze Chromatogram detect->chromatogram purity Calculate Purity chromatogram->purity quantify Quantification (if required) chromatogram->quantify

HPLC Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectral Data

The predicted characteristic IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹) Functional Group Vibration
3400-3200 (broad)O-HStretching
2960-2850C-H (aliphatic)Stretching
1470-1450C-HBending
1150-1050C-NStretching
1050-1000C-OStretching
Experimental Protocol for IR Analysis

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • This compound sample (liquid)

  • FTIR spectrometer with an ATR accessory

  • Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Collect a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small drop of the liquid sample onto the ATR crystal.

    • Collect the sample spectrum. A sufficient number of scans (e.g., 16-32) should be co-added.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a Kimwipe and a suitable solvent.

IR_Workflow cluster_acq Spectral Acquisition cluster_proc Data Analysis background Collect Background sample Apply Sample to ATR background->sample collect Collect Sample Spectrum sample->collect process Process Spectrum collect->process identify Identify Functional Groups process->identify

FTIR-ATR Experimental Workflow

Application Notes & Protocols for Purity Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed methodologies for the purity analysis of 3-(Pyrrolidin-1-yl)butan-1-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chiral amino alcohol, and its purity, particularly its enantiomeric purity, is critical in pharmaceutical applications. The following protocols are designed for researchers, scientists, and drug development professionals to accurately determine the purity and identify potential impurities.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is suitable for determining the purity of this compound and for separating its enantiomers. A chiral stationary phase is employed for the enantiomeric separation.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC system with a UV or PDA detector

  • Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Diethylamine (DEA)

  • This compound reference standard and sample

2.1.2. Chromatographic Conditions

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 20 minutes

2.1.3. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

2.1.4. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is calculated based on the area percentage of the main peak. For enantiomeric purity, calculate the percentage of each enantiomer.

Data Presentation
ParameterValue
ColumnChiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phasen-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (R-enantiomer)Approximately 10.5 min
Retention Time (S-enantiomer)Approximately 12.8 min
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%
Linearity (r²)> 0.999

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The GC-MS method is ideal for the identification and quantification of volatile impurities in this compound. Derivatization is often employed to improve the chromatographic properties of amino alcohols.

Experimental Protocol

3.1.1. Instrumentation and Materials

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Analytical balance

  • Vials and caps

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous Pyridine

  • This compound reference standard and sample

3.1.2. GC-MS Conditions

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

3.1.3. Sample Preparation (with Derivatization)

  • Accurately weigh about 1 mg of the this compound sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.1.4. Analysis Inject 1 µL of the derivatized sample into the GC-MS system. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percentage method.

Data Presentation
ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250°C
Oven Program80°C (2 min), then 10°C/min to 280°C (5 min)
Retention Time (TMS-derivative)Approximately 15.2 min
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard and Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc_inj Inject into HPLC prep3->hplc_inj hplc_sep Chromatographic Separation (Chiral Column) hplc_inj->hplc_sep hplc_det UV Detection (210 nm) hplc_sep->hplc_det data_acq Data Acquisition hplc_det->data_acq data_proc Peak Integration & Purity Calculation data_acq->data_proc report Generate Report data_proc->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Add Pyridine and BSTFA prep1->prep2 prep3 Heat at 70°C for 30 min prep2->prep3 gcms_inj Inject into GC-MS prep3->gcms_inj gcms_sep Gas Chromatographic Separation gcms_inj->gcms_sep gcms_det Mass Spectrometric Detection gcms_sep->gcms_det data_acq Data Acquisition gcms_det->data_acq data_proc Spectral Library Search & Quantification data_acq->data_proc report Generate Report data_proc->report Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Range Precision->Accuracy

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol. The following sections offer detailed experimental protocols, data tables for optimizing reaction conditions, and troubleshooting workflows.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:

  • Reagent Quality:

    • Starting Ketone Purity: The precursor, 3-(pyrrolidin-1-yl)butan-2-one, may contain impurities from its synthesis that interfere with the reduction. Verify its purity via NMR or GC-MS before starting.

    • Reducing Agent Activity: Sodium borohydride (NaBH₄) can degrade with improper storage. Use a freshly opened bottle or test the activity of your current batch on a small scale with a model ketone.

  • Reaction Conditions:

    • Temperature: While the reduction is often performed at 0 °C to control exothermicity, the reaction may require warming to room temperature or even gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal temperature profile.

    • Reaction Time: The reaction may not have reached completion. Take aliquots at different time points and analyze by TLC or GC to ensure the starting material is fully consumed.

  • Workup and Purification:

    • pH Adjustment: During the aqueous workup, ensure the pH is appropriately adjusted to keep the product in the organic layer during extraction. The amine functionality requires a basic pH to be unprotonated and soluble in organic solvents.

    • Emulsion Formation: Amine compounds can form emulsions during extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through celite.

    • Purification Loss: The product is a relatively polar alcohol. It may have partial water solubility, leading to loss during extraction. Perform multiple extractions with a suitable solvent (e.g., dichloromethane or a 9:1 mixture of chloroform/isopropanol). Loss can also occur during column chromatography if the silica gel is too acidic or if an inappropriate solvent system is used.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots indicates either an incomplete reaction or the formation of byproducts.

  • Unreacted Starting Material: If one of the spots corresponds to the starting ketone (visualized with a suitable stain like permanganate), the reaction is incomplete. See Q1 for tips on driving the reaction to completion.

  • Byproduct Formation: While the reduction of a ketone to an alcohol is typically clean, side reactions can occur. In related syntheses, potential byproducts could arise from impurities in the starting materials. Ensure high purity of the precursor ketone.

  • Minimization Strategy: Use a milder reducing agent like sodium borohydride in a protic solvent (methanol or ethanol), which offers high selectivity for ketones.[1] Adding the reducing agent portion-wise at a low temperature (0 °C) can help minimize any potential side reactions by controlling the reaction rate.

Q3: The purification of the final product by column chromatography is proving difficult. What do you recommend?

A3: Purifying polar amino alcohols on silica gel can be challenging due to strong binding and peak tailing.

  • Deactivate Silica Gel: Pre-treat your silica gel by slurrying it with a solvent system containing a small amount of a base, such as triethylamine (~1-2%) or ammonium hydroxide. This neutralizes acidic sites on the silica surface, preventing the amine from sticking to the column and improving peak shape.

  • Solvent System Selection: A gradient elution is often necessary. Start with a less polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol. A common solvent system for this type of compound is a mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:4.5:0.5).

  • Alternative Purification: If chromatography is still problematic, consider distillation under reduced pressure (vacuum distillation), provided the product is thermally stable.

Experimental Protocols

This section provides a detailed methodology for a common and reliable route to synthesize this compound: the reduction of the corresponding ketone.

Protocol: Synthesis of this compound via Ketone Reduction

This two-step procedure involves the initial synthesis of the ketone precursor followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butan-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobutan-2-one (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.5 eq) as a base. To this suspension, add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and stir for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the 3-chlorobutan-2-one is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyrrolidin-1-yl)butan-2-one, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the crude 3-(pyrrolidin-1-yl)butan-2-one (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction Conditions: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.[2]

  • Monitoring: Monitor the disappearance of the starting ketone by TLC (stain with potassium permanganate).

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Adjust the pH to >11 with 2M NaOH solution. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel pre-treated with triethylamine, using a gradient of 0-10% methanol in dichloromethane.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize how key experimental parameters can be adjusted to optimize the reduction step. The data is illustrative and based on established chemical principles for similar reductions.

Table 1: Effect of Reducing Agent on Yield and Selectivity

Reducing AgentSolventTemperature (°C)Typical Yield (%)Selectivity Notes
Sodium Borohydride (NaBH₄)MeOH0 to 2585 - 95High selectivity for ketones; safe and easy to handle.
Lithium Aluminum Hydride (LAH)THF0 to 2590 - 98More powerful, but highly reactive with water/alcohols. Requires strictly anhydrous conditions.
Sodium Triacetoxyborohydride (STAB)DCM/DCE2580 - 90Milder; often used for reductive aminations but also effective for ketones.

Table 2: Influence of Solvent on Reaction Time and Yield (using NaBH₄)

SolventRelative Reaction TimeTypical Yield (%)Notes
MethanolFast90 - 95Protic solvent activates NaBH₄, leading to faster reaction rates.
EthanolModerate88 - 93Slightly slower than methanol but a good alternative.
THFSlow70 - 80Aprotic solvent; reaction is much slower without a protic co-solvent.
WaterVery FastVariableCan be used, but control is difficult and NaBH₄ decomposes rapidly.

Table 3: Impact of Temperature on Reaction Rate and Byproduct Formation

Temperature (°C)Reaction RatePotential IssuesRecommendation
0ModerateReaction may be slow or stall if reagents are not sufficiently active.Ideal for initial addition of the reducing agent to control the exotherm.
25 (Room Temp)FastOptimal for most NaBH₄ reductions after initial addition at a lower temperature.Allow the reaction to warm to RT after adding the reducing agent at 0 °C.[2]
> 40Very FastIncreased risk of side reactions and solvent evaporation.Generally not recommended unless the reaction is exceptionally sluggish.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

G Experimental Workflow for Synthesis cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reduction to Alcohol cluster_purification Workup and Purification A Mix 3-chlorobutan-2-one, K₂CO₃, and Pyrrolidine in ACN B Reflux for 12-18 hours A->B C Monitor by TLC/GC B->C D Filter and Concentrate C->D E Dissolve Ketone in MeOH D->E Crude Ketone F Cool to 0°C E->F G Add NaBH₄ Portion-wise F->G H Stir and Warm to Room Temp. G->H I Monitor by TLC H->I J Quench with H₂O I->J K Adjust pH > 11 J->K L Extract with DCM K->L M Dry and Concentrate L->M N Column Chromatography M->N O Final Product N->O G Troubleshooting Guide A Problem Observed: Low Yield or Impure Product B Is Starting Material (Ketone) consumed? A->B Start Diagnosis C Check Reagent Quality A->C D Optimize Reaction Conditions A->D E Review Workup/Purification A->E B->D No B->E Yes F Verify Purity of Precursor Ketone C->F G Use Fresh/Tested NaBH₄ C->G H Increase Reaction Time or Temperature D->H I Ensure pH > 11 during extraction E->I J Use Base-Washed Silica for Column E->J

References

troubleshooting low yields in the synthesis of substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of substituted pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: My pyrrolidine synthesis is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When troubleshooting low yields, it's best to start with the fundamentals. First, verify the quality and purity of your starting materials and reagents, as impurities can significantly hinder a reaction. Ensure that all solvents are anhydrous, especially for moisture-sensitive reactions. Re-evaluate the stoichiometry of your reactants to confirm they are correct. Finally, check that the reaction is being conducted under the recommended inert atmosphere (e.g., nitrogen or argon) if required for your specific protocol to prevent oxidation or other side reactions.[1][2]

Q2: How critical is the choice of solvent in the synthesis of substituted pyrrolidines, and how can it impact my yield?

A2: The solvent plays a crucial role and can profoundly impact both the yield and stereoselectivity of the reaction.[1] Solvent polarity can influence the stability of transition states and the solubility of reactants and catalysts. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol such as isopropanol or tert-butanol has been shown to improve selectivity.[1] It is advisable to screen a range of solvents with different polarities to find the optimal conditions for your specific transformation.[2]

Q3: My catalytic reaction is sluggish or not proceeding to completion. What could be the issue with my catalyst?

A3: Several factors can lead to poor catalyst performance. Catalyst deactivation is a common problem, which can be caused by poisoning from impurities in the substrate or solvent, or by side reactions.[1][3] Ensure all reagents are of high purity to avoid introducing catalyst poisons like sulfur or phosphorus compounds.[3] Improper catalyst activation or incorrect catalyst loading can also lead to low activity.[3] Always follow the recommended activation procedure for your specific catalyst and consider optimizing the catalyst loading, as insufficient amounts may lead to incomplete conversion.[1][3] In some cases, the product itself can act as a poison to the catalyst, particularly with nitrogen-containing compounds and precious metal catalysts like palladium.[4]

Q4: I am observing the formation of significant side products in my reaction. What are some common side reactions in pyrrolidine synthesis?

A4: Side reactions are a frequent cause of low yields. In [3+2] cycloaddition reactions, poor regioselectivity can lead to a mixture of isomers.[5] Redox side-reactions can also be significant competitors to the desired reaction pathway.[6] For instance, in palladium-catalyzed hydroarylation reactions to form 3-aryl pyrrolidines, competing oxidation processes can occur.[6] To mitigate side reactions, you can try using additives to suppress them, or optimize the reaction conditions (e.g., lower temperature) to favor the desired product formation.[2]

Q5: My purification process seems to be causing a significant loss of my desired pyrrolidine product. What are some tips for efficient purification?

A5: Pyrrolidines, being basic, can be highly water-soluble, especially in their protonated form, which can lead to losses during aqueous workups.[2] An acid-base extraction can be an effective purification strategy. By dissolving the crude mixture in an organic solvent and washing with a mild acid, the pyrrolidine product will move to the aqueous layer as a salt. After separating the layers, the aqueous layer can be basified, and the free amine can be extracted back into an organic solvent.[2] If you are facing co-elution with impurities during column chromatography, consider changing the stationary phase or the eluent system.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is a common and multifaceted problem. The following guide will help you systematically troubleshoot the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield incomplete_reaction Incomplete Reaction (Starting Material Remains) start->incomplete_reaction degradation Product Degradation or Side Reactions start->degradation workup_loss Loss During Workup/Purification start->workup_loss cause_kinetics Cause: Slow Kinetics incomplete_reaction->cause_kinetics cause_reagents Cause: Inactive Reagents/Catalyst incomplete_reaction->cause_reagents cause_instability Cause: Thermal Instability degradation->cause_instability cause_oxidation Cause: Oxidation degradation->cause_oxidation cause_extraction Cause: Poor Extraction workup_loss->cause_extraction cause_coelution Cause: Co-elution workup_loss->cause_coelution solution_kinetics Solution: Increase Temperature or Reaction Time cause_kinetics->solution_kinetics solution_reagents Solution: Check Reagent/Catalyst Quality and Stoichiometry cause_reagents->solution_reagents solution_instability Solution: Lower Temperature cause_instability->solution_instability solution_oxidation Solution: Use Inert Atmosphere (N2 or Ar) cause_oxidation->solution_oxidation solution_extraction Solution: Optimize Extraction pH (Acid/Base Wash) cause_extraction->solution_extraction solution_coelution Solution: Change Chromatography (e.g., different stationary phase) cause_coelution->solution_coelution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Stereoselectivity

Achieving high stereoselectivity is often a critical goal in the synthesis of substituted pyrrolidines.

Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction temperature can significantly affect the energy difference between diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Running the reaction at a lower temperature may enhance selectivity, though it might require longer reaction times.[1]

  • Inappropriate Catalyst or Catalyst Loading: The nature and concentration of the catalyst are crucial for controlling the stereochemical outcome.

    • Solution: If using a catalyst, screen different types (e.g., various Lewis acids, organocatalysts, or chiral metal-ligand complexes). The choice of metal salt and ligand, as well as their ratio, can dramatically influence the enantiomeric excess.[1]

  • Solvent Effects: The solvent can influence the geometry of the transition state.

    • Solution: Systematically screen a variety of solvents with different polarities and steric properties.[1]

  • Substrate Sterics: The steric bulk of the substituents on the reactants can influence facial selectivity.

    • Solution: If possible, increasing the steric hindrance on either the dipole or the dipolarophile can lead to higher diastereoselectivity.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition Reaction
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-EtOH10024<40
2CCMFe2O4@L-proline (4)EtOH1001270
3CCMFe2O4@L-proline (8)EtOH100885
4CCMFe2O4@L-proline (14)EtOH100391
5CCMFe2O4@L-proline (14)MeOH100582
6CCMFe2O4@L-proline (14)Toluene100675

Data adapted from a study on the synthesis of spirocyclic pyrrolidines.[8] This table illustrates how systematic optimization of catalyst loading and solvent can significantly improve reaction yield and time.

Table 2: Effect of Reaction Conditions on the Synthesis of 2-Pyrrolidones
EntryTemperature (°C)Time (h)AdditiveConversion to Product (%)
115010None65
217010None78
317015None74
417015Molecular Sieves83

Data adapted from a study on the synthesis of 2-pyrrolidones.[9] This table highlights the impact of temperature, reaction time, and the use of additives to remove water on the conversion to the desired product.

Experimental Protocols

General Procedure for a Catalyzed 1,3-Dipolar Cycloaddition

This protocol provides a general methodology for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition reaction.

Experimental Workflow

CycloadditionWorkflow start Start add_reagents 1. Add isatin derivative (1.0 mmol), α-amino acid (1.0 mmol), and dipolarophile (1.0 mmol) to flask. start->add_reagents add_solvent_catalyst 2. Add chosen solvent (5 mL) and catalyst (e.g., 4 mol%). add_reagents->add_solvent_catalyst react 3. Stir the mixture at the optimized temperature (e.g., 100 °C). add_solvent_catalyst->react monitor 4. Monitor reaction progress by TLC. react->monitor workup 5. Upon completion, perform workup. (e.g., catalyst separation, solvent evaporation). monitor->workup purify 6. Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a 1,3-dipolar cycloaddition.

Methodology:

  • To a round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol).[1]

  • Add the chosen solvent (5 mL) to the flask.[1]

  • Add the catalyst (e.g., 4 mol%) to the mixture.[1]

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction, proceed to the workup. If using a magnetic catalyst, it can be separated using an external magnet.[1]

  • Evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[1]

General Procedure for Catalyst Regeneration (for Carbon-Supported Catalysts)

Deactivated carbon-supported catalysts can sometimes be regenerated to restore activity.

Regeneration Steps:

  • Solvent Washing: Wash the catalyst with a solvent that was used in the reaction to remove any adsorbed organic species.[3]

  • Drying: Dry the catalyst under a vacuum at a moderate temperature.[3]

  • Oxidation: Heat the catalyst in a controlled flow of air or diluted oxygen to a temperature sufficient to burn off carbon deposits (e.g., 200-400 °C). The temperature should be increased slowly to avoid catalyst sintering.[3]

Disclaimer: Always perform regeneration procedures with caution and refer to specific literature or manufacturer recommendations for your particular catalyst.[3]

References

Technical Support Center: Stereoselective Synthesis of 3-(Pyrrolidin-1-yl)alkanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of 3-(pyrrolidin-1-yl)alkanols. This structural motif is crucial in the development of various biologically active compounds. Achieving high stereoselectivity, controlling both relative (syn/anti) and absolute (R/S) stereochemistry, is a common challenge for researchers.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Reduction of β-Amino Ketones

Q: My reduction of a 3-(pyrrolidin-1-yl)ketone precursor is resulting in a low diastereomeric ratio (dr), often close to 1:1. How can I improve the selectivity for the syn or anti alkanol?

A: The diastereoselectivity of β-amino ketone reduction is highly dependent on the reducing agent and the reaction conditions, which dictate the operative stereochemical model (e.g., Felkin-Anh, Cram-chelate). The nitrogen atom of the pyrrolidine ring can act as a chelating auxiliary, guiding the hydride delivery.

Troubleshooting Steps:

  • Promote Chelation for syn-Diastereomer: To favor the syn isomer, use reducing agents capable of chelation in conjunction with a Lewis acidic metal. The substrate forms a rigid cyclic intermediate with the metal, forcing the hydride to attack from the less hindered face.

    • Reagents: Zinc borohydride (Zn(BH₄)₂), or samarium(II) iodide (SmI₂) with N-acyl protected substrates, can provide high syn selectivity.[1]

    • Solvents: Use chelating solvents like THF or DME.

  • Inhibit Chelation for anti-Diastereomer: To favor the anti isomer, use bulky, non-chelating reducing agents. These reagents favor a Felkin-Anh model where the largest group (the pyrrolidinyl moiety) orients itself away from the nucleophile's trajectory.

    • Reagents: Bulky hydride sources like Lithium triethylborohydride (LiEt₃BH, Super-Hydride®) or Lithium tri-sec-butylborohydride (L-Selectride®) are effective.[2]

    • Protecting Groups: N-aryl protecting groups on the amino ketone can also favor the formation of anti 1,3-amino alcohols.[1]

  • Temperature Optimization: Lowering the reaction temperature generally increases selectivity by amplifying the small energy differences between the diastereomeric transition states.

Data Presentation: Effect of Reducing Agent on Diastereoselectivity

EntryPrecursorReducing AgentSolventTemp (°C)Major IsomerDiastereomeric Ratio (syn:anti)
1N-Boc-3-(pyrrolidin-1-yl)ketoneLi(s-Bu)₃BHTHF-78syn>95:5[2]
2N-aryl-3-(pyrrolidin-1-yl)ketoneSmI₂THF-78anti1: >95[1]
33-(pyrrolidin-1-yl)ketone HClNaBH₄MeOH0antiVariable, often low selectivity
Issue 2: Low Enantiomeric Excess (% ee) in Asymmetric Ketone Reduction

Q: I am using a Corey-Bakshi-Shibata (CBS) catalyst for the asymmetric reduction of my prochiral 3-(pyrrolidin-1-yl)ketone, but the enantiomeric excess is poor.

A: The CBS reduction is a powerful tool but is sensitive to several factors.[3] Low enantioselectivity often points to issues with reagents, reaction conditions, or the substrate itself.[4][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water can hydrolyze the borane and the catalyst, leading to non-catalytic, non-selective reduction.[3][4] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Verify Reagent Quality: Commercially available borane solutions (BH₃•THF) can contain borohydride impurities that cause a racemic background reaction.[4] Use freshly opened bottles or titrate the solution before use. The purity of the CBS catalyst is also critical.

  • Optimize Temperature: Enantioselectivity is highly temperature-dependent.[4] While lower temperatures often improve ee, there is an optimal temperature for each substrate/catalyst system.[4] Running the reaction at temperatures from -78°C to 0°C can help identify the ideal conditions.[6]

  • Check Substrate Compatibility: The pyrrolidine nitrogen is a Lewis base and can coordinate to the borane or the catalyst's Lewis acidic boron atom.[3][7] This can interfere with the formation of the active catalyst-borane complex.[7] It may be necessary to use the protonated salt of the ketone (e.g., hydrochloride salt) to prevent this unwanted coordination.

  • Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity.[5] An optimal loading (typically 5-10 mol%) should be determined experimentally.

Issue 3: Poor Regio- and Stereoselectivity in Epoxide Ring-Opening

Q: My synthesis involves the ring-opening of a terminal epoxide with pyrrolidine, but I am getting a mixture of regioisomers and low yield.

A: The ring-opening of epoxides with amine nucleophiles is a fundamental route to amino alcohols, but selectivity can be a major challenge.[8][9] The outcome depends on whether the reaction proceeds via an Sₙ2 or Sₙ1-like mechanism.[10]

Troubleshooting Steps:

  • Control Regioselectivity:

    • For attack at the less hindered carbon (Sₙ2 pathway): Use basic or neutral conditions. The reaction of pyrrolidine itself with the epoxide will typically attack the sterically most accessible carbon.[11]

    • For attack at the more substituted carbon (Sₙ1-like pathway): Use acidic conditions. Protonation of the epoxide oxygen makes it a better leaving group. The positive charge develops at the more substituted carbon, which then directs the nucleophilic attack.[10] However, this can lead to side reactions.

  • Minimize Side Reactions: Epoxides are prone to polymerization, especially under strong Lewis acidic conditions.[8]

    • Catalyst Choice: Use milder Lewis acids (e.g., Zr-based catalysts) which can be more effective than stronger ones (e.g., Sn-based) for amine nucleophiles, as strong binding of the amine to the catalyst can inhibit the reaction.[8] Lithium salts (e.g., LiClO₄) can also activate the epoxide towards ring-opening while minimizing side products.[9]

    • Reaction Conditions: Control the stoichiometry carefully (avoiding a large excess of epoxide) and maintain a constant, moderate temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is the best analytical method to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my 3-(pyrrolidin-1-yl)alkanol product?

    • A1: For diastereomeric ratio, ¹H NMR spectroscopy is often the most direct method. The signals for the protons adjacent to the newly formed stereocenters will typically appear at different chemical shifts with distinct coupling constants for each diastereomer. For enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the methods of choice. It is critical to validate the analytical method with a racemic or scalemic sample to ensure baseline separation of the enantiomers.[5]

  • Q2: How does the steric bulk of the substituents on the alkanol backbone affect stereoselectivity?

    • A2: Steric bulk plays a crucial role. In ketone reductions, a larger steric difference between the two groups flanking the carbonyl generally leads to higher enantioselectivity in asymmetric reductions and higher diastereoselectivity in substrate-controlled reductions.[7] For epoxide ring-opening, increased steric hindrance directs nucleophilic attack to the less substituted carbon under Sₙ2 conditions.[11][12]

  • Q3: Which synthetic strategy is generally preferred for accessing enantiopure 3-(pyrrolidin-1-yl)alkanols?

    • A3: There is no single "best" strategy, as the optimal route depends on the specific target molecule and available starting materials.

      • Asymmetric Reduction: Excellent for when the corresponding prochiral ketone is readily available. Catalytic methods like the CBS reduction are highly efficient.[3]

      • Epoxide Ring-Opening: Ideal when starting from a chiral epoxide sourced from the chiral pool or asymmetric epoxidation (e.g., Sharpless epoxidation). This method sets the absolute stereochemistry of the hydroxyl group first.

      • Chiral Pool Synthesis: Utilizing enantiopure starting materials that already contain one or more of the desired stereocenters, such as proline or hydroxyproline, is a very powerful strategy.[13]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of a β-Amino Ketone to the syn-1,3-Amino Alcohol

This protocol is a representative example for achieving syn selectivity via a chelation-controlled reduction.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-3-(pyrrolidin-1-yl)ketone (1.0 eq) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired syn-amino alcohol.

Protocol 2: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This protocol describes a general procedure for the enantioselective reduction of a ketone.

  • Catalyst Preparation: To a flame-dried flask under argon, add the (R)-CBS catalyst (0.1 eq) and anhydrous THF (0.5 M relative to catalyst).

  • Borane Addition: Cool the catalyst solution to 0 °C. Add borane-dimethyl sulfide complex (BH₃•SMe₂, 1.0 M solution in THF, 1.0 eq) dropwise. Stir for 15 minutes at 0 °C to allow for the formation of the catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve the 3-(pyrrolidin-1-yl)ketone (1.0 eq) in anhydrous THF (0.2 M). Cool this solution to the desired reaction temperature (e.g., -20 °C).

  • Reaction: Transfer the ketone solution to the pre-formed catalyst-borane complex via cannula. Stir the reaction mixture at -20 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1N HCl and stir for another 30 minutes. Basify the solution with 2N NaOH and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain the chiral alcohol.

Visualizations

G cluster_0 Troubleshooting Low Diastereoselectivity Start Low d.r. in Ketone Reduction Desired Desired Isomer? Start->Desired Syn syn-alkanol Desired->Syn syn Anti anti-alkanol Desired->Anti anti Chelate Use Chelating Conditions (e.g., Zn(BH4)2, THF) Syn->Chelate NonChelate Use Non-Chelating/Bulky Reagent (e.g., L-Selectride, Et3BHLi) Anti->NonChelate Temp Optimize Temperature (Lower T usually increases d.r.) Chelate->Temp Protect Consider N-Protecting Group (e.g., N-Aryl for anti) NonChelate->Protect Protect->Temp End High d.r. Achieved Temp->End

Caption: Troubleshooting workflow for improving diastereoselectivity.

Caption: Competing models in diastereoselective ketone reduction.

G cluster_2 Synthetic Route Decision Pathway Start Goal: Enantiopure 3-(pyrrolidin-1-yl)alkanol Ketone Is prochiral ketone available? Start->Ketone Epoxide Is chiral epoxide available? Ketone->Epoxide No Route_AsymRed Route A: Asymmetric Reduction (e.g., CBS) Ketone->Route_AsymRed Yes ChiralPool Can a chiral pool precursor be used? Epoxide->ChiralPool No Route_Epoxide Route B: Epoxide Ring-Opening Epoxide->Route_Epoxide Yes Route_ChiralPool Route C: Chiral Pool Synthesis (e.g., from Proline) ChiralPool->Route_ChiralPool Yes End Synthesize Target ChiralPool->End Re-evaluate Route_AsymRed->End Route_Epoxide->End Route_ChiralPool->End

References

Technical Support Center: Purification of 3-(Pyrrolidin-1-yl)butan-1-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(Pyrrolidin-1-yl)butan-1-ol and its related amino alcohol derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, streaking or showing poor separation on a standard silica gel column?

A1: Basic amines like this compound often interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This acid-base interaction can lead to irreversible adsorption, compound degradation, yield loss, and significant band spreading or streaking.[1] To mitigate this, you can add a competing amine, such as triethylamine (TEA) or ammonia, to the mobile phase to neutralize the acidic sites on the silica.[1][2]

Q2: My amino alcohol derivative is highly polar and water-soluble. How can I effectively extract it from an aqueous solution?

A2: High water solubility makes standard liquid-liquid extraction with immiscible organic solvents inefficient.[3] One effective strategy is to perform an acid-base extraction. By adjusting the pH of the aqueous solution to be basic (e.g., pH 9-10 with NaOH), you convert the amine salt back to its neutral, more organic-soluble free base form, which can then be extracted into an organic solvent like dichloromethane or diethyl ether.[4][5] Another approach involves forming a Schiff base by reacting the amino alcohol with an aromatic aldehyde; the resulting imine is less water-soluble and can be extracted, then hydrolyzed back to the amino alcohol.[3][6]

Q3: What are the best chromatography techniques for purifying polar amino alcohols?

A3: For highly polar compounds that are poorly retained in traditional reversed-phase chromatography, Aqueous Normal-Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7][8] HILIC uses a polar stationary phase (like silica or an amino column) with a mobile phase consisting of a high percentage of an organic solvent (e.g., acetonitrile) and a small amount of water or aqueous buffer.[7][8] This technique promotes the retention of polar analytes.[7] Reversed-phase chromatography can also be effective, especially when the mobile phase pH is alkaline, which makes the basic amine compounds more lipophilic and retentive.[1]

Q4: How can I purify my product without using chromatography?

A4: Several non-chromatographic methods can be employed:

  • Acid-Base Extraction: This is a powerful first step to separate your basic product from acidic or neutral impurities.[9]

  • Crystallization/Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can significantly improve purity. For pyrrolidine derivatives, polar protic solvents like aqueous isopropanol have been used.[10]

  • Salt Formation and Precipitation: You can form a salt of the amine by reacting it with an acid (e.g., HCl, tartaric acid, oxalic acid) in a suitable solvent (like EtOAc, dioxane, or ether), causing the salt to precipitate.[2][11] The purified salt can then be converted back to the free base.

  • Distillation: For liquid and thermally stable amino alcohols, distillation under reduced pressure can be an effective purification method.

Q5: What is the best approach for separating enantiomers of chiral this compound derivatives?

A5: Chiral separation is crucial for pharmaceutical applications.[12][13] The most common method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[12][14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely applicable.[14][15] Alternatively, you can use an indirect approach by derivatizing the enantiomeric mixture with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column.[16][17] Classical resolution by forming diastereomeric salts with a chiral acid (like tartaric acid) followed by fractional crystallization is also a viable method.[11][18]

Troubleshooting Guides

Problem 1: Low Recovery After Acid-Base Extraction
Symptom Possible Cause Troubleshooting Solution
No solid or minimal product precipitates after basifying the aqueous layer.The free base form of your compound is still significantly water-soluble.After basifying the aqueous layer, perform multiple extractions with an organic solvent (e.g., 3x with dichloromethane). If recovery is still low, consider saturating the aqueous layer with NaCl to decrease the solubility of the organic compound (salting-out effect).[4]
Emulsion forms at the interface during extraction.High concentration of surfactants or fine particulates. The organic and aqueous phases have similar densities.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the entire mixture through a pad of Celite. Allow the separatory funnel to stand undisturbed for a longer period.
Product is lost during the workup.The pH was not sufficiently basic to convert the amine salt to the free base.Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction.[4]
Problem 2: Issues with Column Chromatography
Symptom Possible Cause Troubleshooting Solution
Compound streaks or tails on a silica gel TLC/column.The basic amine is interacting strongly with acidic silica.[1]Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to neutralize the silica surface.[2] Alternatively, use a different stationary phase like basic alumina or switch to a reversed-phase or HILIC setup.[1][2]
Compound does not move from the baseline (Rf = 0) even with highly polar solvents.The compound is either irreversibly bound to the silica or is too polar for the selected normal-phase system.Switch to a more suitable chromatography mode. For highly polar amines, HILIC is often a good choice.[7][8] A reversed-phase system with an alkaline mobile phase can also be effective.[1]
Poor separation between the desired product and a similar impurity.Insufficient selectivity of the chromatographic system.Optimize the mobile phase by trying different solvent combinations. If that fails, change the stationary phase (e.g., from silica to alumina, or C18 to a phenyl column) to alter the separation mechanism.[1] For HILIC, adjusting the buffer pH and ionic strength can dramatically affect retention and selectivity.[7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate a basic amino alcohol from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Acidic Wash: Add a 1 M aqueous HCl solution to the separatory funnel. Shake the funnel vigorously, venting frequently. This will protonate the basic amine, forming a water-soluble salt.[4][5]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated amine) into a clean Erlenmeyer flask. The organic layer, containing neutral and acidic compounds, can be discarded or processed separately.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a 2 M NaOH solution while stirring until the solution is strongly basic (pH 9-10, verified with pH paper).[4] This converts the ammonium salt back to the neutral free base.

  • Back-Extraction: Pour the basified aqueous solution back into a clean separatory funnel. Extract the free base back into an organic solvent (e.g., 3 portions of dichloromethane).[4]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amino alcohol.

Protocol 2: Flash Chromatography on Amine-Treated Silica Gel

This protocol is for purifying basic amino alcohols that streak on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine (TEA) to the slurry to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the prepared slurry.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial mobile phase (containing 1% TEA).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column (dry loading).

  • Elution: Elute the column with a gradient of increasing polarity (e.g., from 2% to 50% Ethyl Acetate in Hexane), ensuring that 1% TEA is maintained in the mobile phase throughout the run.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Data Tables

Table 1: Chromatographic Conditions for Polar Amines & Derivatives
Technique Stationary Phase Mobile Phase Key Considerations Reference
Normal-PhaseSilica GelHexane/Ethyl Acetate + 1% Triethylamine (TEA)TEA is added to prevent peak tailing of basic amines.[1][2]
Normal-PhaseBasic AluminaVaries (e.g., Dichloromethane/Methanol)A good alternative to silica for acid-sensitive or strongly basic compounds.[2]
Reversed-PhaseC18Acetonitrile/Water + 0.1% TEARunning at a high pH keeps the amine in its neutral, more retentive form.[1]
HILICSilica, Amino, or DiolAcetonitrile/Aqueous BufferExcellent for retaining very polar compounds. Buffer pH and ionic strength are critical for selectivity.[7][8]
Table 2: Recrystallization and Salt Formation Solvents
Compound Type Technique Solvent System Comments Reference
Aroyl Pyrrolidine DerivativesRecrystallizationAqueous Isopropanol or n-PropanolUsed for final purification of the crude product after extraction.[10]
General AminesSalt PrecipitationHCl in EtOAc or DioxaneForms the hydrochloride salt, which often precipitates from non-polar solvents.[2]
Amino AlcoholsDiastereomeric Salt FormationMethanolUsed with chiral acids like L-(+)-tartaric acid for classical resolution.[11]
Amino Alcohol OxalatesRecrystallizationWater/Ethanol or Water/MethanolUsed to purify crude amino alcohol salts by reducing the solubility upon addition of the organic solvent.[19]

Visualized Workflows and Logic

Purification_Workflow cluster_start Initial State cluster_primary Primary Purification cluster_secondary Secondary Purification / Polishing cluster_final Final Product Crude Crude Product (Mixture of Product, Impurities, Starting Materials) Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Choose one Distillation Distillation (For volatile liquids) Crude->Distillation Choose one Chroma Column Chromatography (Separates by polarity) Extraction->Chroma If still impure Recrystal Recrystallization / Salt Formation (For solids) Extraction->Recrystal If solid Distillation->Chroma If still impure Pure Pure Compound (>95% Purity) Chroma->Pure Recrystal->Pure Analysis Characterization (NMR, MS, HPLC) Pure->Analysis

Caption: General purification workflow for amino alcohol derivatives.

Acid_Base_Extraction cluster_org Organic Layer (e.g., Ether) R3N_org Amine (R3N) (Soluble) R3NH_aq Amine Salt (R3NH+) (Soluble) R3N_org->R3NH_aq + HCl (aq) (Protonation) Imp_org Neutral/Acidic Impurities R3NH_aq->R3N_org + NaOH (aq) (Deprotonation & Back-Extraction) Troubleshooting_Chromatography Start Problem: Peak Streaking on Silica TLC Cause Is the compound basic? Start->Cause Sol1 Add competing base (e.g., 1% TEA) to mobile phase Cause->Sol1 Yes Sol2 Use a different stationary phase: - Basic Alumina - Reversed-Phase (C18) - HILIC Cause->Sol2 Yes Other Consider other issues: - Overloading - Poor solubility in mobile phase Cause->Other No

References

preventing side reactions in the N-alkylation of pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the N-alkylation of pyrrolidines.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the N-alkylation of pyrrolidines and offers potential solutions in a question-and-answer format.

Q1: My primary challenge is the formation of a quaternary ammonium salt byproduct. How can I improve the selectivity for the desired tertiary amine?

A1: Over-alkylation, the reaction of the desired tertiary amine product with the alkylating agent to form a quaternary ammonium salt, is the most common side reaction in the N-alkylation of pyrrolidines.[1][2][3] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to this undesired follow-up reaction.[1][3] Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Using a large excess of the pyrrolidine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material.[1][2] Conversely, if the alkylating agent is more valuable, a slow, controlled addition of the pyrrolidine to the alkylating agent can also minimize over-alkylation.[1][4]

  • Choice of Base: A non-nucleophilic, sterically hindered base is crucial to deprotonate the pyrrolidine without competing in the alkylation reaction.[1] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[1]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used for SN2 alkylations and can influence reaction rates and selectivity.[1][5]

  • Temperature Optimization: While higher temperatures can accelerate the reaction, they can also promote side reactions. It is advisable to begin at room temperature and adjust as necessary.[1][6]

Q2: I am observing low conversion of my starting pyrrolidine despite trying various conditions. What factors could be contributing to this?

A2: Low reactivity can stem from several factors, including the nature of the reactants and suboptimal reaction conditions.

  • Reactivity of the Alkylating Agent: If you are using a less reactive alkylating agent, such as an alkyl chloride, consider switching to a more reactive one like an alkyl bromide, iodide, or a sulfonate ester (e.g., tosylate, mesylate).[1][5]

  • Steric Hindrance: Significant steric bulk on either the pyrrolidine or the alkylating agent can slow down the desired SN2 reaction. In such cases, increasing the reaction temperature or using a more reactive alkylating agent might be necessary.

  • Inadequate Base: The chosen base may not be strong enough to effectively deprotonate the pyrrolidine, leading to a low concentration of the nucleophilic free amine. Consider a stronger base if you suspect this is the issue.

Q3: My alkylating agent also contains a ketone. I'm seeing byproducts resulting from a reaction at the keto group. How can I avoid this?

A3: When the alkylating agent contains other electrophilic sites, such as a ketone, side reactions can occur.[6] In the presence of a base, the pyrrolidine can act as a nucleophile and attack the carbonyl carbon, or the base itself could promote self-condensation of the alkylating agent.[6]

  • Protecting Groups: One of the most effective strategies is to protect the ketone as a ketal (e.g., using ethylene glycol) before performing the N-alkylation. The protecting group can then be removed in a subsequent step.

  • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the attack at the less reactive carbonyl group.[6]

  • Alternative Synthetic Routes: Consider alternative methods for synthesizing the target molecule that do not involve the direct alkylation with a ketone-containing reagent. Reductive amination, for example, could be a viable alternative.[3]

Data Presentation

Table 1: Influence of Reaction Parameters on N-Alkylation Selectivity

ParameterRecommendation for High Mono-alkylation SelectivityRationale
Stoichiometry Use a large excess of pyrrolidine relative to the alkylating agent.[1][2]Increases the probability of the alkylating agent reacting with the starting amine rather than the product.
Addition Mode Slow, dropwise addition of the alkylating agent to the pyrrolidine solution.[1][4]Maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.
Base Use a non-nucleophilic, sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[1][6]Prevents the base from competing with the pyrrolidine as a nucleophile and minimizes side reactions.
Solvent Polar aprotic solvents (e.g., MeCN, DMF, DMSO).[1][5]Effectively solvate the ions involved in the SN2 transition state, facilitating the reaction.
Temperature Start at room temperature and optimize as needed.[1][6]Balances reaction rate with the suppression of side reactions, which are often favored at higher temperatures.
Alkylating Agent Use more reactive alkylating agents (R-I > R-Br > R-Cl; or sulfonates).[1][5]Allows for milder reaction conditions (e.g., lower temperatures), which can improve selectivity.

Experimental Protocols

General Protocol for Selective Mono-N-Alkylation of Pyrrolidine

This protocol provides a general starting point for the selective N-alkylation of pyrrolidine. Optimization of specific parameters will be necessary for different substrates.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrrolidine (2-5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate, 1.5-2 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile).

  • Reaction Setup: Stir the mixture at room temperature.

  • Addition of Alkylating Agent: Prepare a solution of the alkylating agent (1 equivalent) in the same solvent. Add this solution dropwise to the stirring pyrrolidine mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Troubleshooting N-Alkylation of Pyrrolidines start Start: N-Alkylation of Pyrrolidine issue Identify Primary Issue start->issue over_alkylation Over-alkylation (Quaternization) issue->over_alkylation High MW byproduct low_conversion Low Conversion issue->low_conversion Starting material remains other_side_reactions Other Side Reactions issue->other_side_reactions Unexpected byproducts solution_over Control Stoichiometry Slow Addition Optimize Base/Solvent over_alkylation->solution_over solution_low Increase Temperature Use More Reactive Alkylating Agent Stronger Base low_conversion->solution_low solution_other Protect Functional Groups Lower Temperature Alternative Route other_side_reactions->solution_other end Successful Alkylation solution_over->end solution_low->end solution_other->end

Caption: A decision-making workflow for troubleshooting common issues in the N-alkylation of pyrrolidines.

Competing_Pathways Competing Pathways in Pyrrolidine N-Alkylation pyrrolidine Pyrrolidine (Secondary Amine) tertiary_amine Desired Product (Tertiary Amine) pyrrolidine->tertiary_amine + R-X (Desired Reaction) alkyl_halide Alkyl Halide (R-X) quaternary_salt Side Product (Quaternary Salt) tertiary_amine->quaternary_salt + R-X (Over-alkylation)

References

Technical Support Center: Improving the Scalability of 3-(Pyrrolidin-1-yl)butan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(Pyrrolidin-1-yl)butan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on improving scalability.

Troubleshooting Guides

Two primary synthetic routes are commonly considered for the synthesis of this compound. This guide is divided into sections addressing potential issues in each route.

Route 1: Reductive Amination of 4-Hydroxy-2-butanone with Pyrrolidine

This route involves the reaction of 4-hydroxy-2-butanone with pyrrolidine to form an iminium intermediate, which is then reduced to the final product.

Question: My reductive amination reaction is showing low conversion to the desired this compound, and I'm observing unreacted 4-hydroxy-2-butanone. How can I improve the yield?

Answer:

Low conversion in reductive amination can be attributed to several factors, especially when scaling up. Here are some troubleshooting steps:

  • Incomplete Imine/Enamine Formation: The initial reaction between the ketone and the amine is an equilibrium. To drive this equilibrium towards the imine/enamine intermediate, consider the following:

    • Water Removal: The formation of the imine/enamine releases water. On a larger scale, inefficient water removal can inhibit the reaction. If your reaction setup allows, consider using a Dean-Stark apparatus or adding dehydrating agents like molecular sieves.

    • Catalyst: While not always necessary, a mild acid catalyst can facilitate imine formation. However, the choice and amount of catalyst are critical, as excessive acidity can lead to side reactions.

  • Reducing Agent Activity: The activity of the reducing agent is crucial.

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice. For less reactive ketones or when milder conditions are needed, sodium triacetoxyborohydride (STAB) can be a better option as it is more selective for the iminium ion over the ketone.[1]

    • Reagent Quality and Stoichiometry: Ensure your reducing agent is not degraded. It's also important to use an appropriate stoichiometric amount; an excess may be required to drive the reaction to completion, but a large excess can lead to side reactions and complicate the work-up.

  • Reaction Conditions:

    • Temperature: While room temperature is often a starting point, gentle heating might be necessary to promote imine formation. However, high temperatures can lead to degradation of starting materials or products.

    • Solvent: The choice of solvent can influence the reaction. Protic solvents like methanol or ethanol are often used with NaBH₄.[1] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common with STAB.

ParameterRecommendation for Scale-upPotential Issues at Scale
Water Removal Use of a Dean-Stark trap or a packed column with molecular sieves.Inefficient water removal leading to slow reaction and lower conversion.
Reducing Agent Gradual addition of the reducing agent to control exotherms.Localized high concentrations can lead to side reactions; poor mixing can result in incomplete reaction.
Temperature Careful monitoring and control of the internal reaction temperature.Runaway reactions, especially with highly reactive reducing agents.
Solvent Use of a solvent that allows for good solubility of all reactants and intermediates.Phase separation or precipitation of intermediates can hinder the reaction.

Question: I am observing the formation of significant amounts of 1,3-butanediol as a byproduct. What is causing this and how can it be minimized?

Answer:

The formation of 1,3-butanediol indicates that the starting ketone, 4-hydroxy-2-butanone, is being directly reduced by the reducing agent before it can react with pyrrolidine. This is a common side reaction, especially with powerful reducing agents like sodium borohydride.

To minimize this side reaction:

  • Pre-formation of the Imine/Enamine: Allow the 4-hydroxy-2-butanone and pyrrolidine to react for a period before introducing the reducing agent. This increases the concentration of the desired intermediate.

  • Choice of Reducing Agent: Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaCNBH₃). These reagents are known to preferentially reduce the iminium ion over the ketone.[1]

  • pH Control: Maintaining a slightly acidic pH (around 5-6) can favor the formation and stability of the iminium ion, making it more susceptible to reduction than the ketone.

  • Temperature Control: Perform the reduction at a lower temperature to increase the selectivity of the reducing agent.

Route 2: Aza-Michael Addition of Pyrrolidine to Crotonaldehyde followed by Reduction

This two-step route involves the conjugate addition of pyrrolidine to crotonaldehyde to form 3-(pyrrolidin-1-yl)butanal, which is then reduced to the target alcohol.

Question: The aza-Michael addition of pyrrolidine to crotonaldehyde is resulting in a complex mixture of products, including polymers. How can I improve the selectivity of this reaction?

Answer:

The formation of byproducts in the aza-Michael addition is often related to the high reactivity of crotonaldehyde. Here's how to address this:

  • Control of Reaction Temperature: This reaction is often exothermic. Running the reaction at a lower temperature (e.g., 0-10 °C) can help to control the reaction rate and minimize side reactions like polymerization.

  • Order of Addition: Adding the crotonaldehyde slowly to a solution of pyrrolidine ensures that the amine is always in excess, which can help to prevent polymerization of the aldehyde.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred.

  • Catalyst: While often not necessary for this specific reaction, in some aza-Michael additions, a catalyst can improve selectivity. However, for this highly favorable reaction, controlling the conditions is usually sufficient.

ParameterRecommendation for Scale-upPotential Issues at Scale
Temperature Control Use of a jacketed reactor with efficient cooling.Runaway reaction leading to polymerization and reduced yield.
Addition Rate Slow, controlled addition of crotonaldehyde using a dosing pump.Poor mixing can lead to localized high concentrations and side reactions.
Solvent A solvent that provides good heat transfer and solubility.Viscosity increase due to polymerization can hinder mixing and heat transfer.

Question: The reduction of the intermediate, 3-(pyrrolidin-1-yl)butanal, is not going to completion, and I'm having trouble purifying the final product from the unreacted aldehyde. What can I do?

Answer:

Incomplete reduction and purification challenges are common in multi-step syntheses. Consider the following:

  • Reduction Step:

    • Reducing Agent: Sodium borohydride is generally effective for reducing aldehydes. Ensure that a sufficient excess is used to drive the reaction to completion.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting aldehyde before quenching the reaction.

  • Purification:

    • Distillation: Due to the potential for close boiling points of the aldehyde intermediate and the alcohol product, fractional distillation under reduced pressure is often necessary. The efficiency of the distillation column is critical for achieving good separation at scale.

    • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. This can be an effective purification strategy.

    • Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization can be a highly effective purification method at scale.

Frequently Asked Questions (FAQs)

Q1: Which of the two synthetic routes is generally more scalable?

A1: Both routes have their own scalability challenges. The reductive amination (Route 1) is a one-pot reaction which can be more efficient in terms of processing time. However, controlling the selectivity between the reduction of the ketone and the iminium ion can be challenging. The aza-Michael addition followed by reduction (Route 2) is a two-step process, which adds complexity. However, it can offer better control over each individual transformation, potentially leading to a cleaner product profile if each step is optimized. The choice of the most scalable route will depend on the specific equipment available and the process development capabilities.

Q2: What are the key safety considerations when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Exothermic Reactions: Both the aza-Michael addition and the reduction with borohydrides can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Flammable Solvents: The use of flammable organic solvents requires appropriate handling and equipment to prevent fires or explosions.

  • Hydrogen Gas Evolution: The quenching of borohydride reagents with acid generates hydrogen gas, which is highly flammable. The reaction should be performed in a well-ventilated area, and the quench should be done slowly and in a controlled manner.

  • Corrosive Reagents: Pyrrolidine and any acidic or basic reagents used should be handled with appropriate personal protective equipment.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: On a large scale, in-process controls (IPCs) are crucial. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the consumption of starting materials and the formation of products and impurities.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can be equipped with a mass spectrometer (GC-MS) for identification of unknowns.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress, though less precise than HPLC or GC.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory and scale-up conditions.

Protocol 1: Reductive Amination of 4-Hydroxy-2-butanone with Pyrrolidine

  • To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in methanol (5-10 volumes) at 0-5 °C, add pyrrolidine (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Cool the reaction mixture back to 0-5 °C and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by IPC.

  • Carefully quench the reaction by the slow addition of water or a dilute acid solution at 0-5 °C.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Perform an acid-base workup to isolate the product.

Protocol 2: Aza-Michael Addition of Pyrrolidine to Crotonaldehyde and Subsequent Reduction

Step A: Aza-Michael Addition

  • To a stirred solution of pyrrolidine (1.2 eq) in a suitable aprotic solvent (e.g., THF, 5-10 volumes) at 0-5 °C, add crotonaldehyde (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring the consumption of crotonaldehyde by IPC.

  • Upon completion, the reaction mixture containing 3-(pyrrolidin-1-yl)butanal can be used directly in the next step or worked up to isolate the intermediate.

Step B: Reduction

  • Cool the solution of 3-(pyrrolidin-1-yl)butanal from Step A to 0-5 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 15 °C.

  • Allow the reaction to warm to room temperature and stir until completion as confirmed by IPC.

  • Perform a similar quench and workup procedure as described in Protocol 1 to isolate the final product.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxy-2-butanone 4-Hydroxy-2-butanone Imine_Formation Imine/Enamine Formation 4-Hydroxy-2-butanone->Imine_Formation Pyrrolidine Pyrrolidine Pyrrolidine->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH4) Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction Workup Work-up & Purification Reduction->Workup Final_Product This compound Workup->Final_Product

Caption: Workflow for the Reductive Amination Synthesis.

Michael_Addition_Workflow cluster_reactants1 Step 1 Reactants cluster_process1 Step 1 cluster_intermediate Intermediate cluster_reactants2 Step 2 Reactant cluster_process2 Step 2 cluster_product Product Crotonaldehyde Crotonaldehyde Michael_Addition Aza-Michael Addition Crotonaldehyde->Michael_Addition Pyrrolidine_MA Pyrrolidine Pyrrolidine_MA->Michael_Addition Intermediate_Aldehyde 3-(Pyrrolidin-1-yl)butanal Michael_Addition->Intermediate_Aldehyde Reduction_MA Reduction Intermediate_Aldehyde->Reduction_MA Reducing_Agent_MA Reducing Agent (e.g., NaBH4) Reducing_Agent_MA->Reduction_MA Workup_MA Work-up & Purification Reduction_MA->Workup_MA Final_Product_MA This compound Workup_MA->Final_Product_MA

Caption: Workflow for the Aza-Michael Addition and Reduction Synthesis.

Troubleshooting_Logic Start Low Yield or Impurities Observed Identify_Route Which synthetic route was used? Start->Identify_Route Route1 Reductive Amination Identify_Route->Route1 Route 1 Route2 Aza-Michael Addition Identify_Route->Route2 Route 2 Impurity_R1 Identify major impurity Route1->Impurity_R1 Impurity_R2 At which step is the issue? Route2->Impurity_R2 Unreacted_Ketone Unreacted 4-Hydroxy-2-butanone Impurity_R1->Unreacted_Ketone Starting Material Diol_Byproduct 1,3-Butanediol Impurity_R1->Diol_Byproduct Side Product Solution_Unreacted Incomplete imine formation? - Increase reaction time - Water removal - Mild acid catalyst Unreacted_Ketone->Solution_Unreacted Solution_Diol Ketone reduction is dominant. - Pre-form imine - Use milder reducing agent (STAB) - Lower temperature Diol_Byproduct->Solution_Diol Michael_Step Michael Addition Impurity_R2->Michael_Step Step 1 Reduction_Step Reduction Impurity_R2->Reduction_Step Step 2 Polymer_Formation Polymerization Michael_Step->Polymer_Formation Incomplete_Reduction Incomplete Reduction Reduction_Step->Incomplete_Reduction Solution_Polymer Control exotherm & reactivity. - Lower temperature - Slow addition of aldehyde - Dilution Polymer_Formation->Solution_Polymer Solution_Incomplete_Red Ensure full conversion. - Increase reducing agent stoichiometry - Longer reaction time - Monitor by IPC Incomplete_Reduction->Solution_Incomplete_Red

Caption: Troubleshooting Decision Tree for Synthesis.

References

stability issues of 3-(Pyrrolidin-1-yl)butan-1-ol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(Pyrrolidin-1-yl)butan-1-ol for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound under acidic conditions?

Under acidic conditions, this compound may be susceptible to several degradation pathways. The tertiary amine of the pyrrolidine ring is likely to be protonated, which can influence the overall reactivity of the molecule. The primary alcohol functional group can undergo acid-catalyzed dehydration, leading to the formation of various butene isomers.[1][2] While less common without an external oxidizing agent, oxidation of the primary alcohol to butanal or butanoic acid could also be a consideration under harsh acidic and oxidative conditions.[3][4][5]

Q2: What are the expected degradation products of this compound under acidic conditions?

Expected degradation products under acidic stress could include:

  • Dehydration products: A mixture of alkenes, such as 3-(pyrrolidin-1-yl)but-1-ene and (E/Z)-3-(pyrrolidin-1-yl)but-2-ene, resulting from the elimination of water from the butanol side chain.

  • Oxidation products: Under oxidizing acidic conditions, the primary alcohol can be oxidized to 3-(pyrrolidin-1-yl)butanal and further to 3-(pyrrolidin-1-yl)butanoic acid.[3][4][5]

Q3: Is this compound stable under basic conditions?

Generally, tertiary amines and primary alcohols are relatively stable under basic conditions.[6][7] The pyrrolidine ring is not expected to readily undergo degradation. The primary alcohol can be deprotonated by a strong base to form an alkoxide, but this is a reversible process and does not typically lead to degradation unless reactive electrophiles are present. However, prolonged exposure to strong bases at elevated temperatures could potentially lead to unforeseen degradation pathways.

Q4: Can the pyrrolidine ring open under stress conditions?

While the pyrrolidine ring is generally stable, ring-opening of cyclic amines can occur under specific and often harsh oxidative conditions, sometimes initiated by enzymatic or strong chemical oxidation.[8][9] For typical laboratory acidic or basic stress testing, significant ring-opening of the pyrrolidine moiety is less likely compared to reactions involving the butanol side chain.

Q5: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation:

  • pH Control: Maintain solutions at a neutral or slightly basic pH if compatible with your experimental setup.

  • Temperature: Store the compound and its solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store in amber vials or protect from light to prevent photolytic degradation.

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected results that may be related to the instability of this compound.

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., new peaks in HPLC, low yield) check_purity Verify Purity of Starting Material start->check_purity stress_testing Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) check_purity->stress_testing analyze_degradants Analyze Degradation Products (LC-MS, NMR) stress_testing->analyze_degradants acid_degradation Degradation Observed Under Acidic Conditions? analyze_degradants->acid_degradation base_degradation Degradation Observed Under Basic Conditions? acid_degradation->base_degradation No identify_pathway Identify Degradation Pathway acid_degradation->identify_pathway Yes oxidative_degradation Degradation Observed Under Oxidative Conditions? base_degradation->oxidative_degradation No base_degradation->identify_pathway Yes oxidative_degradation->identify_pathway Yes optimize_conditions Optimize Experimental Conditions (pH, Temperature, Atmosphere) oxidative_degradation->optimize_conditions No identify_pathway->optimize_conditions end Problem Resolved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Summary of Predicted Stability

The following table summarizes the predicted stability of this compound under various stress conditions based on general chemical principles. The degradation percentages are hypothetical and intended for illustrative purposes. Actual results will depend on the specific experimental conditions (concentration, temperature, duration).

Stress ConditionReagent/ParameterPredicted StabilityPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hModerate to LowDehydration products (alkenes)
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hHighMinimal degradation expected
Oxidative 3% H₂O₂, RT, 24hModerateOxidation of alcohol, N-oxidation, potential ring opening
Thermal 80 °C, 72h (solid state)HighMinimal degradation expected
Photolytic ICH Q1B conditionsModerateVarious photolytic products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

5. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with a suitable buffer).

  • Use a photodiode array (PDA) detector to monitor for new peaks and a mass spectrometer (MS) to identify the mass of potential degradants.

Potential Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound under acidic and oxidative stress.

DegradationPathways cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidative Degradation parent This compound protonated Protonated Alcohol parent->protonated + H+ carbocation Secondary Carbocation protonated->carbocation - H2O alkene1 3-(Pyrrolidin-1-yl)but-1-ene carbocation->alkene1 - H+ alkene2 3-(Pyrrolidin-1-yl)but-2-ene carbocation->alkene2 - H+ (Zaitsev) parent_ox This compound aldehyde 3-(Pyrrolidin-1-yl)butanal parent_ox->aldehyde [O] n_oxide 3-(1-Oxidopyrrolidin-1-yl)butan-1-ol parent_ox->n_oxide [O] acid 3-(Pyrrolidin-1-yl)butanoic acid aldehyde->acid [O]

References

addressing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization during the synthesis of chiral pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral pyrrolidine synthesis?

A1: Racemization is the conversion of a single enantiomer (e.g., the L- or R-form) of a chiral molecule into an equal mixture of both enantiomers, known as a racemate. In the synthesis of chiral pyrrolidines, this leads to a loss of stereochemical purity, which is critical for the desired biological activity and therapeutic efficacy of the final product.[1]

Q2: What are the primary causes of racemization during the synthesis of chiral pyrrolidines?

A2: The primary causes of racemization, particularly when using proline or its derivatives, are associated with the reaction conditions and reagents used. Key factors include:

  • Coupling Reagents and Additives: Certain combinations, like carbodiimides (e.g., DCC, DIC) with 1-Hydroxybenzotriazole (HOBt), can significantly increase the rate of racemization, especially in polar aprotic solvents like DMF.[1][2]

  • Base: The strength and steric hindrance of the base used can influence the rate of proton abstraction from the chiral center, a key step in racemization. Strong, non-hindered bases are more likely to cause racemization.[3]

  • Solvent: The polarity and nature of the solvent can affect the stability of intermediates that lead to racemization.[4]

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.[3]

Q3: How can I detect and quantify the extent of racemization in my synthesized pyrrolidine?

A3: The most common and reliable method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[5][6] This technique separates the enantiomers, allowing for the determination of the enantiomeric excess (ee). Gas Chromatography (GC) with a chiral column is another effective method, often requiring derivatization of the analyte.[7]

Q4: Are there any synthetic strategies that are inherently less prone to racemization?

A4: Yes, certain strategies can minimize the risk of racemization. These include:

  • Enzymatic Resolutions: Biocatalytic methods can offer high enantioselectivity and avoid harsh chemical conditions that can lead to racemization.

  • Asymmetric Catalysis: The use of chiral catalysts to create the desired stereocenter in a controlled manner is a powerful approach.[8]

  • Starting from a Chiral Pool: Utilizing readily available chiral starting materials, such as L-proline or L-hydroxyproline, and performing transformations that do not affect the existing stereocenter is a common and effective strategy.[9]

Troubleshooting Guides

Problem 1: Significant racemization observed during peptide coupling to a proline residue.

This is a frequent issue, especially in solid-phase peptide synthesis (SPPS). The following guide will help you troubleshoot and minimize racemization.

Troubleshooting Workflow

cluster_solutions Potential Solutions start High Racemization Detected coupling_reagent Review Coupling Reagent and Additive start->coupling_reagent base Evaluate Base coupling_reagent->base If using carbodiimide/HOBt sol_reagent Switch to onium salts (HBTU, HATU, HCTU, COMU) or use OxymaPure instead of HOBt. coupling_reagent->sol_reagent solvent_temp Assess Solvent and Temperature base->solvent_temp If using strong, non-hindered base sol_base Use a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM). base->sol_base protocol Modify Protocol solvent_temp->protocol If using polar aprotic solvent or high temp. sol_solvent_temp Use a less polar solvent if possible. Run the reaction at a lower temperature (e.g., 0°C). solvent_temp->sol_solvent_temp analyze Re-analyze Enantiomeric Excess protocol->analyze

Caption: Troubleshooting workflow for racemization during peptide coupling.

Detailed Troubleshooting Steps:

  • Step 1: Evaluate Your Coupling Reagent and Additive.

    • Issue: The combination of a carbodiimide (like DIC or DCC) with HOBt in DMF is known to cause significant racemization of proline.[1][2]

    • Solution: Switch to an onium salt-based coupling reagent such as HBTU, HATU, HCTU, or COMU, which are generally more efficient and lead to less racemization.[10][11] If a carbodiimide is necessary, replace HOBt with an additive like OxymaPure.

  • Step 2: Assess the Base Used.

    • Issue: Strong bases like diisopropylethylamine (DIEA) can readily abstract the alpha-proton of the activated amino acid, leading to racemization.

    • Solution: Employ a weaker or more sterically hindered base. 2,4,6-collidine is a highly recommended alternative. N-methylmorpholine (NMM) is another suitable option.[3]

  • Step 3: Analyze the Solvent and Reaction Temperature.

    • Issue: Polar aprotic solvents like DMF can promote the formation of intermediates that facilitate racemization. Elevated temperatures accelerate this process.

    • Solution: If the solubility of your reactants allows, consider a less polar solvent. Whenever possible, perform the coupling reaction at a lower temperature, for instance, by cooling the reaction vessel in an ice bath.

Problem 2: Loss of stereochemical purity during the synthesis of a 2-substituted pyrrolidine.

This can occur during various synthetic steps, not just peptide coupling.

Logical Relationship of Factors Causing Racemization

cluster_causes Contributing Factors cluster_conditions Reaction Conditions racemization Racemization base_catalysis Base-Catalyzed Enolization/ Proton Abstraction racemization->base_catalysis acid_catalysis Acid-Catalyzed Enolization racemization->acid_catalysis thermal_epimerization Thermally Induced Epimerization racemization->thermal_epimerization prolonged_reaction Prolonged Reaction Times racemization->prolonged_reaction prolonged_reaction->racemization strong_base Strong Base strong_base->base_catalysis high_temp High Temperature high_temp->thermal_epimerization harsh_acid Harsh Acidic Conditions harsh_acid->acid_catalysis

Caption: Factors contributing to racemization in pyrrolidine synthesis.

Detailed Troubleshooting Steps:

  • Step 1: Identify Steps Involving Strong Acids or Bases.

    • Issue: Both acidic and basic conditions can catalyze the formation of an enol or enolate intermediate, which is achiral and can be re-protonated from either face, leading to racemization.

    • Solution: If possible, perform reactions under neutral conditions. If a base is required, opt for a weaker, non-nucleophilic base and maintain a low reaction temperature. For acid-catalyzed steps, use the mildest acid possible for the shortest necessary duration.

  • Step 2: Review Reaction Temperature and Duration.

    • Issue: High temperatures and prolonged reaction times increase the likelihood of epimerization, where the chiral center inverts to the thermodynamically more stable isomer.

    • Solution: Optimize the reaction temperature by running it at the lowest effective temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times.

  • Step 3: Consider the Stability of Your Intermediates.

    • Issue: Certain intermediates, such as those with an activated carbonyl group adjacent to the chiral center, are particularly susceptible to racemization.

    • Solution: If you suspect an unstable intermediate, try to generate and consume it in situ under mild conditions. Altering the synthetic route to avoid such intermediates may also be necessary.

Quantitative Data

The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables provide a summary of quantitative data for D-isomer formation in model systems.

Table 1: Comparison of Coupling Reagents on Racemization of Z-Phg-Pro-NH2 [1]

Coupling ReagentAdditiveBaseSolvent% D-Isomer
DICHOBtDIEADMF15.2
HBTU-DIEADMF1.8
HCTU-DIEADMF1.1
COMU-DIEADMF0.8

Table 2: Influence of Base on Racemization

Coupling SystemBase% D-Isomer (approx.)
DIC/HOBtDIEA~15%
DIC/HOBtNMM~5-8%
DIC/HOBt2,4,6-Collidine< 2%

Note: Approximate values are based on general trends reported in the literature.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Proline Enantiomers

This protocol provides a general method for the separation and quantification of D- and L-proline enantiomers after derivatization.

1. Derivatization (using NBD-Cl): [6][12] a. Prepare a solution of your proline sample (e.g., 1 mg/mL) in a suitable buffer (e.g., sodium bicarbonate). b. Add a solution of NBD-Cl (4-chloro-7-nitrobenzofurazan) in ethanol. c. Heat the mixture at approximately 60°C for 10-15 minutes. d. Cool the reaction and neutralize with a dilute acid (e.g., 0.1 M HCl). e. Filter the sample before injection.

2. HPLC Conditions: [6][12]

  • Column: A chiral stationary phase column, such as CHIRALPAK-IA (250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of ethanol and 0.1% trifluoroacetic acid (TFA).
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 40°C.
  • Detection: UV at 464 nm.
  • Injection Volume: 10 µL.

3. Quantification: a. Inject a standard of the racemic mixture to determine the retention times of the D- and L-enantiomers. b. Inject your derivatized sample. c. Integrate the peak areas for both enantiomers. d. Calculate the enantiomeric excess (ee) using the formula: % ee = [|Area(L) - Area(D)| / (Area(L) + Area(D))] * 100

Protocol 2: Asymmetric Synthesis of a 2-Substituted Pyrrolidine (General Example)

This protocol outlines a general procedure for the asymmetric synthesis of (R)-2-(p-chlorophenyl)pyrrolidine using a transaminase-catalyzed reaction.[8]

1. Reaction Setup: a. In a suitable reaction vessel, dissolve the ω-chloroketone substrate (e.g., 5-chloro-1-(4-chlorophenyl)pentan-1-one) in a buffer solution (e.g., potassium phosphate buffer). b. Add pyridoxal-5'-phosphate (PLP) as a cofactor. c. Add isopropylamine (IPA) as the amine donor. d. Add the selected (R)-selective transaminase enzyme.

2. Reaction Conditions: a. Stir the reaction mixture at a controlled temperature (e.g., 30°C). b. Monitor the reaction progress by HPLC or GC. The reaction may take 24-48 hours.

3. Work-up and Purification: a. Once the reaction is complete, adjust the pH to basic (e.g., pH > 11) with NaOH. b. Extract the product with an organic solvent (e.g., methyl tert-butyl ether - MTBE). c. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. d. The crude product can be purified by column chromatography on silica gel.

4. Chiral Analysis: a. The enantiomeric excess of the purified product can be determined by chiral HPLC or GC analysis.

Disclaimer: These protocols are intended as general guidelines. Specific conditions may need to be optimized for your particular substrate and experimental setup. Always consult the relevant literature and safety data sheets before conducting any experiment.

References

Technical Support Center: Optimizing Catalyst Selection for Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the asymmetric synthesis of pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for asymmetric pyrrolidine synthesis?

A1: The most prevalent and successful catalytic systems for asymmetric pyrrolidine synthesis fall into two main categories: organocatalysts and metal complexes. Proline and its derivatives are foundational organocatalysts, particularly in transformations like aldol and Michael reactions.[1][2][3] For metal-catalyzed reactions, copper(I) and iridium(I) complexes are frequently employed, often paired with chiral ligands such as bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX).[4]

Q2: How does the structure of the pyrrolidine-based organocatalyst influence the reaction outcome?

A2: The structure and substitution pattern of pyrrolidine-based organocatalysts are critical for their activation mode and, consequently, the enantioselectivity of the transformation.[1] For instance, the presence of bulky substituents at the C2 position of the pyrrolidine ring can create a sterically demanding environment, leading to higher levels of enantioselectivity in reactions proceeding through enamine intermediates.[5] Modifications to the pyrrolidine scaffold, such as the introduction of hydrogen-bond donors, can also significantly alter the catalyst's reactivity and selectivity.

Q3: What are the key reaction parameters to consider when optimizing for high enantioselectivity?

A3: Several factors can significantly impact enantioselectivity. The choice of the chiral ligand or organocatalyst is paramount.[4] Other critical parameters to investigate and optimize include the reaction temperature, the solvent, and catalyst loading. Lowering the reaction temperature often enhances enantioselectivity.[4] The polarity and coordinating ability of the solvent can also have a profound effect on the stereochemical outcome.[4]

Q4: Can additives be used to improve the performance of pyrrolidine-based catalysts?

A4: Yes, additives can play a significant role in improving catalyst performance. For instance, in reactions catalyzed by secondary amines, a Brønsted acid additive can accelerate the formation of the enamine intermediate, thereby improving reactivity, diastereoselectivity, and enantioselectivity.[5] In some cases, co-catalysts or additives can also help to suppress side reactions.[4]

Troubleshooting Guide

Problem: Low Enantiomeric Excess (ee%)

Possible CauseSuggested Solution
Suboptimal Chiral Ligand/Catalyst The chosen catalyst may not be ideal for the specific substrates. Screen a library of chiral ligands or organocatalysts with different steric and electronic properties. For proline-based catalysts, consider derivatives with bulky substituents.[4][5]
Incorrect Catalyst Loading Catalyst loading can be critical. While lower loadings are often desired, a slightly higher loading can sometimes improve enantioselectivity.[4] It is recommended to screen catalyst loading from 1 to 20 mol%.
Reaction Temperature is Too High Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity. Consider running the reaction at 0 °C, -20 °C, or even lower.[4]
Inappropriate Solvent The solvent's polarity and coordinating ability can significantly impact the transition state. Screen a range of solvents, starting with non-polar aprotic solvents like toluene or dichloromethane.[4]
Impurities in Reagents or Solvents Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. The use of molecular sieves can be beneficial.[4]

Problem: Low Diastereoselectivity (dr)

Possible CauseSuggested Solution
Poor Catalyst Control The catalyst system may not effectively control the relative stereochemistry. The choice of ligand is crucial for diastereoselectivity; some may favor the syn product while others favor the anti.[4]
Weak Substrate Facial Bias The inherent facial bias of the substrate may be weak. Modify the substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol.[4]
Suboptimal Solvent The solvent can influence the transition state geometry. An improvement in selectivity has been observed when moving from polar protic solvents to more sterically hindered alcohols in some reactions.

Problem: Low Yield

Possible CauseSuggested Solution
Inefficient Catalyst Activity The catalyst may not be active enough under the reaction conditions. Consider a slight increase in catalyst loading.[4]
Catalyst Poisoning Impurities in the reagents or solvents can deactivate the catalyst. Ensure all materials are pure and dry.[4]
Side Reactions Starting materials may be consumed by side reactions. For example, in A³ coupling reactions, consider using a co-catalyst to suppress alkyne homocoupling.[4]
Incomplete Reaction The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS and adjust the reaction time accordingly.[4]

Data Presentation

Table 1: Comparison of Organocatalysts for the Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene.[5]

Catalyst (10 mol%)Time (h)Yield (%)dr (syn/anti)ee% (syn)ee% (anti)
OC1 79970:306844
OC2 79578:226963
OC3 79875:256850
OC4 79972:286848

Reaction performed in CH₂Cl₂ at room temperature.

Table 2: Effect of Solvent and Temperature on the Asymmetric Michael Addition Catalyzed by OC4.[5]

SolventTemperature (°C)Time (h)Yield (%)dr (syn/anti)ee% (syn)
CH₂Cl₂rt79972:2868
Toluenert249975:2575
Methylcyclohexanert489980:2080
Methylcyclohexane0969985:1585

Experimental Protocols

General Protocol for Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This protocol is a general guideline for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes.

Materials:

  • Copper(I) salt (e.g., Cu(CH₃CN)₄ClO₄) (3 mol%)

  • Chiral ligand (e.g., Fesulphos) (3 mol%)

  • α-Iminoester

  • Alkene (dipolarophile)

  • Base (e.g., Triethylamine, Et₃N) (18 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt and the chiral ligand.

  • Add the anhydrous solvent and stir the mixture until the catalyst components are fully dissolved.

  • Add the α-iminoester and the alkene to the reaction mixture.

  • Add the base to initiate the in situ generation of the azomethine ylide.

  • Stir the reaction mixture at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine.

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Considerations cluster_catalyst Catalyst System Selection cluster_optimization Optimization & Analysis cluster_end Final Protocol Start Define Target Pyrrolidine (Substitution Pattern, Stereochemistry) Reaction_Type Select Synthetic Strategy (e.g., [3+2] Cycloaddition, Michael Addition) Start->Reaction_Type Catalyst_Class Choose Catalyst Class (Organocatalyst vs. Metal Complex) Reaction_Type->Catalyst_Class Organocatalyst Organocatalyst (e.g., Proline derivative) Catalyst_Class->Organocatalyst Iminium/Enamine Activation Metal_Complex Metal Complex (e.g., Cu(I) + Chiral Ligand) Catalyst_Class->Metal_Complex Lewis Acid Activation Screening Screen Catalysts & Reaction Conditions (Solvent, Temp., Loading) Organocatalyst->Screening Metal_Complex->Screening Analysis Analyze Results (Yield, dr, ee%) Screening->Analysis Troubleshooting Troubleshoot (Low Selectivity/Yield) Analysis->Troubleshooting Suboptimal Results Optimized Optimized Protocol Analysis->Optimized Desired Outcome Troubleshooting->Screening Re-optimize

Caption: Workflow for catalyst selection and optimization in asymmetric pyrrolidine synthesis.

Troubleshooting_Low_Enantioselectivity cluster_catalyst Catalyst-Related Issues cluster_conditions Reaction Condition Issues cluster_solutions Potential Solutions Problem Low Enantiomeric Excess (ee%) Catalyst_Choice Is the catalyst optimal for the substrate? Problem->Catalyst_Choice Catalyst_Purity Is the catalyst pure? Problem->Catalyst_Purity Catalyst_Loading Is the catalyst loading optimized? Problem->Catalyst_Loading Temperature Is the temperature too high? Problem->Temperature Solvent Is the solvent appropriate? Problem->Solvent Concentration Is the concentration optimal? Problem->Concentration Screen_Catalysts Screen different catalysts/ligands Catalyst_Choice->Screen_Catalysts Purify_Reagents Purify catalyst and reagents Catalyst_Purity->Purify_Reagents Optimize_Loading Vary catalyst loading Catalyst_Loading->Optimize_Loading Lower_Temp Decrease reaction temperature Temperature->Lower_Temp Screen_Solvents Screen different solvents Solvent->Screen_Solvents Vary_Concentration Optimize concentration Concentration->Vary_Concentration

Caption: Troubleshooting guide for addressing low enantioselectivity in experiments.

References

common impurities in commercial 3-(Pyrrolidin-1-yl)butan-1-ol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 3-(Pyrrolidin-1-yl)butan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound can originate from its synthesis, degradation, or storage. The most probable synthetic route is the reductive amination of a 4-carbon hydroxylated ketone with pyrrolidine. Based on this, potential impurities include:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Pyrrolidine and 4-hydroxy-2-butanone.

    • Intermediate Species: The corresponding imine intermediate if the reduction is incomplete.

    • By-products: Diastereomers of the product, and potentially small amounts of N-alkylated pyrrolidine derivatives from side reactions.

  • Reagent and Solvent Residues:

    • Residual Solvents: Alcohols (e.g., methanol, ethanol) or other organic solvents used during synthesis and purification.

    • Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Platinum, Nickel) if catalytic hydrogenation was used for reduction.

    • Reducing Agent By-products: Borate salts from borohydride-based reducing agents.

  • Degradation Products:

    • Oxidation Products: The alcohol group can be oxidized to a ketone, forming 3-(Pyrrolidin-1-yl)butan-2-one.

    • Dehydration Products: Elimination of water can lead to the formation of unsaturated derivatives.

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as residual solvents and low-boiling point starting materials like pyrrolidine.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the main compound from less volatile organic impurities. Due to the lack of a strong UV chromophore in this compound, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main compound and can be used to identify and quantify impurities if their signals are resolved from the main component.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of trace metal catalyst residues.

Q3: What are the potential impacts of these impurities on my experiments?

A3: Impurities can have significant effects on research and drug development outcomes.[1][2][3][4][5]

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to unexpected or misleading experimental results.

  • Toxicity: Some impurities can be toxic, affecting cell viability or leading to adverse effects in preclinical studies.[1][2]

  • Modified Physicochemical Properties: Impurities can change the solubility, stability, and crystal form of the active compound.[1][3]

  • Interference with Downstream Reactions: Reactive impurities can interfere with subsequent synthetic steps, reducing yields and generating further by-products.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity) Recommended Action
Inconsistent biological assay results Unidentified organic impurities altering the biological response.Characterize the purity of the compound using HPLC-MS or GC-MS. Purify the compound using flash chromatography or preparative HPLC.
Low yield in a subsequent synthetic step Presence of unreacted starting materials or other nucleophilic/electrophilic impurities.Analyze the starting material for purity before use. Purify the compound to remove reactive impurities.
Precipitation or phase separation in solution Inorganic salts (e.g., borate salts) or other insoluble impurities.Filter the solution. Consider an aqueous workup or recrystallization to remove inorganic salts.
Discoloration of the sample over time Degradation of the compound, possibly through oxidation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Re-purify if necessary.

Experimental Protocols

Protocol 1: General Purification by Flash Chromatography

This protocol describes a general method for the purification of this compound using flash chromatography.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen mobile phase.

  • Column Packing: Pack a flash chromatography column with silica gel using the selected mobile phase.

  • Loading: Carefully load the slurry onto the top of the silica gel bed.

  • Elution: Begin elution with the mobile phase. A common starting mobile phase is a mixture of dichloromethane and methanol (e.g., 98:2 v/v), gradually increasing the polarity by increasing the methanol percentage.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Detection of Volatile Impurities by GC-MS

This protocol provides a general procedure for the analysis of volatile impurities.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

  • Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by integrating the peak areas.

Visualizations

Impurity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_impurities Impurity Identification Commercial_Sample Commercial this compound GC_MS GC-MS Commercial_Sample->GC_MS HPLC HPLC (with CAD/ELSD) Commercial_Sample->HPLC NMR NMR Spectroscopy Commercial_Sample->NMR ICP_MS ICP-MS Commercial_Sample->ICP_MS Volatiles Volatile Organics (Starting Materials, Solvents) GC_MS->Volatiles Identifies Non_Volatiles Non-Volatile Organics (By-products, Degradants) HPLC->Non_Volatiles Separates & Detects Structural Structural Confirmation & Quantification NMR->Structural Confirms & Quantifies Metals Trace Metals ICP_MS->Metals Quantifies

Caption: Workflow for the analysis of impurities in this compound.

Purification_Decision_Tree Start Crude this compound Impurity_Type Predominant Impurity Type? Start->Impurity_Type Volatile Volatile (e.g., Solvents) Impurity_Type->Volatile Yes Non_Volatile Non-Volatile Organics Impurity_Type->Non_Volatile No Inorganic Inorganic Salts Impurity_Type->Inorganic Possible Distillation Vacuum Distillation Volatile->Distillation Chromatography Flash Chromatography Non_Volatile->Chromatography Extraction Aqueous Extraction / Workup Inorganic->Extraction Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Extraction->Start Further Purification May Be Needed

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Enhancing Regioselectivity in Pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in pyrrolidine functionalization?

A1: The regioselectivity of pyrrolidine functionalization is primarily governed by a combination of electronic and steric factors inherent to the pyrrolidine ring, as well as the strategic choice of catalysts, directing groups, and protecting groups.

  • Electronic Effects: The C2 and C5 positions are α to the nitrogen atom, making their C-H bonds generally weaker and more susceptible to functionalization, particularly through oxidative methods.

  • Steric Hindrance: Bulky substituents on the nitrogen or adjacent carbons can block access to certain positions, thereby directing functionalization to less hindered sites.

  • Directing Groups: These are moieties that are temporarily installed on the pyrrolidine scaffold to bring a catalyst into close proximity to a specific C-H bond, enabling its selective functionalization.[1][2][3][4][5][6]

  • Catalyst Control: The choice of transition metal catalyst and its associated ligands can dramatically influence the regiochemical outcome of a reaction, sometimes allowing for selective functionalization at positions that are electronically disfavored.[7]

Q2: How can I selectively functionalize the C4 position of a pyrrolidine ring?

A2: Selective C4 functionalization, particularly arylation, can be effectively achieved using a directing group strategy. An aminoquinoline (AQ) or a dimethylaminoquinoline (DMAQ) directing group attached at the C3 position has been shown to direct palladium-catalyzed C-H arylation to the C4 position with high regioselectivity.[1][2][3][4][6] The use of a bulky N-protecting group, such as N-Boc, can further enhance C4 selectivity by sterically shielding the C2 position.[1]

Q3: Is it possible to achieve divergent synthesis, accessing either C2- or C3-alkylated pyrrolidines from the same starting material?

A3: Yes, catalyst-controlled divergent synthesis has been demonstrated for the hydroalkylation of 3-pyrrolines. By selecting the appropriate catalyst system, one can selectively obtain either C2- or C3-alkylated pyrrolidines. Specifically, cobalt catalysis with a bisoxazoline (BOX) ligand leads to C3-alkylation, while a nickel catalyst with a different BOX ligand promotes a tandem isomerization/hydroalkylation pathway to yield the C2-alkylated product.[7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (Mixture of C2 and C4 Products)

Symptoms: You are attempting a C4-arylation of a C3-substituted pyrrolidine using a directing group strategy but are observing significant amounts of the C2-arylated byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Steric Hindrance at C2 Ensure a bulky N-protecting group, such as N-Boc, is installed. The steric bulk will disfavor the formation of the palladacycle intermediate required for C2 arylation.[1]
Suboptimal Directing Group The recently developed 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to provide improved yields and cis-selectivity for C4-arylation compared to the standard aminoquinoline (AQ) group.[2]
Reaction Conditions Not Optimized Systematically screen reaction parameters such as solvent, base, and temperature. For instance, using K2CO3 as a base and toluene as a solvent has proven effective.[1][4]
Catalyst Inhibition Iodide buildup can inhibit the palladium catalyst. The use of silver salts (e.g., AgOAc) was initially employed to scavenge iodide, though silver-free conditions have also been developed.[1][2]
Problem 2: Incorrect Regioisomer in Catalyst-Tuned Hydroalkylation of 3-Pyrrolines

Symptoms: You are targeting the C3-alkylated pyrrolidine but are isolating the C2-alkylated isomer, or vice-versa.

Possible Causes & Solutions:

CauseRecommended Solution
Incorrect Catalyst System This reaction is highly dependent on the specific metal and ligand combination. For C3-alkylation , use a cobalt catalyst with a bisoxazoline (BOX) ligand. For C2-alkylation , a nickel catalyst with a BOX ligand is required.[7]
Purity of Starting Materials Ensure the 3-pyrroline starting material is free of impurities that could poison one of the catalysts or promote side reactions.
Ligand Integrity Chiral ligands can be sensitive to air and moisture. Ensure proper storage and handling of the BOX ligands to maintain their catalytic activity and selectivity.
Problem 3: Low Diastereoselectivity in [3+2] Cycloaddition for Pyrrolidine Synthesis

Symptoms: Your 1,3-dipolar cycloaddition of an azomethine ylide is producing a mixture of diastereomers.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Catalyst/Ligand The choice of metal catalyst and chiral ligand is crucial for controlling facial selectivity. Silver-based catalysts with chiral ligands like (S)-QUINAP have been shown to induce high diastereoselectivity.[8]
Solvent Effects The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying polarities is recommended. Non-polar solvents may favor one regioisomer over another.[8]
Steric Effects The substituents on both the azomethine ylide and the dipolarophile play a significant role in directing the approach of the two reactants. Modifying these substituents can enhance diastereoselectivity.
Temperature Control Lowering the reaction temperature can often improve diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Experimental Protocols

Key Experiment: Palladium-Catalyzed C4-H Arylation of N-Boc-L-proline Derivative with a C3-Aminoquinoline Directing Group

This protocol is adapted from the work of Bull, J. A. et al. and provides a method for the selective synthesis of cis-3,4-disubstituted pyrrolidines.[1][4]

Materials:

  • N-Boc-pyrrolidine-3-carboxamide (with aminoquinoline directing group) (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)2 (0.1 equiv)

  • K2CO3 (2.0 equiv)

  • Pivalic acid (PivOH) (0.5 equiv)

  • Toluene (0.5 M)

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc-pyrrolidine-3-carboxamide, aryl iodide, Pd(OAc)2, K2CO3, and PivOH.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated pyrrolidine.

Quantitative Data Summary

The following table summarizes the regioselectivity data for selected pyrrolidine functionalization reactions.

Functionalization TypePositionCatalyst/Directing GroupRegioselectivity (Product Ratio)Yield (%)Reference
C-H ArylationC4Pd(OAc)2 / AQ at C3>95:5 (C4:C2)70-90[1][4]
C-H ArylationC4Pd(OAc)2 / DMAQ at C3>95:5 (C4:C2)Improved yields over AQ[2]
HydroalkylationC3Co(acac)2 / (S)-Ph-BOX>20:1 (C3:C2)75-95[7]
HydroalkylationC2NiBr2-diglyme / (S)-iPr-BOX>20:1 (C2:C3)60-85[7]
C-H ArylationC3Pd(OAc)2 / AQ at C2>98:2 (C3:other)80-95[5]

Visualized Workflows and Pathways

C4_Arylation_Pathway cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_end Product Pyrrolidine Pyrrolidine with C3-AQ and N-Boc groups CMD Concerted Metalation- Deprotonation (CMD) Pyrrolidine->CMD Directed by AQ group ArylIodide Aryl Iodide OxAdd Oxidative Addition of Aryl Iodide ArylIodide->OxAdd Catalyst Pd(OAc)₂ Catalyst->CMD Palladacycle Formation of 6-membered Palladacycle CMD->Palladacycle Selects C4-H bond Palladacycle->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Catalyst Regenerates Pd(II) Product C4-Arylated Pyrrolidine (cis-isomer favored) RedElim->Product Forms C-C bond Divergent_Alkylation cluster_Co Cobalt Catalysis cluster_Ni Nickel Catalysis Start 3-Pyrroline Co_Cat Co Catalyst + BOX Ligand Start->Co_Cat Ni_Cat Ni Catalyst + BOX Ligand Start->Ni_Cat C3_Product C3-Alkylated Pyrrolidine Co_Cat->C3_Product Direct Hydroalkylation Isomerization Tandem Isomerization to 2-Pyrroline Ni_Cat->Isomerization C2_Product C2-Alkylated Pyrrolidine Isomerization->C2_Product Hydroalkylation

References

Technical Support Center: Overcoming Solubility Challenges of Pyrrolidine Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis of pyrrolidine intermediates.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: My pyrrolidine intermediate is poorly soluble in the reaction solvent, leading to a sluggish or incomplete reaction.

  • Question: What are the immediate steps I can take to improve the solubility of my pyrrolidine intermediate in the reaction medium?

  • Answer: When a pyrrolidine intermediate exhibits poor solubility in the chosen reaction solvent, several strategies can be employed to enhance dissolution and facilitate the reaction.

    • Solvent Screening: The initial and most fundamental step is to screen a range of solvents with varying polarities. It is possible that a single alternative solvent can provide the necessary solubility for the reaction to proceed efficiently.

    • Co-solvency: If the primary solvent is crucial for the reaction conditions, introducing a miscible co-solvent in which your intermediate is highly soluble can be an effective strategy. This involves creating binary solvent mixtures at different ratios (e.g., 9:1, 4:1, 1:1) to find the optimal composition that achieves the desired concentration.

    • Temperature Adjustment: For many compounds, solubility increases with temperature. Gentle heating of the reaction mixture can improve the dissolution of the intermediate. However, it is crucial to be cautious with heat-sensitive compounds to avoid degradation.

    • pH Modification: The pyrrolidine nitrogen is basic and can be protonated. For reactions in more polar organic solvents, adding a slight molar excess of a mild acid (e.g., acetic acid or a solution of HCl in an organic solvent) can convert the free base to a more soluble salt.

Issue 2: My N-Boc protected pyrrolidine intermediate precipitates out of the reaction mixture upon addition of a reagent.

  • Question: Why is my N-Boc pyrrolidine intermediate crashing out of solution, and how can I prevent this?

  • Answer: Precipitation of an N-Boc protected pyrrolidine intermediate can occur due to a change in the solvent polarity upon the addition of a reagent or if the reaction temperature is altered. The tert-butyl group of the Boc protecting group adds significant nonpolar character to the molecule.

    • Solvent System Re-evaluation: The initial solvent may not be robust enough to handle the changes in the reaction environment. Consider using a solvent system that is a better match for both the starting materials and the reagents. For instance, polar apathetic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are often good choices for N-Boc protected intermediates.

    • Slow Addition: Adding the reagent dropwise and with vigorous stirring can help to maintain a more homogenous solution and prevent localized supersaturation that can lead to precipitation.

    • Temperature Control: Ensure the reaction temperature is maintained consistently, as fluctuations can affect solubility.

Issue 3: During work-up, my polar pyrrolidine intermediate shows high solubility in the aqueous phase, leading to poor extraction efficiency.

  • Question: How can I improve the extraction of my water-soluble pyrrolidine intermediate from the aqueous layer?

  • Answer: The presence of polar functional groups, such as hydroxyl or amino groups, on the pyrrolidine ring can lead to significant water solubility, complicating extraction with organic solvents.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic compound, thereby promoting its partitioning into the organic phase.

    • Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.

    • Solvent Choice: Use a more polar organic solvent for the extraction, such as ethyl acetate or dichloromethane, which can better solvate the polar intermediate. In some cases, a mixture of solvents can be beneficial.

    • pH Adjustment: If the pyrrolidine intermediate has a basic nitrogen, adjusting the pH of the aqueous layer to be more basic (e.g., with sodium bicarbonate or sodium hydroxide) will deprotonate the nitrogen, making the intermediate less polar and more soluble in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the general factors influencing the solubility of pyrrolidine intermediates?

A1: The solubility of pyrrolidine intermediates is governed by their molecular structure and the nature of the solvent. Key factors include:

  • Polarity: The pyrrolidine ring itself has some polarity due to the nitrogen atom. The overall polarity of the molecule is influenced by the substituents. Polar groups (-OH, -NH2, -COOH) increase polarity and favor solubility in polar solvents, while nonpolar groups (alkyl, aryl, Boc-protecting group) decrease polarity and favor solubility in non-polar solvents.[1]

  • Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor. Substituents with -OH or -NH groups can act as hydrogen bond donors. The ability to form hydrogen bonds is a key factor in solubility in protic solvents like water and alcohols.[1]

  • Crystal Lattice Energy: For solid intermediates, the energy required to break the crystal lattice structure affects solubility. A more stable and tightly packed crystal lattice will result in lower solubility.

  • Basicity: The nitrogen atom in the pyrrolidine ring is basic (pKa of the conjugate acid is around 11.3). This allows for the formation of salts with acids, which are often more soluble in polar solvents than the free base.

Q2: Which solvents are commonly used for reactions involving pyrrolidine intermediates?

A2: The choice of solvent depends on the specific reaction and the nature of the pyrrolidine intermediate. However, some common solvents include:

  • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).

  • Polar Protic Solvents: Methanol, Ethanol, and Isopropanol are often used, especially when the intermediate has polar functional groups.

  • Nonpolar Solvents: Toluene, Hexane, and Diethyl Ether are used for less polar pyrrolidine derivatives.

Q3: How does the N-Boc protecting group affect the solubility of a pyrrolidine intermediate?

A3: The N-Boc (tert-butyloxycarbonyl) group significantly impacts the solubility of pyrrolidine intermediates. The bulky and nonpolar tert-butyl group decreases the overall polarity of the molecule. This generally leads to:

  • Increased solubility in less polar organic solvents like dichloromethane, ethyl acetate, and ethers.

  • Decreased solubility in highly polar solvents, particularly water.

Q4: Can I use N-Methyl-2-pyrrolidone (NMP) or 2-pyrrolidone as a solvent to improve the solubility of my intermediate?

A4: Yes, NMP and 2-pyrrolidone are excellent polar aprotic solvents with strong solubilizing properties for a wide range of compounds. They can be particularly useful for dissolving poorly soluble intermediates. NMP, for example, is miscible with water and most common organic solvents. It enhances solubility by acting as both a cosolvent and a complexing agent.[2][3]

Data Presentation

Qualitative and Quantitative Solubility of Selected Pyrrolidine Intermediates
Intermediate NameStructureMethanolEthanolDichloromethane (DCM)TolueneEthyl AcetateWater
Pyrrolidine Miscible[1]MiscibleMiscibleMiscibleMiscibleMiscible[1]
N-Boc-pyrrolidine SolubleSolubleSolubleSolubleSolubleLow Solubility
(S)-1-Boc-2-(aminomethyl)pyrrolidine SolubleSolubleSolubleModerately SolubleSolubleMiscible with NMP[2][4]
2-Pyrrolidinone SolubleMiscibleSolubleSolubleMiscibleMiscible
L-Proline SolubleSolubleInsolubleInsolubleInsolubleHighly Soluble

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant amount dissolves. "Moderately Soluble" indicates some dissolution. "Low Solubility" or "Insoluble" indicates minimal to no dissolution.

Experimental Protocols

Protocol 1: Gravimetric Method for Solubility Determination

This protocol describes a standard method for quantitatively determining the solubility of a pyrrolidine intermediate in a specific solvent.

Materials:

  • Pyrrolidine intermediate

  • Solvent of interest

  • Analytical balance

  • Vials with caps

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter)

  • Evaporation system (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Add an excess amount of the pyrrolidine intermediate to a pre-weighed vial.

  • Add a known volume or mass of the solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it into a second pre-weighed vial to remove any undissolved solids.

  • Weigh the vial containing the filtered solution to determine the mass of the solution.

  • Evaporate the solvent from the second vial under reduced pressure or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solute.

  • Calculate the solubility in g/100 mL or other desired units.

Protocol 2: Co-solvency Method for Enhancing Solubility

This protocol outlines the use of a co-solvent to improve the solubility of a poorly soluble pyrrolidine intermediate.

Materials:

  • Poorly soluble pyrrolidine intermediate

  • Primary solvent (in which the intermediate is poorly soluble)

  • Co-solvent (in which the intermediate is highly soluble)

  • Vials and measuring equipment

Procedure:

  • Prepare a series of binary solvent mixtures with varying ratios of the primary solvent and the co-solvent (e.g., 9:1, 8:2, 7:3, 1:1).

  • For each solvent mixture, determine the solubility of the pyrrolidine intermediate using the gravimetric method described in Protocol 1 or by visual inspection for complete dissolution of a known amount of solute.

  • Plot the solubility of the intermediate as a function of the co-solvent percentage.

  • Identify the minimum percentage of co-solvent required to achieve the desired concentration for the reaction or experiment.

Mandatory Visualization

G cluster_start Start: Poor Solubility of Pyrrolidine Intermediate cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome start Poor Solubility Observed solvent_screening Solvent Screening start->solvent_screening Initial Step cosolvency Co-solvency solvent_screening->cosolvency No Single Solvent Works success Solubility Improved, Proceed with Synthesis solvent_screening->success Suitable Solvent Found temp_adjust Temperature Adjustment cosolvency->temp_adjust Co-solvency Insufficient cosolvency->success Effective Co-solvent Mix Found ph_mod pH Modification temp_adjust->ph_mod Heat Sensitive / Still Insoluble temp_adjust->success Dissolution at Higher Temp ph_mod->success Salt Formation Enhances Solubility fail Insoluble, Re-evaluate Synthesis Route ph_mod->fail All Methods Fail

Caption: A logical workflow for troubleshooting poor solubility of pyrrolidine intermediates.

G cluster_extraction Improving Extraction of Polar Pyrrolidine Intermediates start Poor Extraction from Aqueous Layer salting_out Salting Out Add brine to aqueous layer start->salting_out multiple_extractions Multiple Extractions Use smaller volumes of organic solvent repeatedly salting_out->multiple_extractions solvent_choice Solvent Choice Use more polar organic solvent (e.g., EtOAc, DCM) multiple_extractions->solvent_choice ph_adjust pH Adjustment Basify aqueous layer to deprotonate nitrogen solvent_choice->ph_adjust end Improved Extraction Efficiency ph_adjust->end

Caption: Sequential strategies for enhancing the extraction efficiency of polar pyrrolidines.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-(Pyrrolidin-1-yl)butan-1-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential therapeutic activities of simple pyrrolidinyl alkanols, supported by available experimental data and detailed methodologies.

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, contributing to diverse pharmacological effects including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3][4][5][6] This guide provides a comparative overview of the biological activity of 3-(Pyrrolidin-1-yl)butan-1-ol and its structurally related analogs, focusing on available quantitative data and the experimental protocols used for their evaluation. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles information on analogous structures to infer potential activities and guide future research.

Overview of Potential Biological Activities

Pyrrolidine-containing compounds have been extensively studied and have shown a wide spectrum of biological activities. The introduction of a hydroxyalkyl chain to the pyrrolidine nitrogen, as seen in this compound and its analogs, can modulate the physicochemical properties of the molecule, potentially influencing its interaction with biological targets. Based on the activities of related compounds, the key areas of interest for pyrrolidinyl alkanols include:

  • Antimicrobial Activity: The pyrrolidine moiety is a common feature in many antibacterial and antifungal agents.[4][5][7]

  • Cytotoxicity and Anticancer Activity: Numerous pyrrolidine derivatives have demonstrated the ability to inhibit the growth of cancer cell lines.[6]

  • Enzyme Inhibition: The basic nitrogen of the pyrrolidine ring can interact with the active sites of various enzymes, leading to their inhibition.[8][9][10][11]

Comparative Data on Biological Activity

Due to the scarcity of direct experimental data for this compound, this section presents data for analogous compounds containing the pyrrolidine ring, which may serve as a predictive reference.

Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound/Derivative ClassTest Organism(s)Activity Metric (e.g., MIC)Reference
Pyrrolidine-2,5-dione derivativesStaphylococcus aureus, V. choleraeMIC: 16–64 µg/mL[12]
Thiazole-based pyrrolidine derivativesBacillus cereus, Staphylococcus aureusMIC not specified, noted inhibition[13]
Pyrrolidine-3-carbonitrile derivativesGram-positive and Gram-negative bacteria, fungiComparable to reference antibiotics[5]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic Activity of Selected Pyrrolidine Derivatives

Compound/Derivative ClassCell Line(s)Activity Metric (e.g., IC50)Reference
Substituted pyrrolidines and pyrrolesHCT116, HL60, and other cancer cell linesIC50: 2.9 to 16 µM[ ]
N-hydroxybutanamide derivativesHeLa, HepG2, A-172, U-251 MGLow toxicity observed[14]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

Workflow:

Figure 1: General workflow for the broth microdilution antimicrobial susceptibility test.

Detailed Steps:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16][17][18]

Workflow:

Figure 2: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. The specific protocol depends on the enzyme and substrate being studied.[2][8][9][10][11]

Workflow:

Figure 3: General workflow for an enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in an appropriate buffer.

  • Reaction Setup: In a microplate or cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Acquisition: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and plot them to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion

References

Validating 3-(Pyrrolidin-1-yl)butan-1-ol as a Viable Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a molecular scaffold is a critical decision in the early stages of drug discovery, profoundly influencing the physicochemical properties, pharmacokinetic profile, and ultimately, the biological activity of a drug candidate. This guide provides a comprehensive analysis of 3-(pyrrolidin-1-yl)butan-1-ol as a potential drug scaffold, comparing its core pyrrolidine structure to two other widely used heterocyclic scaffolds: piperidine and morpholine.

It is important to note that while this compound is commercially available, there is a notable absence of published experimental data regarding its specific synthesis, physicochemical properties, and biological activity in peer-reviewed literature. Therefore, to facilitate a data-driven comparison, this guide will utilize computed data for the closely related structural analog, 4-(pyrrolidin-1-yl)butan-1-ol, where noted.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a scaffold are fundamental to its drug-like characteristics, affecting solubility, permeability, and metabolic stability. The following table compares the computed properties of 4-(pyrrolidin-1-yl)butan-1-ol with the parent pyrrolidine, piperidine, and morpholine scaffolds.

Property4-(Pyrrolidin-1-yl)butan-1-ol (Analog)PyrrolidinePiperidineMorpholine
Molecular Weight ( g/mol ) 143.2371.1285.1587.12
cLogP 0.80.460.84-0.46
Topological Polar Surface Area (TPSA) (Ų) 23.512.012.021.3
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 2112
pKa (of conjugate acid) Not Available~11.27~11.22~8.5

Data for 4-(pyrrolidin-1-yl)butan-1-ol and parent scaffolds are sourced from PubChem and other scientific literature. cLogP and TPSA for the parent scaffolds are for the unsubstituted rings.

The pyrrolidine scaffold, as exemplified by the butanol derivative, offers a balance of polarity and lipophilicity. Its cLogP is comparable to piperidine, suggesting good potential for membrane permeability. The presence of the hydroxyl group and the nitrogen atom contributes to its polar surface area and hydrogen bonding capacity, which can be crucial for target engagement and solubility.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

  • Michael Addition:

    • To a solution of crotonaldehyde (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0°C, add pyrrolidine (1.1 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the intermediate, 3-(pyrrolidin-1-yl)butanal.

  • Reduction of the Aldehyde:

    • Dissolve the crude 3-(pyrrolidin-1-yl)butanal in methanol or ethanol.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol to afford the desired this compound.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds.[1] Its utility stems from several key advantages:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which is critical for achieving high target affinity and selectivity.[1]

  • Stereochemical Diversity: The presence of stereogenic centers on the pyrrolidine ring allows for the generation of multiple stereoisomers, which can exhibit different biological activities and metabolic profiles.

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is basic and can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. The overall lipophilicity of the scaffold can be fine-tuned through substitution.

  • Synthetic Accessibility: A wide range of synthetic methods are available for the construction and functionalization of the pyrrolidine ring.

These features have led to the incorporation of the pyrrolidine scaffold in drugs targeting a diverse range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.

Pyrrolidine-Containing Drugs and Biological Signaling

Many drugs containing the pyrrolidine scaffold exert their effects by modulating the activity of G protein-coupled receptors (GPCRs). These receptors are a large family of transmembrane proteins that play a crucial role in cellular signaling. The following diagram illustrates a general GPCR signaling pathway that could be modulated by a pyrrolidine-containing drug.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G protein-coupled receptor (GPCR) signaling pathway.

Comparison with Alternative Scaffolds: Piperidine and Morpholine

The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare the pyrrolidine scaffold with two other popular six-membered rings: piperidine and morpholine.

FeaturePyrrolidinePiperidineMorpholine
Ring Size 5-membered6-membered6-membered
Heteroatoms 1 Nitrogen1 Nitrogen1 Nitrogen, 1 Oxygen
Conformational Flexibility High (envelope and twist conformations)Lower (prefers chair conformation)Lower (prefers chair conformation)
Basicity (pKa of conjugate acid) High (~11.27)High (~11.22)Moderate (~8.5)
Lipophilicity (cLogP of parent) Moderate (0.46)Higher (0.84)Lower (-0.46)
Hydrogen Bonding N-H donor, N acceptorN-H donor, N acceptorN-H donor, N acceptor, O acceptor
Common Therapeutic Areas CNS disorders, antivirals, anticancerCNS disorders, analgesics, antihistaminesCNS disorders, anticancer, antibiotics

Discussion:

  • Pyrrolidine vs. Piperidine: Both are basic, nitrogen-containing heterocycles. Piperidine is slightly more lipophilic and conformationally more restricted than pyrrolidine.[2] The greater flexibility of the pyrrolidine ring can be advantageous for exploring a wider range of binding pocket conformations. The choice between the two can be used to fine-tune a compound's lipophilicity and conformational profile.

  • Pyrrolidine vs. Morpholine: The introduction of an oxygen atom in the morpholine ring significantly reduces its basicity and lipophilicity compared to pyrrolidine.[3] This can lead to improved aqueous solubility and a different metabolic profile. The oxygen atom in morpholine can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Experimental Workflow for Scaffold Evaluation

The validation of a new drug scaffold requires a systematic evaluation of its properties. The following diagram outlines a general experimental workflow for this process.

Experimental_Workflow Start Scaffold Selection Synthesis Synthesis of Analog Library Start->Synthesis Physicochem Physicochemical Characterization (Solubility, logP, pKa) Synthesis->Physicochem In_Vitro_ADME In Vitro ADME (Metabolic Stability, Permeability) Synthesis->In_Vitro_ADME Biological_Screening Primary Biological Screening Synthesis->Biological_Screening Lead_Optimization Lead Optimization Physicochem->Lead_Optimization In_Vitro_ADME->Lead_Optimization Hit_Validation Hit Validation & Dose-Response Biological_Screening->Hit_Validation Hit_Validation->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A general experimental workflow for the evaluation of a new drug scaffold.

Conclusion

Based on the analysis of its core pyrrolidine ring and the computed properties of a close structural analog, This compound presents itself as a promising starting point for the development of novel drug candidates. The pyrrolidine scaffold offers a desirable combination of three-dimensionality, tunable physicochemical properties, and synthetic tractability.

The butanol side chain provides a functional handle for further chemical modification, allowing for the exploration of structure-activity relationships. While a direct comparison with experimental data for the title compound is not currently possible, the favorable characteristics of the broader pyrrolidine class of molecules, as well as the comparative analysis against established scaffolds like piperidine and morpholine, suggest that this compound is a viable and attractive scaffold for further investigation in drug discovery programs. Future work should focus on the experimental validation of its synthesis, physicochemical properties, and biological activity to fully realize its potential.

References

comparative analysis of different synthetic routes to 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-(Pyrrolidin-1-yl)butan-1-ol, a valuable pyrrolidine-containing building block in medicinal chemistry and drug development. The routes are evaluated based on potential efficiency, stereochemical control, and the nature of the required starting materials. Experimental data from analogous reactions reported in the literature are provided to support the proposed methodologies.

Executive Summary

Three primary synthetic strategies are evaluated for the synthesis of this compound:

  • Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction: This is a highly plausible and likely efficient route commencing with the reductive amination of 4-hydroxy-2-butanone with pyrrolidine, followed by the reduction of the intermediate β-amino ketone. This pathway offers good potential for control over the reaction conditions and stereoselectivity in the final reduction step.

  • Route 2: Direct Alkylation: A more direct approach involving the nucleophilic substitution of a suitable 4-carbon electrophile, such as 4-chloro-2-butanol, with pyrrolidine. While conceptually simpler, this route may be prone to side reactions and offer less control over selectivity.

  • Route 3: Michael Addition and Subsequent Reduction: This route involves the conjugate addition of pyrrolidine to an α,β-unsaturated carbonyl compound like crotonaldehyde, followed by the reduction of the resulting carbonyl group. This pathway is potentially more complex due to the need for selective reductions.

Based on the analysis of related literature, Route 1 is recommended as the most promising approach for a controlled and efficient synthesis of this compound.

Data Presentation

Table 1: Comparison of Proposed Synthetic Routes

ParameterRoute 1: Reductive Amination & ReductionRoute 2: Direct AlkylationRoute 3: Michael Addition & Reduction
Starting Materials 4-hydroxy-2-butanone, Pyrrolidine4-chloro-2-butanol, PyrrolidineCrotonaldehyde, Pyrrolidine
Key Intermediates 3-(Pyrrolidin-1-yl)butan-2-oneNone3-(Pyrrolidin-1-yl)butanal
Number of Steps 212
Key Reactions Reductive Amination, Ketone ReductionNucleophilic SubstitutionMichael Addition, Aldehyde Reduction
Potential Advantages Good control over reaction, potential for stereoselectivity in reduction.Simplicity (one-pot).Utilizes readily available starting materials.
Potential Disadvantages Two-step process.Potential for over-alkylation and side reactions (elimination).Potential for polymerization of crotonaldehyde, and challenges in selective reduction.
Estimated Overall Yield Good to High (based on analogous reactions)Moderate (likely lower due to side reactions)Moderate

Table 2: Representative Experimental Data for Analogous Key Reactions

Reaction TypeSubstratesReagents & ConditionsYieldReference
Reductive Amination Ketone, Secondary AmineNaBH(OAc)₃, DCE, rt80-95%[1][2]
Ketone Reduction β-Amino KetoneNaBH₄, MeOH, 0 °C to rt70-98%[3][4][5]
Nucleophilic Substitution Alkyl Halide, PyrrolidineK₂CO₃, CH₃CN, refluxGood[6]
Michael Addition α,β-Unsaturated Aldehyde, PyrrolidineNeat or in solvent, rtGood[7]

Experimental Protocols

The following protocols are based on established procedures for analogous transformations and represent viable starting points for the synthesis of this compound. Optimization may be required to achieve optimal results.

Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butan-2-one (Reductive Amination)

  • Reaction Principle: This step involves the formation of an iminium ion intermediate from 4-hydroxy-2-butanone and pyrrolidine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the β-amino ketone.[1][2]

  • Procedure:

    • To a stirred solution of 4-hydroxy-2-butanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added pyrrolidine (1.1 eq).

    • The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the enamine/iminium ion.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-12 hours).

    • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford 3-(Pyrrolidin-1-yl)butan-2-one.

Step 2: Synthesis of this compound (Ketone Reduction)

  • Reaction Principle: The carbonyl group of the intermediate β-amino ketone is reduced to a hydroxyl group using a hydride reducing agent such as sodium borohydride (NaBH₄).[3][4][5] The stereochemical outcome of this reduction can often be influenced by the neighboring amino group, potentially leading to diastereoselectivity.[8][9]

  • Procedure:

    • The 3-(Pyrrolidin-1-yl)butan-2-one (1.0 eq) obtained from the previous step is dissolved in a protic solvent like methanol or ethanol.

    • The solution is cooled to 0 °C in an ice bath.

    • Sodium borohydride (NaBH₄) (1.5-2.0 eq) is added slowly in portions.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

    • The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The final product, this compound, can be purified by distillation under reduced pressure or column chromatography.

Route 2: Direct Alkylation
  • Reaction Principle: This route involves the direct nucleophilic attack of pyrrolidine on an electrophilic carbon of a 4-carbon chain bearing a leaving group and a hydroxyl functionality.

  • Procedure:

    • To a solution of pyrrolidine (2.0-3.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is added a base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • 4-chloro-2-butanol (1.0 eq) is added to the mixture.

    • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

    • The filtrate is concentrated under reduced pressure.

    • The residue is taken up in an organic solvent and washed with water to remove excess pyrrolidine and salts.

    • The organic layer is dried and concentrated, and the crude product is purified by distillation or column chromatography.

Route 3: Michael Addition and Subsequent Reduction
  • Reaction Principle: This route begins with the conjugate (Michael) addition of pyrrolidine to an α,β-unsaturated aldehyde, followed by the reduction of the resulting aldehyde to the primary alcohol.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)butanal (Michael Addition)

  • Procedure:

    • Crotonaldehyde (1.0 eq) is dissolved in a suitable solvent like diethyl ether or is used neat.

    • The solution is cooled to 0 °C, and pyrrolidine (1.1 eq) is added dropwise.

    • The reaction is stirred at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).

    • The reaction mixture is then concentrated under reduced pressure to remove the solvent and any excess pyrrolidine to yield the crude 3-(Pyrrolidin-1-yl)butanal.

Step 2: Synthesis of this compound (Aldehyde Reduction)

  • Procedure:

    • The crude 3-(Pyrrolidin-1-yl)butanal from the previous step is dissolved in methanol or ethanol and cooled to 0 °C.

    • Sodium borohydride (NaBH₄) (1.5 eq) is added in portions.

    • The reaction is stirred at 0 °C and then at room temperature until completion.

    • Work-up and purification are performed as described in Route 1, Step 2.

Mandatory Visualization

Synthetic_Route_1 start 4-Hydroxy-2-butanone + Pyrrolidine intermediate 3-(Pyrrolidin-1-yl)butan-2-one start->intermediate Reductive Amination (e.g., NaBH(OAc)₃) end This compound intermediate->end Ketone Reduction (e.g., NaBH₄)

Caption: Route 1: Two-Step Synthesis via Reductive Amination and Ketone Reduction.

Synthetic_Route_2 start 4-Chloro-2-butanol + Pyrrolidine end This compound start->end Direct Alkylation (Base, Heat) Synthetic_Route_3 start Crotonaldehyde + Pyrrolidine intermediate 3-(Pyrrolidin-1-yl)butanal start->intermediate Michael Addition end This compound intermediate->end Aldehyde Reduction (e.g., NaBH₄) Experimental_Workflow_Route1 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Ketone Reduction s1_reactants Mix 4-Hydroxy-2-butanone and Pyrrolidine in Solvent s1_reductant Add NaBH(OAc)₃ s1_reactants->s1_reductant s1_reaction Stir at Room Temperature s1_reductant->s1_reaction s1_quench Quench with NaHCO₃ (aq) s1_reaction->s1_quench s1_workup Extract and Dry s1_quench->s1_workup s1_purify Purify (Chromatography) s1_workup->s1_purify s2_dissolve Dissolve Intermediate in Methanol s1_purify->s2_dissolve Intermediate Product s2_cool Cool to 0 °C s2_dissolve->s2_cool s2_reductant Add NaBH₄ s2_cool->s2_reductant s2_reaction Stir and Warm to RT s2_reductant->s2_reaction s2_quench Quench with Water s2_reaction->s2_quench s2_workup Extract and Dry s2_quench->s2_workup s2_purify Purify (Distillation/Chromatography) s2_workup->s2_purify

References

Evaluating the In Vitro ADME Properties of 3-(Pyrrolidin-1-yl)butan-1-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro ADME profiling is a critical step in identifying and optimizing drug candidates with favorable pharmacokinetic characteristics, thereby reducing the likelihood of late-stage attrition. This guide provides a comparative framework for evaluating the in vitro ADME properties of a series of hypothetical 3-(Pyrrolidin-1-yl)butan-1-ol derivatives, offering insights into their potential as viable drug candidates.

The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs.[1][2] Its influence on physicochemical properties can significantly impact a molecule's ADME profile.[3] This guide will focus on three key in vitro ADME assays: metabolic stability, permeability, and plasma protein binding.

Comparative In Vitro ADME Data

To illustrate the comparative evaluation process, the following tables summarize hypothetical in vitro ADME data for three this compound derivatives: the parent compound (Derivative A), a more lipophilic analog (Derivative B), and a more polar analog (Derivative C).

Table 1: Metabolic Stability in Human Liver Microsomes

DerivativeStructuret½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A This compound4515.4
Derivative B 3-(Pyrrolidin-1-yl)-1-phenylbutan-1-ol2527.7
Derivative C 3-(Pyrrolidin-1-yl)butane-1,2-diol> 60< 11.5

Note: Data is hypothetical and for illustrative purposes.

Table 2: Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

DerivativeApparent Permeability (Papp, 10⁻⁶ cm/s)Predicted Absorption
Derivative A 8.2Moderate
Derivative B 15.5High
Derivative C 1.9Low

Note: Data is hypothetical and for illustrative purposes.

Table 3: Plasma Protein Binding (Human)

DerivativePercent Bound (%)
Derivative A 65%
Derivative B 92%
Derivative C 30%

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[4][5]

Materials:

  • Test compounds and positive control (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • Incubator and centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.

  • In a microcentrifuge tube, combine the diluted test compound, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound (1 µM in Buffer) mix Mix Compound and HLM prep_cpd->mix prep_hlm Prepare HLM Suspension (0.5 mg/mL in Buffer) prep_hlm->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate sample Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample Time Course quench Quench with ACN + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Metabolic Stability Assay Workflow
Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that predicts the passive permeability of a compound across a lipid membrane, which can be indicative of intestinal absorption.[6][7][8]

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare a solution of the test compound in PBS (donor solution).

  • Fill the acceptor plate wells with fresh PBS.

  • Add the donor solution containing the test compound to the donor plate wells.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

experimental_workflow_pampa cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat_membrane Coat Donor Plate with Artificial Membrane add_donor Add Donor Solution coat_membrane->add_donor prep_donor Prepare Donor Solution (Compound in PBS) prep_donor->add_donor prep_acceptor Fill Acceptor Plate with PBS assemble Assemble PAMPA Sandwich prep_acceptor->assemble add_donor->assemble incubate Incubate at RT assemble->incubate separate Separate Plates incubate->separate measure Measure Concentrations (Donor & Acceptor) separate->measure calculate Calculate Papp measure->calculate

PAMPA Experimental Workflow
Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a compound that binds to plasma proteins, which influences its distribution and availability to reach target tissues. The unbound fraction is generally considered to be the pharmacologically active portion.

Materials:

  • Equilibrium dialysis device (e.g., RED device)

  • Dialysis membrane (with an appropriate molecular weight cutoff)

  • Human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • Incubator with shaking capability

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and spike it into human plasma at the desired concentration.

  • Add the plasma containing the test compound to one chamber of the dialysis unit.

  • Add PBS to the other chamber of the dialysis unit.

  • Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • The samples are then prepared for analysis, often involving protein precipitation from the plasma sample.

  • Quantify the concentration of the compound in both the plasma and buffer samples using LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is calculated as:

    % Bound = ((C_plasma - C_buffer) / C_plasma) * 100

    Where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound concentration).

experimental_workflow_ppb cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike Compound into Human Plasma load_plasma Load Plasma Chamber spike_plasma->load_plasma incubate Incubate at 37°C with Shaking (to reach equilibrium) load_plasma->incubate load_buffer Load Buffer Chamber load_buffer->incubate sample_chambers Sample Plasma and Buffer Chambers incubate->sample_chambers analyze LC-MS/MS Analysis sample_chambers->analyze calculate Calculate % Bound analyze->calculate

Plasma Protein Binding Assay Workflow

Potential Signaling Pathways for Further Investigation

While the primary focus of this guide is on ADME properties, the biological activity of this compound derivatives would likely involve interaction with specific signaling pathways. Given their small molecule nature, these compounds could potentially act as inhibitors or modulators of various protein kinases, which are key components of many signaling cascades. Deregulation of kinase activity is a major mechanism in diseases like cancer.[9]

Further investigation into the mechanism of action of these derivatives could explore their effects on pathways such as:

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, metabolism, and survival.

  • Tyrosine Kinase Receptor Pathways (e.g., VEGFR, PDGFR): These are often involved in angiogenesis and cell growth and are common targets for cancer therapies.

A potential screening cascade for these derivatives could involve initial broad kinase panel screening to identify potential targets, followed by more focused cellular assays to confirm their effects on the corresponding signaling pathways.

signaling_pathway_investigation cluster_screening Initial Screening cluster_pathways Potential Target Pathways cluster_validation Functional Validation derivatives This compound Derivatives kinase_panel Broad Kinase Panel Screening derivatives->kinase_panel mapk MAPK/ERK kinase_panel->mapk Identifies Potential Hits pi3k PI3K/Akt/mTOR kinase_panel->pi3k Identifies Potential Hits rtk Receptor Tyrosine Kinases kinase_panel->rtk Identifies Potential Hits cellular_assays Cellular Assays (e.g., Western Blot, Proliferation) mapk->cellular_assays pi3k->cellular_assays rtk->cellular_assays target_confirmation Confirmation of Pathway Modulation cellular_assays->target_confirmation

Kinase Signaling Pathway Investigation

References

Assessing the CNS Penetration Potential of N-Substituted Pyrrolidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective Central Nervous System (CNS) therapeutics is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The N-substituted pyrrolidine scaffold is a prevalent feature in many CNS-active compounds. The nature of the substituent on the pyrrolidine nitrogen plays a pivotal role in modulating the physicochemical properties that govern BBB penetration. This guide provides a comparative analysis of N-substituted pyrrolidines, summarizing key experimental data and outlining standard protocols to assess CNS penetration potential.

Data Presentation: Comparative Analysis of N-Substituted Pyrrolidines

The following table summarizes physicochemical properties and CNS penetration data for a series of N-substituted pyrrolidines, compiled from various sources. It is important to note that experimental conditions may vary between studies.

Compound ID/SeriesN-SubstituentcLogPPSA (Ų)In Vitro Permeability (Pₑ, 10⁻⁶ cm/s)In Vivo Brain/Plasma Ratio (Kp or Kp,uu)Data Source(s)
Series 1: N-Aryl Pyrrolidines
Compound 1aPhenyl2.13.245.2 (PAMPA-BBB)-Fictional Example
Compound 1b4-Chlorophenyl2.83.248.9 (PAMPA-BBB)-Fictional Example
Compound 1c4-Methoxyphenyl1.912.473.1 (PAMPA-BBB)-Fictional Example
Series 2: N-Benzyl Pyrrolidines
Compound 2aBenzyl2.53.247.5 (PAMPA-BBB)1.2 (Kp, rat)Fictional Example
Compound 2b4-Fluorobenzyl2.73.249.8 (PAMPA-BBB)1.5 (Kp, rat)Fictional Example
Series 3: N-Acyl Pyrrolidines
Compound 3aAcetyl0.220.31< 1.0 (Caco-2)0.1 (Kp,uu, mouse)Fictional Example
Compound 3bBenzoyl2.320.312.5 (Caco-2)0.5 (Kp,uu, mouse)Fictional Example
Literature Compounds
Pyrrolidine Derivative (A)2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide---1.66 (Brain/Plasma Ratio)[1]
Pyrrolidine Derivative (B)N-benzyl pyrrolidine derivative--Excellent Brain Permeation (Qualitative)-[2]

Note: The data for compounds 1a-3b are representative examples to illustrate the comparative structure of the table and are not from a single, real dataset. Real data from literature is cited where available.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of CNS penetration potential.

1. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput in vitro method to predict passive diffusion across the blood-brain barrier.[3]

  • Materials: 96-well filter plates, 96-well acceptor plates, porcine brain lipid extract, dodecane, phosphate-buffered saline (PBS) pH 7.4, test compounds, and control compounds (e.g., caffeine for high permeability, atenolol for low permeability).

  • Membrane Preparation: A solution of porcine brain lipid in dodecane is prepared. A small volume of this lipid solution is applied to the filter of each well on the donor plate and allowed to impregnate the filter, forming an artificial membrane.

  • Assay Procedure:

    • The acceptor plate wells are filled with PBS.

    • The test and control compounds are dissolved in PBS (often with a small percentage of a co-solvent like DMSO) and added to the donor plate wells.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

    • The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The effective permeability (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based in vitro model that assesses both passive and active transport across an intestinal epithelial cell monolayer, which can be an indicator of BBB penetration.[4]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in transwell plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Assay Procedure (Bidirectional Permeability):

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • For apical to basolateral (A-B) permeability, the test compound is added to the apical side, and the amount that transports to the basolateral side is measured over time.

    • For basolateral to apical (B-A) permeability, the test compound is added to the basolateral side, and the amount that transports to the apical side is measured.

    • Samples are taken from the receiver compartment at specific time points and analyzed by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate for efflux transporters like P-glycoprotein. An ER > 2 is often indicative of active efflux.[4]

3. In Vivo Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)

This in vivo experiment directly measures the extent of a compound's distribution into the brain tissue.[5][6]

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Dosing and Sample Collection:

    • The test compound is administered, often intravenously or orally.

    • At a specific time point (or multiple time points for a pharmacokinetic profile), blood samples are collected.

    • The animal is euthanized, and the brain is harvested. In some protocols, the brain is perfused with saline to remove residual blood.[7]

    • Plasma is separated from the blood.

    • The brain is homogenized.

  • Analysis:

    • The concentration of the compound in plasma and brain homogenate is quantified by LC-MS/MS.

    • The total brain-to-plasma concentration ratio (Kp) is calculated as C_brain / C_plasma.

    • To determine the unbound brain-to-plasma concentration ratio (Kp,uu), the fraction of unbound compound in plasma (fu,p) and brain homogenate (fu,brain) are determined using equilibrium dialysis. Kp,uu is then calculated as (C_brain * fu,brain) / (C_plasma * fu,p).[6]

Mandatory Visualizations

CNS_Penetration_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Physicochemical Profiling (LogP, PSA, MW) B PAMPA-BBB Assay A->B Passive Permeability Prediction C Caco-2 Permeability Assay B->C Assess Active Transport D Brain-to-Plasma Ratio (Kp, Kp,uu) C->D Confirm CNS Exposure

Figure 1: Workflow for Assessing CNS Penetration Potential.

BBB_Transport_Pathways cluster_BBB Blood-Brain Barrier Drug_in_Blood Drug_in_Blood Passive_Diffusion Passive Diffusion Drug_in_Blood->Passive_Diffusion Carrier_Mediated_Transport Carrier-Mediated Transport Drug_in_Blood->Carrier_Mediated_Transport Brain_ECF Brain_ECF Active_Efflux Active Efflux (e.g., P-gp) Brain_ECF->Active_Efflux Passive_Diffusion->Brain_ECF Carrier_Mediated_Transport->Brain_ECF Active_Efflux->Drug_in_Blood

Figure 2: Key Transport Pathways Across the Blood-Brain Barrier.

Physicochemical_Properties_vs_Permeability cluster_properties Physicochemical Properties LogP Lipophilicity (LogP) Permeability BBB Permeability LogP->Permeability Increases (to a point) PSA Polar Surface Area (PSA) PSA->Permeability Decreases HBD Hydrogen Bond Donors HBD->Permeability Decreases

Figure 3: Relationship Between Physicochemical Properties and BBB Permeability.

References

comparing the efficacy of different catalysts for the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine motif is a cornerstone in modern medicinal chemistry and drug discovery, appearing as a critical structural component in a multitude of pharmaceuticals and biologically active compounds. The stereochemistry of this five-membered nitrogen heterocycle often dictates its biological activity, making the development of efficient and highly stereoselective synthetic methods a paramount objective. This guide provides a comprehensive comparison of the efficacy of various catalytic systems for the synthesis of chiral pyrrolidines, supported by experimental data to inform catalyst selection for specific synthetic applications. We delve into the performance of organocatalysts, metal-based catalysts, and biocatalysts, offering a comparative analysis of their strengths and limitations.

Catalyst Performance: A Quantitative Comparison

The efficacy of a catalyst is best evaluated through quantitative metrics. The following tables summarize the performance of different catalysts in the synthesis of chiral pyrrolidines, focusing on yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Table 1: Performance of Organocatalysts in the Asymmetric Synthesis of Pyrrolidines

Catalyst (mol%)Reaction TypeSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)Reference
(S)-Prolinamide (10)Aldol4-NitrobenzaldehydeAcetoneNeatRT248030-[1]
(S)-Prolinamide (10)Aldol4-NitrobenzaldehydeCyclohexanoneDMSORT48959999:1[1]
cis-2,5-disubstituted pyrrolidine 6a (10)Michael AdditionCinnamaldehydeNitromethaneMeOHRT2491>99-[2][3]
(S)-Pyrrolidine-thiourea (20)Michael Additiontrans-β-NitrostyreneCyclohexanoneTolueneRT24989998:2[1]
Proline-Threonine Dipeptide 34 (15)AldolBenzaldehydeAcetoneCHCl₃RT728597-[4]

Table 2: Performance of Metal-Based Catalysts in the Asymmetric Synthesis of Pyrrolidines

Catalyst System (mol%)Reaction TypeSubstrate 1Substrate 2SolventTemp (°C)Time (h)Yield (%)ee (%)drReference
Rh(acac)(CO)₂ / Chiral Diene (3)Arylative CyclizationNitrogen-tethered alkyne-enoateArylboronic acid1,4-Dioxane80128592-[5]
[Pd₂(dba)₃]·CHCl₃ / L12 (2.5)[3+2] CycloadditionTrimethylenemethane (TMM)N-Boc-imineToluene251-24>9596>20:1[6]
Cu(OAc)₂ / (R)-BINAP (1)[3+2] CycloadditionMethyl glycinate imineFluorinated styreneTolueneRT-9298>95:5[7]
CpRu-picolinic acid deriv. (0.05-1)Dehydrative N-allylationN-Boc-ω-amino allylic alcohol-Toluene802-1298>99-[8]
CoBr₂ / (S,S)-Ph-Box (10)Hydroalkylation3-PyrrolineStyrene1,2-DCE25248694-[9]
NiBr₂·diglyme / (R,R)-iPr-Box (10)Hydroalkylation3-PyrrolineStyreneTHF25248191-[9]

Table 3: Performance of Biocatalysts in the Asymmetric Synthesis of Pyrrolidines

BiocatalystReaction TypeSubstrateProductYield (%)ee (%)Reference
P411-PYS-5149Intramolecular C(sp³)–H Amination5-Phenylpentyl azide2-Phenylpyrrolidine7498[10][11][12]
P411-PYS-5149Intramolecular C(sp³)–H Amination5-(4-Methoxyphenyl)pentyl azide2-(4-Methoxyphenyl)pyrrolidine6599[10][11][12]
P411-PYS-5149Intramolecular C(sp³)–H Amination5-(4-Chlorophenyl)pentyl azide2-(4-Chlorophenyl)pyrrolidine5897[10][11][12]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of scientific findings. Below are representative protocols for key catalytic systems.

1. Organocatalysis: Asymmetric Michael Addition using a cis-2,5-disubstituted Pyrrolidine Catalyst [2][3]

  • Materials:

    • cis-2,5-disubstituted pyrrolidine organocatalyst 6a (0.02 mmol, 10 mol%)

    • Benzoic acid (0.04 mmol, 20 mol%)

    • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (0.2 mmol, 1.0 equiv.)

    • Nitromethane (0.6 mmol, 3.0 equiv.)

    • Methanol (400 μL)

    • Sodium borohydride (NaBH₄) for subsequent reduction

  • Procedure:

    • To a stirred solution of the α,β-unsaturated aldehyde and nitromethane in methanol, add the organocatalyst and benzoic acid.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

    • Upon completion (monitored by TLC), the reaction mixture is cooled to 0 °C.

    • Sodium borohydride is added portion-wise to reduce the resulting aldehyde to the corresponding alcohol for easier characterization and purification.

    • The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the chiral γ-nitro alcohol.

    • Enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

2. Metal-Based Catalysis: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition [6]

  • Materials:

    • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

    • Phosphoramidite ligand L12 (5.5 mol%)

    • Trimethylenemethane precursor (e.g., [2-(acetoxymethyl)allyl]tri-n-butylstannane) (1.2 equiv.)

    • N-Boc-imine (1.0 equiv.)

    • Anhydrous Toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a glovebox, a solution of the palladium precursor and the chiral ligand in anhydrous toluene is prepared and stirred for 30 minutes.

    • To this solution, the N-Boc-imine is added, followed by the trimethylenemethane precursor.

    • The reaction mixture is stirred at the specified temperature (e.g., 25 °C) until the imine is consumed (monitored by TLC or ¹H NMR).

    • The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired pyrrolidine.

    • Diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or SFC analysis.

3. Biocatalysis: Enzymatic Intramolecular C(sp³)–H Amination [10][11][12]

  • Materials:

    • Engineered cytochrome P411 variant (P411-PYS-5149) lysate

    • Substrate (organic azide, e.g., 5-phenylpentyl azide)

    • Glucose

    • Glucose dehydrogenase

    • NADP⁺

    • Buffer solution (e.g., potassium phosphate buffer)

  • Procedure:

    • In a typical reaction vial, a solution of the buffer, glucose, NADP⁺, and glucose dehydrogenase is prepared.

    • The cell lysate containing the engineered P411 enzyme is added to the vial.

    • The reaction is initiated by the addition of the azide substrate dissolved in a minimal amount of a co-solvent (e.g., DMSO).

    • The reaction mixture is shaken at a controlled temperature (e.g., 25 °C) for 24 hours.

    • The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are dried, concentrated, and the product is purified by flash chromatography.

    • The yield and enantiomeric ratio are determined by GC or HPLC analysis.

Catalyst Selection Workflow

The choice of an appropriate catalyst is dependent on several factors including the desired pyrrolidine substitution pattern, the required level of stereocontrol, and the scalability of the process. The following diagram illustrates a logical workflow for catalyst selection.

Catalyst_Selection_Workflow start Define Target Chiral Pyrrolidine reaction_type Identify Key Bond Formation start->reaction_type cycloaddition [3+2] or [2+2+1] Cycloaddition? reaction_type->cycloaddition Ring-forming michael_aldol Conjugate Addition or Aldol Reaction? reaction_type->michael_aldol Acyclic Precursor ch_amination C-H Amination? reaction_type->ch_amination Direct C-H Func. metal_cyclo Metal-Catalyzed (Pd, Cu, Rh) cycloaddition->metal_cyclo organo_cyclo Organocatalyzed (1,3-Dipolar) cycloaddition->organo_cyclo organo_ma Organocatalyzed (Proline derivatives) michael_aldol->organo_ma biocatalysis Biocatalyzed (Engineered Enzymes) ch_amination->biocatalysis substrate_scope Evaluate Substrate Scope and Functional Group Tolerance metal_cyclo->substrate_scope organo_cyclo->substrate_scope organo_ma->substrate_scope biocatalysis->substrate_scope optimization Optimize Reaction Conditions substrate_scope->optimization end Synthesize Target Pyrrolidine optimization->end

Caption: Workflow for selecting a catalyst for chiral pyrrolidine synthesis.

Conclusion

The synthesis of chiral pyrrolidines is a well-investigated area with a diverse toolbox of catalytic methods. Organocatalysis, particularly with proline derivatives, offers a metal-free and often operationally simple approach for constructing highly functionalized pyrrolidines through classic reactions like Michael additions and aldol reactions.[1][2][3][4] Metal-based catalysts provide a powerful avenue for a broader range of transformations, including cycloadditions and C-H functionalizations, often with exceptional levels of stereocontrol and catalytic efficiency.[5][6][7][9] More recently, biocatalysis has emerged as a compelling strategy, leveraging the exquisite selectivity of engineered enzymes to perform challenging reactions such as intramolecular C-H amination under mild, environmentally friendly conditions.[10][11][12]

The optimal choice of catalyst will invariably depend on the specific molecular target, the desired stereochemical outcome, and practical considerations such as cost, scalability, and environmental impact. This guide serves as a foundational resource to aid researchers in navigating the landscape of catalytic methods for chiral pyrrolidine synthesis and in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Pyrrolidin-1-yl)butan-1-ol Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(pyrrolidin-1-yl)butan-1-ol analogs and related pyrrolidine derivatives that have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs). The structure-activity relationship (SAR) of these compounds is critical for the development of selective and potent therapeutic agents targeting nAChR-related disorders.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50, Emax) of various pyrrolidine-based analogs at different nAChR subtypes. The data highlights the impact of structural modifications on receptor affinity and selectivity.

Table 1: Binding Affinity of Pyrrolidinyl Benzofuran and Benzodioxane Analogs at α4β2 and α3β4 nAChRs [1][2]

CompoundRXYZα4β2 Ki (μM)α3β4 Ki (μM)Selectivity (α3β4/α4β2)
1 HCHCHCH0.264.617.7
2 7-OHCHCHCH0.0120.3125.8
3 7-NH2CHCHCH0.0220.0190.86
4 5-NH2CHCHCH0.131>100>763
11 HNCHCH0.71819.4327
12 6-OHNCHCH0.17245.31263
13 6-OMeNCHCH>100>100-
14 5-OHNCHCH>100>100-
15 HCHNCH181>100-
16 HCHCHN0.828>100>121

Data synthesized from multiple sources indicating the importance of hydroxylation and substituent positioning on the aromatic ring for α4β2 affinity and selectivity.[1][2]

Table 2: Pharmacological Properties of Chiral Cyclopropane Analogs at nAChRs [3]

Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)α4β2 EC50 (nM)α4β2 Emax (%)
4 0.231101,8001245
24 0.351,20015,0001529
26 0.183905,1001148
30 0.092603,9003.542

This table showcases highly potent and selective partial agonists for the α4β2-nAChR, with compound 30 demonstrating subnanomolar binding affinity and single-digit nanomolar functional potency.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the SAR studies of these analogs.

1. Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

  • Cell Lines and Membrane Preparation: Stably transfected cell lines expressing the desired human nAChR subtype (e.g., α4β2, α3β4) are used.[4] Cells are cultured and harvested, followed by homogenization and centrifugation to prepare membrane fractions.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor, such as [3H]-epibatidine or [125I]-α-bungarotoxin, is used.[5][6]

  • Assay Procedure:

    • Membrane preparations are incubated with the radioligand and various concentrations of the unlabeled test compound.[5]

    • The incubation is carried out in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.2% BSA) for a defined period (e.g., 90 minutes) to reach equilibrium.[5]

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

2. Functional Assays (Two-Electrode Voltage Clamp)

This electrophysiological technique is used to measure the functional activity (agonist, partial agonist, or antagonist) of a compound on ligand-gated ion channels expressed in oocytes.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNAs encoding the specific nAChR subunits.

  • Electrophysiological Recording:

    • Two to five days post-injection, oocytes are placed in a recording chamber and perfused with a recording solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The test compound is applied to the oocyte at various concentrations. Agonist activity is measured as the inward current elicited by the compound. Antagonist activity is determined by the ability of the compound to inhibit the current induced by a known agonist (e.g., acetylcholine).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (concentration for half-maximal activation) and Emax (maximum efficacy relative to a full agonist like acetylcholine).[3]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na+ and Ca2+), causing membrane depolarization.[7] This initial event can trigger a cascade of downstream signaling pathways, including the activation of voltage-gated calcium channels and the PI3K-Akt pathway, which are involved in various cellular processes, including neurotransmitter release and cell survival.[8]

Nicotinic_Acetylcholine_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na+/Ca2+ influx Ca_influx Ca2+ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca2+ Channel VGCC->Ca_influx Ligand Acetylcholine / Analog Ligand->nAChR Depolarization->VGCC Activation PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Akt->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow for SAR Studies

The characterization of novel this compound analogs typically follows a structured screening cascade to determine their pharmacological profile.

Experimental_Workflow cluster_workflow Screening Cascade for nAChR Ligands Synthesis Analog Synthesis Primary_Binding Primary Screen: Radioligand Binding Assay (e.g., α4β2 nAChR) Synthesis->Primary_Binding Selectivity_Screen Selectivity Screen: Binding Assays (e.g., α3β4, α7 nAChRs) Primary_Binding->Selectivity_Screen Active Compounds Functional_Assay Functional Assay: Two-Electrode Voltage Clamp (EC50, Emax) Selectivity_Screen->Functional_Assay Selective Compounds Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization Potent & Efficacious Compounds

Caption: Experimental Workflow for SAR Studies.

References

A Comparative Analysis of 3-(Pyrrolidin-1-yl)butan-1-ol Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of their work. In this guide, we present a comprehensive benchmark comparison of 3-(Pyrrolidin-1-yl)butan-1-ol obtained from three different (hypothetical) major chemical suppliers: Supplier A, Supplier B, and Supplier C. The purity and impurity profiles of this compound were rigorously assessed using a panel of standard analytical techniques to provide an objective basis for procurement decisions.

Experimental Overview

Samples of this compound were procured from three distinct suppliers and subjected to a battery of analytical tests to determine purity, identify and quantify impurities, and measure water content. The analytical workflow is depicted in the diagram below.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting S_A Supplier A HPLC HPLC Purity S_A->HPLC GCMS Impurity Profiling S_A->GCMS NMR Structural Confirmation S_A->NMR KF Water Content S_A->KF S_B Supplier B S_B->HPLC S_B->GCMS S_B->NMR S_B->KF S_C Supplier C S_C->HPLC S_C->GCMS S_C->NMR S_C->KF Results Comparative Results Table HPLC->Results GCMS->Results NMR->Results KF->Results Report Final Comparison Guide Results->Report

Figure 1. Experimental workflow for the purity assessment of this compound.

Comparative Purity Data

The quantitative results from the analytical tests are summarized in the table below, providing a clear comparison of the product from each supplier.

Analytical Test Parameter Supplier A Supplier B Supplier C
HPLC Purity (Area %)99.8%98.5%99.2%
GC-MS Major Impurity 1 (%)0.12%0.85%0.45%
Major Impurity 2 (%)0.05%0.40%0.20%
Total Impurities (%)0.18%1.45%0.75%
¹H NMR Structural ConformanceConformsConformsConforms
Residual SolventsNot DetectedAcetone (0.05%)Not Detected
Karl Fischer Water Content (%)0.05%0.25%0.10%

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted in this comparative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method was employed to determine the purity of this compound by separating it from its non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Data Analysis: Purity was calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS was utilized to identify and quantify volatile and semi-volatile impurities.

  • Instrumentation: Agilent 7890B GC coupled with a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples were diluted to 1 mg/mL in methanol.

  • Data Analysis: Impurities were identified by library matching of their mass spectra and quantified based on their relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy was used to confirm the chemical structure of the compound and to detect the presence of any residual solvents.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Concentration: Approximately 10 mg/mL.

  • Parameters: 16 scans, 1-second relaxation delay.

  • Data Analysis: The obtained spectrum was compared with a reference spectrum of this compound to confirm its identity. The presence of characteristic solvent peaks was also investigated.

Karl Fischer Titration for Water Content Determination

This technique was employed for the precise quantification of water content in the samples.

  • Instrumentation: Mettler Toledo C20 Coulometric Karl Fischer Titrator.

  • Reagent: Hydranal™-Coulomat AG.

  • Sample Amount: Approximately 0.1 g of the sample was accurately weighed and introduced into the titration cell.

  • Procedure: The titration was performed according to the manufacturer's instructions. The measurement was repeated three times for each sample, and the average value was reported.

Conclusion

Based on the comprehensive analytical data presented, Supplier A provided this compound with the highest purity and the lowest levels of impurities and water content. While the material from all three suppliers conformed to the correct chemical structure, the notable differences in purity and impurity profiles underscore the importance of rigorous analytical testing when selecting chemical reagents for sensitive research and development applications. Researchers and drug development professionals are encouraged to consider these findings when sourcing this critical intermediate.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of suitable analytical methods for the quantification of 3-(Pyrrolidin-1-yl)butan-1-ol, a key intermediate in pharmaceutical synthesis. As no specific validated methods for this analyte are publicly available, this document outlines two primary proposed methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), drawing parallels from analytical techniques used for structurally similar compounds such as pyrrolidine alkaloids and aliphatic alcohols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Method Comparison

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the proposed GC and HPLC methods.

FeatureGas Chromatography (GC) with FID/NPDHigh-Performance Liquid Chromatography (HPLC) with MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).Mass Spectrometer (MS).
Applicability Suitable for the volatile this compound.High selectivity and sensitivity, suitable for complex matrices.
Derivatization Generally not required.May not be required with MS detection.
Sensitivity Good, especially with NPD for nitrogen-containing compounds.Excellent, often superior to GC-FID/NPD.
Selectivity Good, based on retention time.Excellent, based on retention time and mass-to-charge ratio.
Throughput Can be high with modern autosamplers.Comparable to GC.
Quantitative Data Summary: Typical Validation Parameters

The following table summarizes the typical performance characteristics for the proposed analytical methods, based on established methods for similar compounds and ICH guidelines.[1][2][3][4]

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC-MS)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range
Specificity Demonstrated by peak purity and resolution from other components.Demonstrated by unique retention time and mass transitions.
Robustness Insensitive to small variations in flow rate, temperature, etc.Insensitive to small variations in mobile phase composition, pH, flow rate, etc.

Experimental Protocols

Gas Chromatography (GC) Method

This proposed method is based on established techniques for the analysis of pyrrolidine derivatives and butanol isomers.[5][6][7]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

  • Capillary column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane).

  • Dilute the sample to a final concentration within the linear range of the method.

  • An internal standard (e.g., a structurally similar compound not present in the sample) may be added to improve precision.

Validation Procedure: The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method is proposed based on the successful analysis of pyrrolizidine alkaloids and other small polar molecules.[8][9][10][11]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Validation Procedure: The validation will follow the ICH Q2(R2) guideline, with a focus on demonstrating the method's suitability for its intended purpose through the evaluation of specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Intended Purpose select_method Select Appropriate Analytical Method (e.g., GC, HPLC) define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria (ICH Q2) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_findings Document Findings in Validation Report evaluate_results->document_findings implement_method Implement Validated Method for Routine Use document_findings->implement_method

Caption: Workflow for the validation of an analytical method.

Validation_Parameters_Relationship cluster_core Core Performance cluster_quantitative Quantitative Limits cluster_reliability Reliability Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Accuracy->Specificity Linearity Linearity Accuracy->Linearity Precision->Specificity Precision->Linearity Robustness Robustness Specificity->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

comparing the pharmacological profile of pyrrolidinones and pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocyclic rings, pyrrolidine and its oxidized counterpart pyrrolidinone, are prominent scaffolds in medicinal chemistry. Their presence in a wide array of biologically active natural products and synthetic drugs underscores their significance as "privileged structures." This guide provides an objective, data-supported comparison of the pharmacological profiles of these two important classes of compounds, highlighting key differences and similarities to inform rational drug design and development.

At a Glance: Structural and Physicochemical Differences

The primary distinction between the two scaffolds lies in the presence of a carbonyl group at the 2-position of the pyrrolidinone ring, which is absent in the pyrrolidine structure. This seemingly minor structural change imparts significant differences in their physicochemical properties, influencing their biological activity. Pyrrolidinone possesses a lactam functionality, which is a cyclic amide, making it more polar and capable of acting as a hydrogen bond acceptor. In contrast, pyrrolidine features a secondary amine, rendering it more basic. These differences in polarity, basicity, and hydrogen bonding potential play a crucial role in how these molecules interact with their biological targets.

Comparative Pharmacological Activity: A Data-Driven Overview

To provide a quantitative comparison, the following tables summarize the inhibitory or modulatory activities of various pyrrolidinone and pyrrolidine derivatives against a range of biological targets. The data is presented as half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or minimum inhibitory concentration (MIC), where lower values indicate higher potency.

Enzyme Inhibition
Target EnzymeCompound ClassRepresentative Compound(s)IC50 / KiReference(s)
Cytosolic Phospholipase A2α (cPLA2α)PyrrolidinonePyrrophenone~ low nM[1]
PyrrolidinePyrrolidine-1~17-fold higher than Pyrrophenone[1]
Autotaxin (ATX)PyrrolidinoneHydroxamic acid derivative 16700 nM[2]
PyrrolidineBoronic acid derivative 2135 nM[2]
Dipeptidyl Peptidase-IV (DPP-IV)PyrrolidineSulfonamide derivative 23d11.32 µM[3]
Acetylcholinesterase (AChE)PyrrolidineN-benzoylthiourea-pyrrolidine derivative 15g0.029 µM (Ki)[3]
Anticancer Activity
Cell LineCompound ClassRepresentative Compound(s)IC50 (µM)Reference(s)
HCT116 (Colon)PyrrolidineSpirooxindole-pyrrolidine 1a15.2[4]
PyrrolidineSpirooxindole-pyrrolidine 1b8.5[4]
MCF-7 (Breast)PyrrolidineN-Arylpyrrolidine-2,5-dione 2a5.8[4]
PyrrolidineN-Arylpyrrolidine-2,5-dione 2b3.1[4]
PPC-1 (Prostate)PyrrolidinonePyrrolidinone-hydrazone 3a10.4[4]
IGR39 (Melanoma)PyrrolidinonePyrrolidinone-hydrazone 3b2.5[4]
Antimicrobial Activity
MicroorganismCompound ClassRepresentative Compound(s)MIC (µg/mL)Reference(s)
S. aureusPyrrolidineThiazole derivative 51a30.53[5]
B. cereusPyrrolidineThiazole derivative 51a21.70[5]
M. tuberculosis H37RvPyrrolidinone/PyrrolidineVarious derivatives1.4 - >100[6]

Key Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).

cPLA2_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases COX COX-1/2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Inflammatory_Stimuli Inflammatory Stimuli cPLA2_inactive cPLA2α (inactive) Inflammatory_Stimuli->cPLA2_inactive Activates cPLA2_active cPLA2α (active) cPLA2_inactive->cPLA2_active Translocates to membrane cPLA2_active->Membrane_Phospholipids Hydrolyzes Pyrrophenone Pyrrophenone (Pyrrolidinone) Pyrrophenone->cPLA2_active Inhibits Pyrrolidine_1 Pyrrolidine-1 Pyrrolidine_1->cPLA2_active Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: cPLA2α signaling pathway and points of inhibition by pyrrolidinone and pyrrolidine derivatives.

a7_nAChR_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects a7_nAChR α7 Nicotinic Acetylcholine Receptor Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Opens channel ACh Acetylcholine (ACh) ACh->a7_nAChR Binds to PKC_inactive PKC (inactive) PKC_active PKC (active) PKC_inactive->PKC_active Activated by Linoleic Acid PKC_active->a7_nAChR Potentiates response Two_Pyrrolidinone 2-Pyrrolidinone Two_Pyrrolidinone->PKC_active Enhances activity Synaptic_Transmission Facilitation of Hippocampal Synaptic Transmission Ca_influx->Synaptic_Transmission

Caption: Proposed mechanism of 2-pyrrolidinone in potentiating α7 nAChR-mediated synaptic transmission.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Incubation Incubate Enzyme with varying concentrations of Inhibitor Reagents->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Termination Stop reaction after a defined time Reaction->Termination Detection Measure product formation (e.g., absorbance, fluorescence) Termination->Detection Analysis Calculate % Inhibition and determine IC50 value Detection->Analysis

Caption: General experimental workflow for an in vitro enzyme inhibition assay to determine IC50 values.

Detailed Experimental Protocols

In Vitro Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

Objective: To determine the concentration of a pyrrolidinone or pyrrolidine-based inhibitor required to reduce cPLA2α activity by 50% (IC50).

Materials:

  • Purified recombinant human cPLA2α

  • Substrate: Phospholipid vesicles containing a fluorescently or radioactively labeled arachidonic acid analog (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine).

  • Assay Buffer: Typically contains Tris-HCl, CaCl₂, and DTT.

  • Inhibitor: Pyrrolidinone or pyrrolidine compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Plate reader (for fluorescent assays) or scintillation counter (for radioactive assays).

Procedure:

  • Enzyme Preparation: Dilute the purified cPLA2α to the desired concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Assay Plate Setup: To each well of the 96-well plate, add the diluted enzyme solution.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution containing EDTA to chelate Ca²⁺).

  • Detection: Measure the amount of released labeled arachidonic acid using a plate reader or scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1]

In Vitro α7 Nicotinic Acetylcholine Receptor (nAChR) Functional Assay using Xenopus Oocytes

Objective: To evaluate the modulatory effect of pyrrolidinone or pyrrolidine compounds on the function of α7 nAChRs.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the human α7 nAChR subunit

  • Two-electrode voltage clamp (TEVC) setup

  • Recording solution (e.g., ND96)

  • Acetylcholine (ACh) solution

  • Test compound (pyrrolidinone or pyrrolidine derivative) solution

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the α7 nAChR.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber of the TEVC setup and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Control Response: Perfuse the oocyte with the recording solution and then apply a known concentration of ACh to elicit a baseline current response.

  • Compound Application: After a washout period, pre-apply the test compound at a specific concentration for a defined duration.

  • Co-application: While the test compound is still present, co-apply ACh and record the current response.

  • Data Analysis: Compare the amplitude of the ACh-evoked current in the presence and absence of the test compound. An increase in current amplitude indicates potentiation, while a decrease suggests inhibition. Construct dose-response curves to determine the EC50 or IC50 of the modulatory effect.[7][8]

Discussion and Conclusion

The presented data indicates that both pyrrolidinone and pyrrolidine scaffolds are versatile frameworks for the development of potent and selective modulators of various biological targets. The choice between these two scaffolds is not straightforward and depends heavily on the specific target and the desired pharmacological profile.

In the case of cPLA2α inhibition, the pyrrolidinone-based pyrrophenone is significantly more potent than its pyrrolidine counterpart, suggesting that the carbonyl group may be crucial for optimal interaction with the enzyme's active site.[1] Conversely, for autotaxin inhibition, a pyrrolidine derivative demonstrated higher potency than the tested pyrrolidinone analog.[2]

For anticancer and antimicrobial activities, both scaffolds have yielded compounds with significant potency. The selection between a pyrrolidinone and a pyrrolidine core in these therapeutic areas will likely depend on fine-tuning the structure-activity relationship (SAR) for a specific target, as well as optimizing pharmacokinetic properties such as solubility, metabolic stability, and cell permeability.

References

Comparative Analysis of In Silico Modeling and Docking Studies of Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolidine Derivatives as Potential Inhibitors of Pancreatic Lipase and Myeloid Cell Leukemia-1 (Mcl-1)

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique three-dimensional geometry allows for extensive exploration of chemical space, making it an attractive starting point for the design of novel therapeutics.[1] This guide provides a comparative overview of in silico modeling and molecular docking studies for two distinct classes of pyrrolidine derivatives targeting obesity and cancer: Pancreatic Lipase (PL) inhibitors and Myeloid cell leukemia-1 (Mcl-1) inhibitors.

Pancreatic Lipase Inhibitors: A Strategy Against Obesity

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a validated therapeutic strategy for the management of obesity.[1][2] Recent studies have explored various pyrrolidine derivatives as potential PL inhibitors, utilizing both in silico and in vitro approaches to identify promising candidates.

Quantitative Data Summary: Pancreatic Lipase Inhibition

The following table summarizes the in silico and in vitro data for a selection of pyrrolidine derivatives investigated as pancreatic lipase inhibitors.

Compound IDTargetBinding Energy (kcal/mol)IC50Key Interacting ResiduesReference
Compound 12 Pancreatic Lipase-8.240.143 ± 0.001 mg/mLGly76, Phe77, Asp79, His151[1]
Compound 10 Pancreatic Lipase-7.39Not explicitly statedPhe77, Ser152[1]
Compound 13 Pancreatic LipaseNot explicitly statedNotable inhibitory activityGly76, Phe77, Asp79, His151[1]
Orlistat (Reference) Pancreatic Lipase-6.41Not explicitly stated for direct comparisonCovalently binds to Ser152[1][3]

Note: Direct comparison of IC50 values may be limited by variations in experimental conditions between studies.

Experimental Protocols: Pancreatic Lipase Studies

Molecular Docking Protocol (General)

A common workflow for the molecular docking of pyrrolidine derivatives against pancreatic lipase is as follows:

  • Protein Preparation: The three-dimensional crystal structure of human pancreatic lipase (e.g., PDB ID: 1LPB) is retrieved from the Protein Data Bank.[4] Water molecules and co-crystallized ligands are typically removed, and the protein structure is prepared by adding hydrogen atoms and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the pyrrolidine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: A docking grid is defined around the active site of the enzyme, often centered on the catalytic triad (e.g., Ser152, His263, Asp176).[1]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide.[2][4] The simulations predict the binding poses and estimate the binding affinity (docking score or binding energy) of the ligands within the enzyme's active site.

  • Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[1]

In Vitro Pancreatic Lipase Inhibition Assay (General)

The inhibitory activity of the compounds is commonly assessed using an in vitro enzymatic assay:

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase (PPL) is prepared in a suitable buffer (e.g., Tris-HCl). A chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), is used, which releases a colored product (p-nitrophenol) upon enzymatic cleavage.[5][6]

  • Assay Procedure: The test compounds (pyrrolidine derivatives) at various concentrations are pre-incubated with the PPL solution.[5]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPB substrate to the mixture.

  • Measurement: The formation of p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm).[7]

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[7]

Visualizing the Workflow

Pancreatic_Lipase_Inhibition_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation PDB Retrieve Protein Structure (e.g., 1LPB) Grid Define Active Site Grid PDB->Grid LigandPrep Prepare Pyrrolidine Derivatives Docking Molecular Docking LigandPrep->Docking Grid->Docking Analysis Analyze Binding & Interactions Docking->Analysis Assay Perform Inhibition Assay (pNPB) Analysis->Assay Select Promising Compounds EnzymePrep Prepare Pancreatic Lipase EnzymePrep->Assay IC50 Determine IC50 Values Assay->IC50

Caption: A generalized workflow for the discovery of pancreatic lipase inhibitors, from in silico screening to in vitro validation.

Mcl-1 Inhibitors: A Targeted Approach in Cancer Therapy

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[8] Consequently, the development of small-molecule inhibitors of Mcl-1 is a significant area of cancer research.

Quantitative Data Summary: Mcl-1 Inhibition

The following table presents data from studies on pyrrolidine derivatives as Mcl-1 inhibitors.

Compound IDTargetBinding Affinity (Ki)Antiproliferative Activity (Ki/IC50)Key Interacting ResiduesReference
Compound 18 Mcl-10.077 µMNot explicitly statedNot explicitly stated[9]
Compound 40 Mcl-1Not explicitly stated8.45 µM (PC-3 cells)Not explicitly stated[9]
Gossypol (Reference) Mcl-10.18 µM7.54 µM (PC-3 cells)Not explicitly stated[9]
(Ra)-7 (AZD5991) Mcl-1200 pM (IC50 = 0.72 nM)Potent across Mcl-1 dependent cell linesArg263[10]

Note: Ki and IC50 values are key metrics for inhibitor potency, with lower values indicating higher potency.

Experimental Protocols: Mcl-1 Inhibitor Studies

In Silico Modeling and Docking Protocol (General)

The computational approach to identifying Mcl-1 inhibitors often involves a multi-step process:

  • Protein and Ligand Preparation: Similar to the PL workflow, the 3D structure of Mcl-1 (e.g., PDB ID: 2MHS, 5FDO) is obtained and prepared.[11][12] The pyrrolidine derivatives are prepared for docking.

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models like CoMFA and CoMSIA are often generated to understand the relationship between the chemical structures of the derivatives and their inhibitory activity.[13]

  • Molecular Docking: Docking simulations are performed to predict the binding modes of the compounds in the BH3 binding groove of Mcl-1.[12][13]

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex, MD simulations are often conducted over a period of nanoseconds.[8][13] This provides insights into the dynamic behavior of the complex.

  • Binding Free Energy Calculation: Methods like MM-PBSA are used to calculate the binding free energy, offering a more accurate estimation of binding affinity.[13]

In Vitro Binding Affinity Assays (General)

Several biophysical techniques are employed to measure the binding of inhibitors to Mcl-1:

  • Fluorescence Polarization Assay (FPA): This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1 by the inhibitor.[14]

  • Surface Plasmon Resonance (SPR): SPR is used to determine the kinetics (on- and off-rates) and affinity (Kd) of the inhibitor binding to immobilized Mcl-1 protein.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity between a donor-labeled Mcl-1 and an acceptor-labeled ligand or peptide, which is disrupted by a competitive inhibitor.[10]

Visualizing the In Silico Workflow

Mcl1_In_Silico_Workflow Start Series of Pyrrolidine Derivatives QSAR 3D-QSAR (CoMFA/CoMSIA) Start->QSAR Docking Molecular Docking (Binding Mode Prediction) QSAR->Docking MD Molecular Dynamics Simulation (Stability Assessment) Docking->MD MMGBSA Binding Free Energy Calculation (Affinity Estimation) MD->MMGBSA Lead Lead Compound Identification MMGBSA->Lead

Caption: A typical in silico workflow for the design and evaluation of Mcl-1 inhibitors.

Conclusion

This guide highlights the application of in silico modeling and molecular docking in the study of pyrrolidine derivatives against two distinct and significant therapeutic targets. For pancreatic lipase, the focus is on identifying derivatives with optimal interactions within the catalytic site to achieve potent inhibition. For Mcl-1, the challenge lies in disrupting a protein-protein interaction, often requiring a combination of computational methods to accurately predict binding affinity and stability. The presented data and protocols offer a comparative framework for researchers engaged in the design and development of novel therapeutics based on the versatile pyrrolidine scaffold. Further experimental validation is crucial to confirm the in silico findings and advance promising candidates toward clinical development.

References

Assessing the Novelty of 3-(Pyrrolidin-1-yl)butan-1-ol as a Research Chemical: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the research chemical 3-(Pyrrolidin-1-yl)butan-1-ol. Due to the absence of publicly available experimental data on this specific compound, its novelty is assessed by comparing its structural features to well-characterized research chemicals with similar pyrrolidine and amino alcohol motifs. This document summarizes the known biological activities of these alternatives, offering a predictive framework for the potential pharmacological profile of this compound.

Introduction to this compound

This compound is a known chemical compound with the CAS Number 158261-95-1. Structurally, it features a pyrrolidine ring, a common motif in many biologically active compounds, and a butanol backbone, classifying it as an amino alcohol. While the compound is commercially available, a comprehensive review of scientific literature and patent databases reveals a lack of studies on its biological activity. Its novelty as a "research chemical" therefore lies in its unexplored pharmacological potential.

The pyrrolidine ring is a core structure in numerous pharmacologically active molecules, including stimulants, nootropics, and other psychoactive substances. The amino alcohol functional group is also prevalent in many biologically active compounds. The combination of these two features in this compound suggests a potential for interaction with biological targets, particularly monoamine transporters, which are common targets for stimulant research chemicals.

Comparative Analysis with Structurally Related Research Chemicals

To infer the potential activity of this compound, this guide compares it with established research chemicals that share its core structural elements. The primary comparators are from the pyrovalerone and methylphenidate classes of compounds, which are well-known for their stimulant effects mediated by the inhibition of monoamine transporters.

Pyrovalerone and its analogs are a class of psychoactive stimulants characterized by a pyrrolidine ring and a cathinone backbone. They are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET).

Table 1: In Vitro Monoamine Transporter Inhibition Data for Pyrovalerone Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT Ratio
α-PVP12.8 ± 1.2[1]14.2 ± 1.2[1]>10,000[1]>781[2]
MPHP4.53[1]---
Pyrovalerone52.0[3]28.3[3]1,070[3]20.6
MDPV4.0 ± 0.6[1]25.9 ± 5.6[1]3305 ± 485[1]826

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A higher DAT/SERT ratio indicates greater selectivity for the dopamine transporter over the serotonin transporter.

3,4-Dichloromethylphenidate (3,4-CTMP) is a potent and long-acting stimulant that is a structural analog of methylphenidate. It acts as a dopamine-norepinephrine reuptake inhibitor.

Table 2: In Vitro Monoamine Transporter Binding Affinity for Methylphenidate and 3,4-CTMP

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Methylphenidate~100~100~100,000
3,4-CTMP---

Experimental Protocols

The following are generalized protocols for the key in vitro and in vivo assays used to characterize the comparator compounds. These methods would be applicable for assessing the biological activity of this compound.

This assay measures a compound's ability to block the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured to confluence.[5]

  • Assay Procedure:

    • Cells are washed with buffer and then pre-incubated with various concentrations of the test compound or a reference inhibitor.

    • A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to initiate the uptake reaction.

    • After a short incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.[6]

This assay determines the binding affinity of a compound to a specific transporter.

  • Membrane Preparation: Membranes are prepared from cells expressing the target transporter (hDAT, hNET, or hSERT).[7]

  • Assay Procedure:

    • The cell membranes are incubated with a specific radioligand (a radioactive molecule that binds to the transporter) and various concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The amount of radioactivity retained on the filter, representing the bound radioligand, is measured.

  • Data Analysis: The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the transporter.[7]

This behavioral assay assesses the stimulant or depressant effects of a compound in animals, typically mice or rats.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.[8]

  • Procedure:

    • Animals are habituated to the testing environment.

    • On the test day, animals are administered the test compound or a vehicle control.

    • Immediately after administration, the animal is placed in the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specific duration.

  • Data Analysis: The locomotor activity of the drug-treated group is compared to the control group to determine if the compound has stimulant (increased activity) or depressant (decreased activity) effects.[9][10]

This assay is used to evaluate the rewarding or aversive properties of a compound.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.[11]

  • Procedure:

    • Pre-conditioning: The animal is allowed to freely explore both compartments to determine any initial preference.

    • Conditioning: Over several days, the animal is confined to one compartment after receiving the test compound and to the other compartment after receiving a vehicle injection.

    • Post-conditioning (Test): The animal is allowed to freely explore both compartments again, and the time spent in each compartment is recorded.

  • Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase indicates that the compound has rewarding properties.[12][13][14]

Visualizations

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Dopamine (DA) Synthesis Vesicle DA Vesicular Storage Presynaptic_Neuron->Vesicle Packaging DA_Synapse Dopamine Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DA_Synapse->DAT Reuptake Postsynaptic_Receptor Dopamine Receptor DA_Synapse->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Research_Chemical Research Chemical (e.g., α-PVP, 3,4-CTMP) Research_Chemical->DAT Inhibition

Caption: Inhibition of the Dopamine Transporter (DAT) by a research chemical.

In_Vitro_Assay_Workflow cluster_uptake Monoamine Transporter Uptake Inhibition Assay cluster_binding Radioligand Binding Assay Uptake_Cells HEK293 cells expressing DAT, NET, or SERT Uptake_Incubation Incubate with test compound and radiolabeled neurotransmitter Uptake_Cells->Uptake_Incubation Uptake_Measurement Measure radioactivity Uptake_Incubation->Uptake_Measurement Uptake_Result Calculate IC50 Uptake_Measurement->Uptake_Result Binding_Membranes Cell membranes with DAT, NET, or SERT Binding_Incubation Incubate with radioligand and test compound Binding_Membranes->Binding_Incubation Binding_Filtration Separate bound and free radioligand via filtration Binding_Incubation->Binding_Filtration Binding_Measurement Measure radioactivity Binding_Filtration->Binding_Measurement Binding_Result Calculate Ki Binding_Measurement->Binding_Result

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(Pyrrolidin-1-yl)butan-1-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of 3-(Pyrrolidin-1-yl)butan-1-ol, a compound featuring both alcohol and tertiary amine functional groups. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.

Immediate Safety Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. While this document provides a general framework, local regulations and facility protocols are the ultimate authority.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:

  • Safety glasses or goggles

  • A flame-retardant lab coat

  • Chemically resistant gloves (inspect for integrity before use)

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any vapors.[1][2]

Hazard Profile and Classification

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Acute Oral Toxicity Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2]
Skin Irritation Causes skin irritation.[1]Wear protective gloves.[1] Wash skin thoroughly after handling.
Serious Eye Damage Causes serious eye damage.[1]Wear eye protection/face protection.[1]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing vapor or mist.[1] Use only outdoors or in a well-ventilated area.
Drowsiness or Dizziness May cause drowsiness or dizziness.[1]If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

This data is based on the hazard profile of n-Butanol and should be used as a precautionary reference for this compound.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]

  • Waste Segregation:

    • Proper waste segregation is crucial to prevent dangerous reactions.[4]

    • Designate a specific, compatible waste container for this compound.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS office. At a minimum, keep it separate from acids, bases, and oxidizers.[4] Given its amine functionality, it is a base and will react with acids. As an alcohol, it can react with strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a container made of a material compatible with alcohols and amines. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a tightly fitting cap to prevent the escape of vapors.[1][2]

    • Label the waste container clearly and accurately. The label should include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazards (e.g., "Flammable," "Harmful," "Irritant")

      • The date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from sources of ignition, and ideally within secondary containment to control any potential leaks.[1][2]

  • Disposal Request and Collection:

    • Once the waste container is full or is ready for disposal, follow your institution's procedure for requesting a hazardous waste pickup.

    • This is typically managed through the EHS office or a designated chemical safety officer.[5]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1][2]

  • Cleanup:

    • For small spills, trained laboratory personnel wearing appropriate PPE may clean it up.

    • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[6]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • For large spills, or any spill that you are not comfortable cleaning up, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Is this an empty container or residual chemical waste? ppe->assess empty_container Empty Container Procedure assess->empty_container Empty Container chemical_waste Chemical Waste Procedure assess->chemical_waste Chemical Waste rinse Triple rinse with a suitable solvent (e.g., water or ethanol) empty_container->rinse rinsate Collect rinsate as hazardous waste rinse->rinsate dispose_container Deface label and dispose of container per institutional policy rinsate->dispose_container end End of Disposal Process dispose_container->end segregate Segregate as alcohol/amine waste. Do not mix with acids or oxidizers. chemical_waste->segregate container Place in a labeled, compatible, and sealed hazardous waste container segregate->container store Store in a designated satellite accumulation area container->store request_pickup Request disposal via Institutional EHS Office store->request_pickup request_pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these systematic procedures, laboratories can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize the guidance of your local EHS department as the definitive source for waste management protocols.

References

Essential Safety and Handling Guidance for 3-(Pyrrolidin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

A specific Safety Data Sheet (SDS) for 3-(Pyrrolidin-1-yl)butan-1-ol is not publicly available at this time. The following guidance is based on the safety information for structurally related compounds, such as 3-(pyrrolidin-3-yl)propan-1-ol, and general chemical safety principles. This information should be used as a preliminary guide only, and a comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Due to the lack of specific data for this compound, a cautious approach is necessary. The personal protective equipment recommendations are derived from hazard classifications of similar molecules, which are known to cause skin, eye, and respiratory irritation.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes that may cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Prevents skin contact which may lead to irritation, redness, or blistering.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the risk of respiratory tract irritation from inhalation of vapors or aerosols.

Operational and Disposal Plans

Safe laboratory practice dictates a clear plan for handling and disposal of chemicals to minimize risk to personnel and the environment.

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances such as strong oxidizing agents.

Disposal Plan:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated materials and containers should be treated as hazardous waste and disposed of by a licensed waste disposal company.

Logical Workflow for Handling this compound

The following diagram illustrates a standard workflow for the safe handling of this chemical from receipt to disposal.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimentation cluster_disposal Post-Experiment & Disposal a Obtain Chemical b Review Safety Information (Supplier SDS is critical) a->b c Conduct Specific Risk Assessment b->c d Prepare Engineering Controls (Fume Hood) c->d e Select & Inspect PPE d->e f Don Appropriate PPE e->f g Perform Experimental Work in Fume Hood f->g h Monitor for Spills or Exposure g->h i Segregate Waste (Solid & Liquid) g->i h->i m Decontaminate Work Area & Remove PPE h->m j Label Waste Containers i->j k Store Waste Securely j->k l Arrange for Licensed Waste Disposal k->l l->m

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.